molecular formula C9H10O3 B127719 Tropic acid CAS No. 552-63-6

Tropic acid

货号: B127719
CAS 编号: 552-63-6
分子量: 166.17 g/mol
InChI 键: JACRWUWPXAESPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tropic acid (IUPAC Name: 3-Hydroxy-2-phenylpropanoic acid) is a chiral carboxylic acid with the molecular formula C9H10O3 and a molar mass of 166.18 g/mol . It is characterized as a white to off-white crystalline powder with a melting point of 116-118 °C and a water solubility of approximately 20 g/L at 20°C . This compound serves as a critical precursor in the chemical synthesis of pharmacologically important tropane alkaloids, such as hyoscyamine and its racemate atropine, as well as scopolamine . These alkaloids are muscarinic antagonists with significant medicinal applications, and scopolamine is listed as a World Health Organization (WHO) Essential Medicine . The primary research value of this compound lies in its role as a versatile building block for studying and creating these compounds in laboratory settings. A common synthetic route to produce this compound is via the Ivanov reaction, using phenylacetic acid and formaldehyde . In biochemical research, this compound, often in its esterified form, is studied for its mechanism of action as an anticholinergic agent. It functions by interfering with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system . This product is specified with a purity of 97% minimum (by HPLC) and is offered for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic uses, nor for human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-hydroxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACRWUWPXAESPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862179
Record name (+/-)-2-Phenyl-3-hydroxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552-63-6, 529-64-6
Record name (±)-Tropic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tropic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TROPIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+/-)-2-Phenyl-3-hydroxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(hydroxymethyl)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tropic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM4U80765
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tropate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid, systematically known as 3-hydroxy-2-phenylpropanoic acid, is a carboxylic acid that plays a crucial role as a laboratory reagent, particularly in the synthesis of tropane alkaloids such as atropine and hyoscyamine.[1] These alkaloids have significant applications in medicine, primarily as anticholinergic agents. This compound is a chiral molecule, existing as a racemic mixture or as individual (R)- and (S)-enantiomers, with the stereochemistry being pivotal to the pharmacological activity of the final drug products. This guide provides a comprehensive overview of the core chemical properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Core Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its identification, handling, and application in synthetic chemistry.

PropertyValueReference(s)
IUPAC Name 3-hydroxy-2-phenylpropanoic acid[1][2]
Synonyms 2-Phenylhydracrylic acid, 3-Hydroxy-2-phenylpropionic acid, α-(Hydroxymethyl)benzeneacetic acid[2]
Chemical Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point (°C)
(±)-Tropic Acid (Racemic)116-118[4]
(R)-(+)-Tropic Acid107[4]
(S)-(-)-Tropic Acid126-128[4]
Boiling Point (°C) 322.5 (Predicted)[5]
pKa 3.53 (at 25°C)[6][7]

Solubility Profile

This compound exhibits solubility in a range of polar solvents. A quantitative summary of its solubility is presented below.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Reference(s)
Water2020~0.12[8]
MethanolNot Specified100~0.60[6]

Qualitatively, this compound is also reported to be soluble in ethanol, ether, chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).[3][9]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in D₂O, pH 7.4) [2]

  • δ 7.31-7.41 ppm: Phenyl group protons

  • δ 4.04-4.08 ppm: Methine proton (-CH)

  • δ 3.66-3.87 ppm: Methylene protons (-CH₂)

¹³C NMR (in D₂O, pH 7.4) [2]

  • δ 183.00 ppm: Carboxylic acid carbon (-COOH)

  • δ 141.48 ppm: Quaternary phenyl carbon

  • δ 129.88-131.53 ppm: Phenyl carbons

  • δ 66.53 ppm: Methylene carbon (-CH₂)

  • δ 59.65 ppm: Methine carbon (-CH)

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. An Attenuated Total Reflectance (ATR) FT-IR spectrum shows key peaks for the hydroxyl and carbonyl groups.[2]

Chemical Reactivity and Key Reactions

This compound's chemical behavior is dictated by its carboxylic acid and primary alcohol functional groups. The principal reactions include esterification and oxidation.

Esterification

Esterification of the carboxylic acid group is a cornerstone of its use in synthesizing tropane alkaloids. This reaction is typically carried out by reacting this compound with an alcohol in the presence of an acid catalyst.

Esterification_Reaction cluster_reactants Reactants cluster_products Products tropic_acid This compound (R-COOH) ester This compound Ester (R-COOR') tropic_acid->ester alcohol Alcohol (R'-OH) alcohol->ester water Water (H₂O) ester->water catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->tropic_acid catalyzes

Caption: Generalized workflow for the esterification of this compound.

Oxidation

In certain biological systems, such as in Pseudomonas sp., this compound can be oxidized to phenylacetic acid. This metabolic pathway involves the enzymatic conversion of this compound to phenylacetaldehyde, which is then further oxidized.[1][10]

Oxidation_Pathway tropic_acid This compound phenylacetaldehyde Phenylacetaldehyde tropic_acid->phenylacetaldehyde Oxidation & Decarboxylation phenylacetic_acid Phenylacetic Acid phenylacetaldehyde->phenylacetic_acid Oxidation enzyme1 This compound Dehydrogenase enzyme1->tropic_acid enzyme2 Phenylacetaldehyde Dehydrogenase enzyme2->phenylacetaldehyde

Caption: Metabolic oxidation pathway of this compound to phenylacetic acid.

Experimental Protocols

Synthesis of this compound via Ivanov Reaction

This method produces racemic this compound from phenylacetic acid and formaldehyde.[1][11]

Ivanov_Reaction_Workflow start Start step1 Formation of Dianion of Phenylacetic Acid (using Grignard reagent) start->step1 step2 Reaction with Formaldehyde step1->step2 step3 Acidification (e.g., with H₂SO₄) step2->step3 step4 Extraction and Purification step3->step4 end Racemic this compound step4->end

Caption: Experimental workflow for the synthesis of this compound via the Ivanov reaction.

Methodology:

  • Dianion Formation: The dianion of phenylacetic acid is formed using a Grignard reagent, such as isopropyl magnesium chloride.

  • Reaction with Formaldehyde: The formed dianion is then reacted with formaldehyde. This results in the formation of a magnesium salt of the product.

  • Acidification: The reaction mixture is acidified, typically with sulfuric acid, to yield the crude this compound.

  • Work-up and Purification: The this compound is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic extracts are then washed, dried, and the solvent is evaporated to yield the final product. Purification can be achieved through recrystallization.[12]

Determination of Melting Point (Capillary Method)

This protocol outlines a standard procedure for determining the melting point of this compound.[4]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of pKa by Potentiometric Titration

A general protocol for determining the pKa of a weak acid like this compound is as follows.[13]

Methodology:

  • Solution Preparation: A standard solution of this compound (e.g., 0.1 M) is prepared in a suitable solvent (typically water or a water-alcohol mixture). A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

  • Titration Setup: A known volume of the this compound solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration: The strong base is added in small, known increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Conclusion

This technical guide provides a detailed overview of the essential chemical properties of this compound, a compound of significant interest to the pharmaceutical and chemical industries. The presented data and protocols offer a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this important chiral building block. A thorough understanding of these properties is critical for the successful development of pharmaceuticals and other fine chemicals derived from this compound.

References

The Enigmatic Pathway of Tropic Acid: A Deep Dive into its Natural Occurrence and Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid, a chiral carboxylic acid, is a pivotal precursor in the biosynthesis of tropane alkaloids, a class of secondary metabolites renowned for their potent anticholinergic properties. These alkaloids, including the well-known pharmaceuticals atropine and scopolamine, are indispensable in modern medicine. Found predominantly in the Solanaceae family, the intricate biosynthetic pathway of this compound has long been a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom and a detailed exploration of its fascinating biosynthetic route, from its primary metabolic origins to its final intricate structure. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry, offering insights into the quantitative distribution, enzymatic transformations, and regulatory mechanisms governing the production of this vital plant metabolite.

Natural Occurrence of this compound

This compound is primarily found as an esterified moiety within tropane alkaloids in several genera of the Solanaceae family. While free this compound has been reported, its concentration is generally low compared to its conjugated forms. The principal plant sources include:

  • Atropa belladonna (Deadly Nightshade): All parts of the plant are rich in tropane alkaloids, with the roots and leaves being major accumulation sites.[1][2]

  • Datura spp. (Jimsonweed): Various species, including Datura stramonium, are well-known producers of hyoscyamine and scopolamine.[3]

  • Brugmansia spp. (Angel's Trumpet): These ornamental plants are also significant sources of tropane alkaloids.

  • Hyoscyamus niger (Henbane): This plant has been historically important for its tropane alkaloid content.

  • Mandragora spp. (Mandrake): The roots of mandrake plants are known to contain these alkaloids.

The concentration of this compound, primarily in the form of its esters hyoscyamine and scopolamine, varies significantly depending on the plant species, the specific organ, and the developmental stage of the plant.

Quantitative Data on this compound and its Derivatives

The following tables summarize the quantitative data available on the concentration of this compound and its principal alkaloid derivatives in various plant species. It is important to note that most studies focus on the quantification of the final alkaloid products rather than free this compound.

Table 1: Concentration of Hyoscyamine and Scopolamine in Atropa belladonna

Plant PartHyoscyamine Content (mg/kg DW)Scopolamine Content (mg/kg DW)Reference
Leaves1466 - 5117140 - 1743[4]
RootsUp to 13,000 (total tropane alkaloids)-[1][2]
StemsUp to 6,500 (total tropane alkaloids)-[1][2]
FlowersUp to 6,000 (total tropane alkaloids)-[1]
Ripe BerriesUp to 7,000 (total tropane alkaloids)-[1]
SeedsUp to 4,000 (total tropane alkaloids)-[1]

Table 2: Concentration of Hyoscyamine and Scopolamine in Datura stramonium

Plant PartHyoscyamine Content (mg/kg DW)Scopolamine Content (mg/kg DW)Reference
Stems & Leaves (young plant)Predominant alkaloid-[3]
SeedsNot detected430 - 8980[4]
Seeds170 - 38712 - 89[5]

Note: DW = Dry Weight. Concentrations can vary significantly based on genetic and environmental factors.

Biosynthesis of this compound

The biosynthesis of this compound is a remarkable example of molecular rearrangement in plant secondary metabolism. The pathway commences with the primary metabolite L-phenylalanine and proceeds through a series of enzymatic transformations, primarily occurring in the roots of the producing plants.

The Core Biosynthetic Pathway

The biosynthesis of this compound is intricately linked with the formation of tropane alkaloids. The key steps leading to the formation of the this compound moiety are:

  • Transamination of L-Phenylalanine: The pathway initiates with the conversion of L-phenylalanine to phenylpyruvate. This reaction is catalyzed by a specific aromatic amino acid aminotransferase (ArAT) . In Atropa belladonna, a root-expressed L-phenylalanine:4-hydroxyphenylpyruvate aminotransferase, designated Ab-ArAT4, has been identified to preferentially catalyze this initial step.[6]

  • Reduction to Phenyllactic Acid: Phenylpyruvate is subsequently reduced to phenyllactic acid.

  • Esterification to form Littorine: Phenyllactic acid is then esterified with tropine, a derivative of the tropane ring, to form the intermediate littorine.

  • Intramolecular Rearrangement: The crucial and most fascinating step is the intramolecular rearrangement of the phenyllactic acid moiety of littorine to form the this compound moiety of hyoscyamine. This is not a simple isomerization but a complex rearrangement involving the migration of the carboxyl group.

  • Oxidation and Rearrangement by Cytochrome P450: This rearrangement is a two-step process catalyzed by a specific cytochrome P450 enzyme, CYP80F1 , identified in Hyoscyamus niger.[7][8]

    • Step 1: Oxidation: CYP80F1 first catalyzes the oxidation of littorine to hyoscyamine aldehyde.

    • Step 2: Reduction: Subsequently, a dehydrogenase reduces hyoscyamine aldehyde to hyoscyamine, which contains the (S)-tropic acid moiety.

Signaling Pathways and Regulation

The biosynthesis of tropane alkaloids, and consequently this compound, is a tightly regulated process influenced by both developmental and environmental cues. While a complete signaling cascade remains to be fully elucidated, several regulatory factors are known:

  • Hormonal Regulation: Plant hormones play a significant role in modulating tropane alkaloid production. Methyl jasmonate (MeJA) , a key signaling molecule in plant defense, has been shown to induce the expression of genes encoding key biosynthetic enzymes, such as putrescine N-methyltransferase (PMT) and hyoscyamine-6-β-hydroxylase (H6H), leading to increased alkaloid accumulation.[4] Abscisic acid (ABA) is another plant hormone implicated in the regulation of this pathway.

  • Transcriptional Regulation: The expression of the biosynthetic genes is controlled by specific transcription factors . While the precise transcription factors directly regulating the this compound portion of the pathway are still under investigation, it is known that various families of transcription factors, such as WRKY, bHLH, MYB, and AP2/ERF, are involved in regulating secondary metabolite pathways in plants.

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, quantification, and enzymatic analysis of this compound and its derivatives.

Extraction of this compound and Tropane Alkaloids

A standard method for the extraction of tropane alkaloids from plant material involves a multi-step solvent extraction procedure.

Protocol: Acid-Base Extraction of Tropane Alkaloids

  • Maceration: Dried and powdered plant material is macerated with a mixture of an organic solvent (e.g., dichloromethane or a chloroform:methanol mixture) and a weak base (e.g., ammonia solution) to liberate the free alkaloids.

  • Acidification: The organic extract is then partitioned against an acidic aqueous solution (e.g., dilute sulfuric acid). The basic alkaloids will move into the aqueous phase as their salts.

  • Basification and Re-extraction: The acidic aqueous phase is then made basic with a strong base (e.g., sodium hydroxide) to regenerate the free alkaloids.

  • Final Extraction: The free alkaloids are then extracted back into an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield the crude alkaloid extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound and its alkaloid esters.

Protocol: HPLC-DAD Analysis of Hyoscyamine and Scopolamine

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) is used.

  • Column: A reversed-phase column, such as a C18 or a Phenyl column, is typically employed.

  • Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.

  • Detection: The DAD is set to monitor wavelengths in the UV range, typically around 210-220 nm, where tropane alkaloids exhibit absorbance.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of tropane alkaloids, often requiring derivatization to increase the volatility of the compounds.

Protocol: GC-MS Analysis of Tropane Alkaloids

  • Derivatization: The hydroxyl groups of the alkaloids are often derivatized (e.g., silylated) to improve their thermal stability and chromatographic behavior.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are used for compound identification by comparison with spectral libraries. Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Enzyme Assays

Characterizing the enzymes involved in the biosynthesis of this compound is crucial for understanding the pathway.

Protocol: Phenylalanine Aminomutase (PAM) Activity Assay (Conceptual)

  • Principle: The activity of PAM can be assayed by monitoring the conversion of a substrate (e.g., a cinnamic acid derivative) to an amino acid product in the presence of an ammonia source.

  • Reaction Mixture: The reaction mixture would typically contain the enzyme extract, the substrate, and a source of ammonia in a suitable buffer.

  • Incubation: The reaction is incubated for a specific time at an optimal temperature.

  • Termination: The reaction is stopped, for example, by adding acid or by heat inactivation.

  • Product Analysis: The formation of the amino acid product can be quantified using HPLC or other analytical techniques.

Protocol: Cytochrome P450 (CYP80F1) Activity Assay (Conceptual)

  • Principle: The activity of CYP80F1 can be determined by monitoring the conversion of its substrate, littorine, to hyoscyamine aldehyde.

  • Reaction Mixture: The assay would typically be performed using microsomes isolated from a heterologous expression system (e.g., yeast or insect cells) expressing the CYP80F1 enzyme. The reaction mixture would include the microsomes, littorine, and a source of reducing equivalents (NADPH) and a cytochrome P450 reductase.

  • Incubation and Termination: Similar to the PAM assay, the reaction is incubated and then terminated.

  • Product Analysis: The formation of hyoscyamine aldehyde can be analyzed by HPLC or LC-MS.

Visualizations

Biosynthesis Pathway of this compound

Tropic_Acid_Biosynthesis L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate ArAT (Ab-ArAT4) Phenyllactic_Acid Phenyllactic Acid Phenylpyruvate->Phenyllactic_Acid Reduction Littorine Littorine Phenyllactic_Acid->Littorine Tropine Tropine (from tropane ring biosynthesis) Tropine->Littorine Hyoscyamine_Aldehyde Hyoscyamine Aldehyde Littorine->Hyoscyamine_Aldehyde CYP80F1 (Oxidation) Hyoscyamine Hyoscyamine ((S)-Tropic Acid ester) Hyoscyamine_Aldehyde->Hyoscyamine Dehydrogenase (Reduction)

Biosynthesis of the this compound moiety in hyoscyamine.
Experimental Workflow for Tropane Alkaloid Analysis

Experimental_Workflow Plant_Material Plant Material (e.g., Atropa belladonna roots) Extraction Acid-Base Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract HPLC HPLC-DAD Analysis Crude_Extract->HPLC GCMS GC-MS Analysis (with derivatization) Crude_Extract->GCMS Quantification Quantification HPLC->Quantification Identification Identification HPLC->Identification GCMS->Identification

General workflow for tropane alkaloid analysis.

Conclusion

The natural occurrence of this compound is largely confined to the Solanaceae family, where it serves as a crucial building block for medicinally important tropane alkaloids. Its biosynthesis from L-phenylalanine involves a fascinating and complex intramolecular rearrangement catalyzed by a cytochrome P450 enzyme, highlighting the remarkable synthetic capabilities of plants. Understanding the intricacies of this pathway, from the enzymes involved to its regulation by hormonal and transcriptional factors, is paramount for endeavors in metabolic engineering aimed at enhancing the production of these valuable pharmaceuticals. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and manipulate this vital biosynthetic pathway, paving the way for novel strategies in drug discovery and development.

References

tropic acid CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tropic Acid for Researchers and Drug Development Professionals

Introduction

This compound is a carboxylic acid that serves as a vital chiral building block in the synthesis of several important pharmaceuticals.[1] Its structure, incorporating both a phenyl and a hydroxyl group, makes it a key precursor for tropane alkaloids, most notably atropine and hyoscyamine, which have significant anticholinergic properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis protocols, and its role in the production of therapeutic agents.

Chemical Identification and Nomenclature

The standard chemical identifiers for this compound are crucial for regulatory and research purposes. The compound exists as a racemic mixture and as individual enantiomers, each with specific identifiers.

  • IUPAC Name: 3-hydroxy-2-phenylpropanoic acid[2][3][4]

  • Chiral IUPAC Name (S-enantiomer): (2S)-3-hydroxy-2-phenylpropanoic acid[5]

  • CAS Number (Racemic Mixture): 529-64-6[2][6][7] and 552-63-6[3][4] are both commonly cited for the racemic form.

  • CAS Number (S-enantiomer): 16202-15-6[5]

  • Molecular Formula: C₉H₁₀O₃[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, formulation, and synthesis planning.

PropertyValueSource
Molecular Weight 166.17 g/mol [4][6][8]
Accurate Mass 166.063 Da[4]
Melting Point 116-118 °C[2][8]
Appearance Crystalline solid[9]
SMILES C1=CC=C(C=C1)C(CO)C(=O)O[2]
InChI Key JACRWUWPXAESPB-UHFFFAOYSA-N[2]

Synthesis of this compound: Experimental Protocols

Several methods for the chemical synthesis of this compound have been developed. Below are detailed protocols for two common approaches.

Protocol 1: Synthesis via Ivanov Reaction

This method prepares this compound from phenylacetic acid and formaldehyde through an Ivanov reaction, which involves the formation of a dianion using a Grignard reagent.[2]

Methodology:

  • Dianion Formation: Prepare the dianion of phenylacetic acid by reacting it with a Grignard reagent, such as isopropyl magnesium chloride. This step is critical for the subsequent reaction with formaldehyde.

  • Reaction with Formaldehyde: The formed dianion is then reacted with formaldehyde. This reaction leads to the formation of the magnesium salt of this compound.

  • Acidification: The resulting magnesium salt is acidified, typically using sulfuric acid, to yield pure this compound.[2]

G phenylacetic_acid Phenylacetic Acid dianion Dianion Intermediate phenylacetic_acid->dianion  + Grignard Reagent grignard Isopropyl Magnesium Chloride mg_salt Magnesium Salt of Product dianion->mg_salt  + Formaldehyde formaldehyde Formaldehyde tropic_acid This compound mg_salt->tropic_acid  Acidification acidification Acidification (e.g., H₂SO₄)

Ivanov Reaction Workflow for this compound Synthesis.
Protocol 2: Synthesis via Catalytic Hydrogenation

This process produces this compound in quantitative yields by the catalytic reduction of a lower alkyl ester of phenyl-α-hydroxymethylene acetic acid.[9]

Methodology:

  • Dissolution: Dissolve a lower alkyl ester of phenyl-α-hydroxymethylene acetic acid (e.g., the ethyl ester) in absolute ethanol.

  • Catalytic Hydrogenation: Add Raney nickel to the solution as a catalyst. Hydrogenate the mixture until the required amount of hydrogen is absorbed.

  • Purification: Filter the catalyst from the solution and remove the solvent by evaporation. The resulting product is an oil (an ester of this compound).

  • Hydrolysis: Hydrolyze the oily product in an aqueous barium hydroxide solution.

  • Extraction and Crystallization: Acidify the solution and extract it with ether. Dry the ether extract over sodium sulfate and then evaporate the ether. The remaining oil will crystallize.

  • Final Product: Add benzene to the crystals and filter to obtain pure this compound with a melting point of approximately 117°C.[9]

Application in Drug Development: Synthesis of Atropine

This compound is a stereocenter-introducing precursor in the synthesis of atropine.[10] The final step involves the esterification of tropine with this compound.

Protocol: Fischer-Speier Esterification for Atropine Synthesis

  • Reactants: Combine tropine and this compound.

  • Catalyst: Use hydrochloric acid (HCl) as a catalyst.

  • Reaction Condition: Heat the mixture of the acid, alcohol, and catalyst.

  • Product: The reaction yields atropine, which is the this compound ester of tropine.[10]

G cluster_reactants Reactants tropic_acid This compound esterification Fischer-Speier Esterification tropic_acid->esterification tropine Tropine tropine->esterification atropine Atropine esterification->atropine  + HCl (catalyst),  Heat

Workflow for the Synthesis of Atropine from this compound.

Biological Significance and Therapeutic Relevance

The primary significance of this compound in pharmacology lies in its role as a precursor to anticholinergic drugs like atropine and scopolamine.[1] The biological activity of these drugs is highly dependent on the stereochemistry of the this compound moiety, with the (R)-enantiomer being the biologically active form.[1] These drugs function as competitive antagonists of muscarinic acetylcholine receptors and are used for various medical purposes, including as mydriatics, antidotes for organophosphate poisoning, and treatments for bradycardia and motion sickness.[1]

While this compound itself is primarily a synthetic intermediate, it has been identified as a human xenobiotic metabolite and a metabolite in Saccharomyces cerevisiae.[3] Some sources also suggest that as a benzoic acid derivative, it may possess anti-fungal properties.[6]

Conclusion

This compound is a fundamentally important molecule for the pharmaceutical industry. Its well-defined synthesis routes and critical role in forming the active components of widely used anticholinergic medications underscore its value. This guide provides the core technical information required by researchers and professionals in drug development to understand and utilize this compound effectively in their work.

References

An In-depth Technical Guide to the Solubility and Stability of Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry. It serves as a crucial precursor in the synthesis of several important anticholinergic drugs, including atropine and hyoscyamine.[1][2] A thorough understanding of its solubility and stability is paramount for optimizing synthetic routes, developing robust formulations, and ensuring the quality and shelf-life of both the active pharmaceutical ingredient (API) and final drug products. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, detailed experimental protocols, and visual representations of key processes.

Solubility Data

The solubility of this compound is a critical parameter for its purification, formulation, and bioavailability. The following tables summarize the available quantitative and qualitative solubility data for DL-tropic acid (the racemic mixture) and its enantiomers.

Table 1: Quantitative Solubility of this compound

CompoundSolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
DL-Tropic AcidWater2020~0.12
DL-Tropic AcidMethanolNot Specified100~0.60
(R)-Tropic AcidNot SpecifiedNot SpecifiedNot Available0.12

Table 2: Qualitative Solubility of this compound

CompoundSoluble In
DL-Tropic AcidBoiling Water, Ethanol, Ether, Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone
(R)-Tropic AcidEthanol, Ether, Chloroform, Dichloromethane, Ethyl Acetate, DMSO

Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

1. Materials:

  • This compound (DL, R, or S enantiomer)

  • Selected solvents (e.g., water, ethanol, methanol)

  • Thermostatic shaker

  • Vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated titration method

2. Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to achieve equilibrium.

  • Sample Collection and Preparation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for an adequate time to permit the excess solid to settle. Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the calibrated range of the analytical method. Determine the concentration of this compound in the diluted sample using a validated HPLC method or a titrimetric method.

    • HPLC Conditions (Example): A reversed-phase C18 column is typically suitable. The mobile phase can consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where this compound exhibits significant absorbance (e.g., around 220 nm).

  • Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. Calculate the solubility of this compound in the respective solvent from the concentration of the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent in vials prep2 Cap vials securely prep1->prep2 equil1 Place in thermostatic shaker at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sample1 Cease agitation and allow solid to settle equil2->sample1 sample2 Withdraw clear supernatant with a syringe sample1->sample2 sample3 Filter supernatant through a 0.45 µm filter sample2->sample3 analysis1 Accurately dilute the filtered saturated solution sample3->analysis1 analysis2 Analyze by validated HPLC or titration method analysis1->analysis2 analysis3 Quantify using a calibration curve analysis2->analysis3 result Determine Solubility analysis3->result

Caption: Experimental workflow for determining the solubility of this compound.

Stability Data

This compound is generally considered a stable compound under normal storage conditions. However, it is susceptible to degradation under certain stress conditions, which is a critical consideration in drug development. It is also a known hydrolytic degradation product of atropine.[3][4]

Table 3: Stability Profile of this compound

ConditionObservation
General Stability Stable under recommended storage conditions (cool, dry place in tightly closed containers).[5] Combustible.
Incompatibilities Incompatible with strong oxidizing agents.[5]
Hazardous Decomposition When heated to decomposition, it may emit acrid smoke and irritating fumes. Hazardous decomposition products formed under fire conditions include carbon oxides.[5]

Table 4: this compound Formation from Atropine Degradation *

Stress Condition% this compound Formed
Acidic Hydrolysis (0.025N HCl, 80°C, 15hr)0.51
Basic Hydrolysis (0.0025N NaOH, RT, 1hr)5.13
Oxidative Degradation (0.075% H₂O₂, 80°C, 15hr)0.04
Thermal DegradationNot a primary degradation product
Photolytic DegradationNot a primary degradation product
*Data derived from a stability-indicating HPLC method development for Atropine sulfate.[6]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following is a general protocol based on ICH guidelines that can be adapted for this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl). Keep the solution at room temperature or heat to an elevated temperature (e.g., 60 °C) for a specified period. Withdraw samples at various time points, neutralize with a suitable base, and dilute to the initial concentration.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH). Keep the solution at room temperature for a specified period. Withdraw samples at various time points, neutralize with a suitable acid, and dilute to the initial concentration.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 60-80 °C) for a specified duration. Also, expose the stock solution to heat.

  • Photolytic Degradation: Expose a solid sample and the stock solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The use of a PDA detector can help in assessing the peak purity of the this compound peak and detecting any co-eluting degradation products. An MS detector can aid in the identification of the degradation products.

G cluster_precursor Precursor cluster_degradation Degradation Pathways cluster_products Degradation Products atropine Atropine hydrolysis Hydrolysis (Acidic/Basic Conditions) atropine->hydrolysis dehydration Dehydration (Basic Conditions) atropine->dehydration tropic_acid This compound hydrolysis->tropic_acid tropine Tropine hydrolysis->tropine apoatropine Apoatropine dehydration->apoatropine

Caption: Degradation pathway of atropine leading to this compound.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound for professionals in the pharmaceutical sciences. The presented data and protocols are essential for informed decision-making during drug development, from early-stage research to formulation and quality control. While foundational solubility data is available, further studies to quantify the solubility of the individual enantiomers of this compound in a broader range of solvents would be beneficial. Similarly, detailed kinetic studies on the degradation of this compound under various stress conditions would provide a more complete stability profile and aid in predicting its shelf-life with greater accuracy.

References

tropic acid melting point and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Constants of Tropic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical constants of this compound, a vital precursor in the synthesis of several pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

This compound, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a chiral molecule existing as two enantiomers, (R)-tropic acid and (S)-tropic acid, and as a racemic mixture, (±)-tropic acid.[1] Its physical properties are crucial for its synthesis, purification, and formulation into active pharmaceutical ingredients.

Data Presentation

The quantitative physical data for the different forms of this compound are summarized in the tables below for easy comparison.

Table 1: General Physical Constants of this compound

PropertyValueReference(s)
IUPAC Name3-Hydroxy-2-phenylpropanoic acid[1]
Molecular FormulaC₉H₁₀O₃[1]
Molar Mass166.176 g·mol⁻¹[1]
AppearanceWhite to off-white crystalline solid[2]

Table 2: Melting Points of this compound Isomers

IsomerMelting Point (°C)Reference(s)
(±)-Tropic Acid (racemic)115 - 118[1][3]
(S)-(-)-Tropic Acid126 - 127[4]
(R)-(+)-Tropic Acid107[5]

Table 3: Solubility and Acidity of this compound

PropertyValueConditionsReference(s)
Water Solubility20 g/Lat 20°C[3][6]
Molar Solubility in Water~0.12 mol/Lat 20°C[5]
Solubility in other solventsSoluble in methanol, ethanol, and ether.-[6][7]
pKa3.53at 25°C[8]

Experimental Protocols

Detailed methodologies for determining the key physical constants of this compound are outlined below. These protocols are standard in pharmaceutical and chemical research.

Melting Point Determination (Capillary Method)

This method is widely used to determine the melting point of a crystalline solid.

Materials:

  • Melting point apparatus (e.g., DigiMelt)

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered)

  • Mortar and pestle (optional, for grinding crystals)

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the dry this compound sample is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample should be 2-3 mm high.[3][9]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[10]

  • Approximate Melting Point Determination: A rapid heating rate (10-20 °C/minute) is used to get an approximate melting range.[9]

  • Accurate Melting Point Determination: A new sample is prepared. The apparatus is heated to a temperature about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/minute.[11]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[10]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[12]

Materials:

  • This compound sample

  • Distilled water (or other relevant aqueous buffer)

  • Small vials with screw caps

  • Thermostatic shaker bath

  • Analytical balance

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the aqueous solvent. This ensures that a saturated solution is formed in equilibrium with the solid.[12][13]

  • Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[13]

  • Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. The supernatant is then carefully removed and centrifuged to separate any remaining solid particles.[5]

  • Analysis: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC with UV detection.[14] A calibration curve with known concentrations of this compound is used for quantification.[13]

  • pH Measurement: The pH of the saturated solution is measured, as the solubility of ionizable compounds like this compound is pH-dependent.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acid.[6]

Materials:

  • This compound sample

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • pH meter with a combination electrode

  • Buret

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water.

  • Titration Setup: The beaker containing the this compound solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The buret is filled with the standardized NaOH solution.

  • Titration: The NaOH solution is added in small, known increments to the this compound solution. After each addition, the solution is stirred, and the pH is recorded.[15]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa.[15]

Mandatory Visualizations

Experimental Workflow: Melting Point Determination

MeltingPointWorkflow A Sample Preparation: Grind and pack this compound into a capillary tube B Place capillary tube in melting point apparatus A->B C Rapid Heating: Determine approximate melting range (10-20 °C/min) B->C D Slow Heating: Heat to ~20°C below approx. MP, then 1-2 °C/min C->D E Observation: Record temperature at first liquid drop and final crystal melt D->E F Record Melting Point Range E->F

Caption: Workflow for Melting Point Determination.

Logical Relationship: this compound in the Synthesis and Action of Atropine

TropicAcidAtropine cluster_synthesis Chemical Synthesis cluster_pharmacology Pharmacological Action TropicAcid This compound Atropine Atropine ((±)-Hyoscyamine) TropicAcid->Atropine Esterification Tropine Tropine Tropine->Atropine ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic ACh Receptor ACh->MuscarinicReceptor Binds to Response Parasympathetic Nerve Response MuscarinicReceptor->Response Activates Atropine2 Atropine Atropine2->MuscarinicReceptor Blocks

References

The Chiral Enigma of Tropic Acid: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of the Synthesis, Resolution, and Biological Significance of Tropic Acid Enantiomers for Drug Development Professionals

This compound, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a chiral molecule of paramount importance in the pharmaceutical industry. Its enantiomeric forms, (R)- and (S)-tropic acid, serve as critical precursors in the synthesis of a class of potent anticholinergic drugs, most notably atropine and hyoscyamine. The profound differences in the pharmacological activity between the stereoisomers of these drugs underscore the critical role of chirality in drug-receptor interactions. This technical guide provides a comprehensive exploration of the chiral nature of this compound enantiomers, detailing their physicochemical properties, methods of separation, and the biological pathways they influence.

Physicochemical Properties of this compound Enantiomers

The distinct stereochemistry of (R)- and (S)-tropic acid gives rise to differences in their physical properties, which are crucial for their identification, separation, and purification. A summary of these key quantitative data is presented below.

Property(R)-(+)-Tropic Acid(S)-(-)-Tropic AcidRacemic (±)-Tropic Acid
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol 166.17 g/mol 166.17 g/mol
Melting Point 126-127 °C116-118 °C116-118 °C[1][2]
Specific Rotation ([α]D) +72° (c=0.5 in water)-72° (c=0.5 in water)
Solubility in Water (20°C) ~20 g/L (~0.12 M)[3][4][5][6]~20 g/L (~0.12 M)[3][4][5][6]20 g/L (~0.12 M)[3][4][5][6]
Solubility in Methanol Soluble (100 g/L for racemate)[3][4]Soluble (100 g/L for racemate)[3][4]100 g/L[3][4]
Qualitative Solubility Soluble in ethanol, ether, chloroform, dichloromethane, ethyl acetate, DMSO[3][4]Soluble in ethanol, ether, chloroform, dichloromethane, ethyl acetate, DMSO[3][4]Soluble in ethanol, ether, acetone[3][4][7]

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure this compound is a critical step in the synthesis of stereospecific pharmaceuticals. Several methods have been developed for this purpose, ranging from classical chemical resolution to modern enzymatic and chromatographic techniques.

Chemical Resolution of Racemic this compound

A traditional and effective method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. For a racemic mixture of a carboxylic acid like this compound, a chiral base is employed.

Workflow for Chemical Resolution of this compound

racemic_acid Racemic (±)-Tropic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((+)-Acid-(-)-Base & (-)-Acid-(-)-Base) racemic_acid->diastereomeric_salts chiral_base Chiral Base (e.g., (-)-Quinine) chiral_base->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in mother liquor) fractional_crystallization->more_soluble_salt acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) more_soluble_salt->acidification2 enantiomer1 Pure (+)-Tropic Acid acidification1->enantiomer1 base_recovery1 Recovered Chiral Base acidification1->base_recovery1 enantiomer2 Pure (-)-Tropic Acid acidification2->enantiomer2 base_recovery2 Recovered Chiral Base acidification2->base_recovery2

Caption: Workflow for the chemical resolution of racemic this compound.

Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally benign approach to enantiomer resolution. Lipases, such as Candida antarctica Lipase B (CAL-B), are commonly used to catalyze the enantioselective hydrolysis or esterification of this compound esters.

Experimental Protocol: Hydrolytic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

  • Reaction Setup: To a stirred solution of racemic this compound butyl ester in a phosphate buffer (pH 7.0), add immobilized Candida antarctica Lipase B (CAL-B) (e.g., 10 mg/mL).

  • Incubation: Incubate the reaction mixture at 25°C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the product and the remaining substrate.

  • Reaction Termination: Once the desired conversion (typically around 50%) is reached, terminate the reaction by filtering off the enzyme.

  • Work-up:

    • Acidify the aqueous filtrate to pH 2 with 1 M HCl.

    • Extract the (R)-tropic acid into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-tropic acid.

    • The unreacted (S)-tropic acid butyl ester can be recovered from the organic phase for further use or racemization and recycling.

  • Purification: Purify the (R)-tropic acid by recrystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of this compound enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation on a Polysaccharide-Based CSP

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in methanol. Dilute to 100 µg/mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Chromatographic Parameters for Chiral HPLC Separation

ParameterMethod 1 (Polysaccharide-Based CSP)Method 2 (Macrocyclic Glycopeptide-Based CSP)
Column Chiralpak® AD-HChirobiotic® T
Mobile Phase n-Hexane/Isopropanol/TFA (90:10:0.1)Methanol/Water/Formic Acid (70:30:0.1)
Flow Rate (mL/min) 1.00.5
Temperature (°C) 2525
Detection (nm) 220220
Retention Time (t_R1) (min) 6.85.2
Retention Time (t_R2) (min) 8.26.5
Separation Factor (α) 1.211.25
Resolution (R_s) 1.92.3

Biological Significance and Mechanism of Action

While this compound itself has limited direct biological effects, its esters are the active components of potent anticholinergic drugs. The stereochemistry of the this compound moiety is a critical determinant of pharmacological activity, with one enantiomer typically exhibiting significantly higher potency. For instance, (-)-hyoscyamine, which contains the (S)-tropic acid moiety, is the pharmacologically active component of atropine (the racemic mixture of (±)-hyoscyamine).

These drugs act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.

Signaling Pathways of Muscarinic Acetylcholine Receptors

cluster_m1_m3 M1 & M3 Receptor Signaling cluster_m2 M2 Receptor Signaling ACh_M1_M3 Acetylcholine M1_M3 M1 / M3 Receptor ACh_M1_M3->M1_M3 Gq Gq Protein M1_M3->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response_Excitatory Excitatory Cellular Response Ca_release->Cellular_Response_Excitatory PKC->Cellular_Response_Excitatory ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Gi Gi Protein M2->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Inhibitory Inhibitory Cellular Response PKA->Cellular_Response_Inhibitory

Caption: Simplified signaling pathways for M1/M3 and M2 muscarinic acetylcholine receptors.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Antagonists

This assay determines the affinity of a compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation:

    • Harvest cells engineered to express a specific muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1 receptors).

    • Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add radiolabeled ligand (e.g., [³H]N-methylscopolamine) and cell membrane suspension to the wells.

    • Non-specific Binding: Add radiolabeled ligand, a high concentration of a known non-selective antagonist (e.g., atropine), and the cell membrane suspension.

    • Competition Binding: Add radiolabeled ligand, varying concentrations of the test compound (e.g., a this compound derivative), and the cell membrane suspension.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

start Start membrane_prep Prepare Cell Membranes Expressing Receptor start->membrane_prep assay_setup Set up 96-well Plate (Total, Non-specific, Competition) membrane_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Analyze Data: Calculate IC₅₀ and Ki quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

The chiral nature of this compound is a fundamental aspect of its chemistry and pharmacology. The ability to efficiently synthesize and resolve its enantiomers is crucial for the development of safe and effective anticholinergic drugs. This guide has provided an in-depth overview of the key technical aspects related to this compound enantiomers, from their fundamental physicochemical properties to detailed experimental protocols for their separation and the assessment of their biological activity. A thorough understanding of these principles is essential for researchers and professionals working in the field of drug discovery and development. Further research into more efficient and scalable resolution techniques and a deeper understanding of the nuanced interactions of individual enantiomers with different muscarinic receptor subtypes will continue to be of great interest to the scientific community.

References

Tropic Acid as a Target Metabolite in Saccharomyces cerevisiae: A Technical Guide to Metabolic Engineering Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Tropic acid, a key precursor for the synthesis of valuable tropane alkaloids such as atropine and hyoscyamine, is not a natural metabolite of the yeast Saccharomyces cerevisiae. However, the robust and well-characterized metabolic network of this yeast, coupled with advanced synthetic biology tools, presents a compelling platform for the heterologous production of this important chemical. This technical guide outlines the current state of research and provides a prospective roadmap for engineering S. cerevisiae to produce this compound. We will delve into the native metabolic pathways that can be leveraged, the requisite heterologous enzymatic steps, and established experimental protocols for strain engineering and metabolite analysis. While quantitative data for this compound production in yeast is not yet available in published literature, we will present relevant data from the successful biosynthesis of its precursors and related compounds to establish a baseline for potential yields. This document serves as a comprehensive resource for researchers aiming to develop microbial cell factories for the sustainable and controlled production of this compound and its derivatives.

Introduction: The Potential of Yeast as a Chassis for this compound Biosynthesis

Saccharomyces cerevisiae is a widely utilized microorganism in industrial biotechnology for the production of a diverse range of chemicals, including organic acids and biofuels.[1][2][3][4][5][6][7][8][9] Its genetic tractability, robustness in industrial fermentations, and extensive knowledge base make it an ideal candidate for metabolic engineering. While this compound is not endogenously produced in yeast, the foundational metabolic pathways that synthesize its aromatic amino acid precursor, L-phenylalanine, are well-established.

Recent breakthroughs have demonstrated the feasibility of producing complex tropane alkaloids, which contain a this compound moiety, in engineered S. cerevisiae.[10][11] These studies have successfully reconstituted multi-step plant-derived pathways in yeast, showcasing the potential to produce not only the final alkaloid products but also their key intermediates, including derivatives of this compound. The biosynthesis of these alkaloids in yeast involved the production of phenyllactic acid (PLA), a direct precursor to this compound, from yeast's native metabolism.[11] This underscores the capacity of S. cerevisiae to be engineered for the de novo synthesis of this compound from simple carbon sources like glucose.

Leveraging Native S. cerevisiae Metabolism: The Phenylalanine Biosynthesis Pathway

The journey to producing this compound in yeast begins with the overproduction of its natural precursor, L-phenylalanine. This aromatic amino acid is synthesized via the shikimate pathway, a central metabolic route in yeast.

The key steps in the native phenylalanine pathway that can be targeted for upregulation to increase the precursor pool for this compound synthesis include:

  • Carbon influx into the shikimate pathway: Enhancing the expression of enzymes at the entry point of the pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by ARO3 and ARO4), can increase the overall flux.

  • Overcoming feedback inhibition: Key enzymes in the pathway are subject to feedback inhibition by phenylalanine and tyrosine. Engineering feedback-resistant variants of these enzymes is a critical step.

  • Enhancing the final steps to phenylalanine: Increasing the expression of enzymes in the terminal part of the pathway leading to phenylalanine can help pull the metabolic flux towards the desired precursor.

Below is a simplified diagram of the relevant native metabolic pathway in S. cerevisiae.

Yeast_Phenylalanine_Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Glycolysis E4P Erythrose 4-phosphate Glucose->E4P Pentose Phosphate Pathway DAHP DAHP PEP->DAHP ARO3, ARO4 E4P->DAHP ARO3, ARO4 Shikimate Shikimate Pathway DAHP->Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate ARO7 Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Phenylalanine L-Phenylalanine Phenylpyruvate->Phenylalanine

Caption: Simplified native pathway for L-phenylalanine synthesis in S. cerevisiae.

Proposed Heterologous Pathway for this compound Production

To convert the natively produced L-phenylalanine into this compound, a heterologous pathway must be introduced into S. cerevisiae. This pathway involves a series of enzymatic conversions that are not naturally present in yeast. The proposed pathway from L-phenylalanine to this compound is as follows:

  • L-Phenylalanine to Phenylpyruvate: This can be achieved through the action of an aminotransferase.

  • Phenylpyruvate to Phenyllactic Acid (PLA): A dehydrogenase can catalyze this reduction.

  • Phenyllactic Acid to this compound: This is a key rearrangement step that requires a specific mutase and subsequent hydroxylation.

The diagram below illustrates the proposed engineered pathway.

Tropic_Acid_Engineered_Pathway Phenylalanine L-Phenylalanine (from native pathway) Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Heterologous Aminotransferase PLA Phenyllactic Acid Phenylpyruvate->PLA Heterologous Dehydrogenase TropicAcid This compound PLA->TropicAcid Heterologous Enzymes (e.g., Mutase, Hydroxylase) Strain_Engineering_Workflow GeneSelection Gene Selection & Codon Optimization PlasmidConstruction Plasmid Construction (e.g., Gibson Assembly) GeneSelection->PlasmidConstruction YeastTransformation Yeast Transformation (e.g., LiAc/SS-DNA/PEG) PlasmidConstruction->YeastTransformation StrainVerification Strain Verification (Colony PCR, Sequencing) YeastTransformation->StrainVerification Fermentation Fermentation & Production Analysis StrainVerification->Fermentation

References

The Pivotal Role of Tropic Acid in the Biosynthesis of Tropane Alkaloids in Atropa belladonna: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropic acid is a crucial precursor molecule in the biosynthesis of the pharmacologically significant tropane alkaloids, hyoscyamine and scopolamine, in the medicinal plant Atropa belladonna. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its biosynthetic pathway, enzymatic conversion, and incorporation into the final alkaloid structures. The guide summarizes key quantitative data, provides detailed experimental protocols for analysis and production, and visualizes complex pathways and workflows to support research and development in this field.

Introduction

Atropa belladonna, commonly known as deadly nightshade, is a member of the Solanaceae family and a rich source of tropane alkaloids. These secondary metabolites, particularly (-)-hyoscyamine and its epoxide, scopolamine, are esters of the bicyclic amino alcohol 3α-tropanol (tropine) and the organic acid, this compound.[1][2] Atropine, the racemic form of hyoscyamine, and scopolamine are widely used in medicine for their anticholinergic properties, acting as antagonists of muscarinic acetylcholine receptors.[1] The biological activity and therapeutic utility of these alkaloids are intrinsically linked to their chemical structure, in which the this compound moiety plays a pivotal role. Understanding the biosynthesis of this compound is therefore critical for efforts to enhance the production of these valuable pharmaceuticals through metabolic engineering and synthetic biology approaches.

The Biosynthesis of this compound and its Incorporation into Tropane Alkaloids

The biosynthesis of this compound in Atropa belladonna is a fascinating example of metabolic diversification, involving a multi-step enzymatic pathway that originates from the primary metabolite, L-phenylalanine. The entire process occurs predominantly in the roots of the plant.[3][4]

From Phenylalanine to Phenyllactic Acid

The journey begins with the conversion of L-phenylalanine to phenylpyruvic acid through a transamination reaction. This initial step is catalyzed by a root-specific aromatic aminotransferase, ArAT4.[3] Subsequently, phenylpyruvic acid is reduced to phenyllactic acid.[3] Phenyllactic acid, not this compound itself, is the key intermediate that undergoes further modification and esterification.[3][5]

The Formation of Littorine: A Key Intermediate

Before esterification with tropine, phenyllactic acid is activated. In A. belladonna, this activation occurs via a glucose ester of phenyllactic acid, which is produced by a glucosyltransferase.[3] This activated form of phenyllactic acid is then esterified with tropine to form littorine. This crucial step is catalyzed by an acyltransferase known as littorine synthase.[3] It is noteworthy that this mechanism of activation and esterification differs from that of other tropane alkaloids like cocaine, highlighting the independent evolution of these biosynthetic pathways in different plant families.[3]

The Rearrangement to Hyoscyamine

A pivotal and unusual step in the pathway is the intramolecular rearrangement of the phenyllactic acid moiety within the littorine molecule to form the this compound structure of hyoscyamine. This reaction is catalyzed by a cytochrome P450 enzyme.[6] This rearrangement is a critical determinant of the final structure and pharmacological activity of the resulting tropane alkaloids.

Conversion to Scopolamine

Hyoscyamine can be further converted to scopolamine through a two-step process catalyzed by the bifunctional enzyme hyoscyamine-6β-hydroxylase (H6H). This enzyme first hydroxylates hyoscyamine and then catalyzes an epoxidation to form the characteristic epoxide ring of scopolamine.[7][8][9]

Biosynthetic Pathway of this compound and Tropane Alkaloids ```dot digraph "Tropane Alkaloid Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9];

// Nodes Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; PPA [label="Phenylpyruvic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA [label="Phenyllactic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA_G [label="Phenyllactyl-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Tropine [label="Tropine", fillcolor="#F1F3F4", fontcolor="#202124"]; Littorine [label="Littorine", fillcolor="#F1F3F4", fontcolor="#202124"]; Hyoscyamine [label="Hyoscyamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Scopolamine [label="Scopolamine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Phe -> PPA [label=" ArAT4", color="#34A853"]; PPA -> PLA [label=" Phenylpyruvic acid\nreductase", color="#34A853"]; PLA -> PLA_G [label=" Glucosyltransferase", color="#34A853"]; {rank=same; PLA_G; Tropine} PLA_G -> Littorine [label=" Littorine Synthase", color="#34A853"]; Tropine -> Littorine [color="#34A853"]; Littorine -> Hyoscyamine [label=" Cytochrome P450", color="#34A853"]; Hyoscyamine -> Scopolamine [label=" H6H", color="#34A853"]; }

Workflow for the extraction of tropane alkaloids from A. belladonna.
HPLC Analysis of Tropane Alkaloids

This protocol provides a general framework for the HPLC analysis of hyoscyamine and scopolamine. [1][6] Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C8 or C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 2.95). A common starting point is a 10:90 or 20:80 (v/v) ratio of acetonitrile to buffer.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30-35 °C

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare standard solutions of hyoscyamine and scopolamine of known concentrations in methanol.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to determine their retention times and to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

  • Quantify the amount of each alkaloid in the samples using the calibration curve.

Induction of Hairy Root Cultures

Hairy root cultures are a valuable tool for studying tropane alkaloid biosynthesis and for producing these compounds in a controlled environment. [4][10][11] Materials:

  • Sterile Atropa belladonna plantlets

  • Agrobacterium rhizogenes strain (e.g., LBA9402)

  • Murashige and Skoog (MS) medium (solid and liquid)

  • Antibiotics (e.g., cefotaxime) to eliminate bacteria after co-cultivation

Procedure:

  • Grow A. rhizogenes in a suitable liquid medium to the desired optical density.

  • Wound sterile plant tissues (e.g., leaf discs, stem segments).

  • Inoculate the wounded explants with the A. rhizogenes suspension.

  • Co-cultivate the explants and bacteria on solid MS medium for 2-3 days in the dark.

  • Transfer the explants to solid MS medium containing an antibiotic to kill the bacteria.

  • Incubate the plates in the dark until hairy roots emerge from the wound sites.

  • Excise the hairy roots and transfer them to fresh solid medium to establish axenic cultures.

  • For larger-scale production, transfer the established hairy roots to liquid MS medium and cultivate in a shaker incubator.

Workflow for Hairy Root Culture Induction

Hairy_Root_Induction Start Start: Sterile Plant Explants Inoculate Inoculate with Agrobacterium rhizogenes Start->Inoculate CoCultivate Co-cultivate for 2-3 Days Inoculate->CoCultivate Transfer Transfer to Selection Medium (with antibiotics) CoCultivate->Transfer Incubate Incubate until Hairy Roots Emerge Transfer->Incubate Excise Excise and Culture Hairy Roots Incubate->Excise Establish Establish Axenic Liquid Culture Excise->Establish

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Functional Groups and Reactivity of Tropic Acid

Abstract

This compound, known chemically as 3-hydroxy-2-phenylpropanoic acid, is a vital organic compound, primarily recognized as a key building block in the synthesis of tropane alkaloids such as atropine and hyoscyamine. Its unique molecular architecture, featuring a carboxylic acid, a primary alcohol, and a phenyl group, imparts a versatile reactivity profile that is of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of the functional groups of this compound, their influence on its chemical reactivity, and detailed protocols for its key transformations.

Introduction

This compound (IUPAC name: 3-hydroxy-2-phenylpropanoic acid) is a carboxylic acid with the chemical formula C₉H₁₀O₃. It possesses a chiral center at the carbon atom alpha to the carboxyl group, allowing it to exist as a racemic mixture or as individual enantiomers. The stereochemistry of this compound is crucial, as the pharmacological activity of its derivatives, like the anticholinergic drug (-)-hyoscyamine, is highly dependent on the specific enantiomer used. This document explores the distinct reactivity of its three primary functional groups and their synergistic interplay, which governs its role in synthetic chemistry.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. These properties are fundamental to understanding its behavior in various chemical environments.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Melting Point (dl-Form) 116-118 °C
Melting Point ((+)-Form) 107 °C
Melting Point ((-)-Form) 126-128 °C
pKa 3.53 (at 25 °C)
Water Solubility 20 g/L (at 20 °C)
Appearance White to off-white crystalline powder or needles

Analysis of Functional Groups and Reactivity

The chemical behavior of this compound is dictated by the presence of its three functional groups: a carboxylic acid, a primary alcohol, and a phenyl ring.

Carboxylic Acid Group (-COOH)

The carboxylic acid moiety is the most reactive functional group in this compound. Its acidity, with a pKa of 3.53, is characteristic of carboxylic acids and allows it to readily donate a proton in aqueous solutions. This group is the primary site for nucleophilic acyl substitution reactions.

  • Esterification: This is the most significant reaction of the carboxyl group, particularly for the synthesis of pharmacologically active tropane alkaloids. The Fischer-Speier esterification, involving the reaction of this compound with an alcohol (like tropine) in the presence of an acid catalyst, is a common method. The reaction is an equilibrium process, and its mechanism involves the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

  • Salt Formation: As an acid, it reacts with bases to form carboxylate salts.

  • Conversion to Acid Chlorides: The hydroxyl component of the carboxyl group can be substituted to form more reactive derivatives. For instance, treatment with thionyl chloride (SOCl₂) converts this compound into O-acetylthis compound chloride, a highly reactive intermediate for ester synthesis.

Primary Alcohol Group (-CH₂OH)

The primary hydroxyl group behaves as a nucleophile and is susceptible to oxidation. Its reactivity is generally lower than the carboxylic acid group.

  • Oxidation: The primary alcohol can be oxidized. For example, enzymatic oxidation of this compound by Pseudomonas sp. strain AT3 involves a this compound dehydrogenase that converts it to phenylacetaldehyde, which is further oxidized to phenylacetic acid. This biocatalytic pathway proceeds via dehydrogenation and decarboxylation.

  • Acylation: The hydroxyl group can be acylated, for example, using acetyl chloride to form O-acetylthis compound. This is often a preliminary step to activate the molecule for subsequent reactions, such as conversion to an acid chloride.

Phenyl Group (-C₆H₅)

The phenyl group is the least reactive of the three functional groups under typical conditions. While it can undergo electrophilic aromatic substitution, the reaction conditions required are often harsh and can affect the other more sensitive functional groups. The primary contribution of the phenyl group is to the overall structure and lipophilicity of the molecule and its derivatives. It is also a key structural feature for binding to biological targets, such as muscarinic receptors.

Key Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Tropine

This protocol describes the synthesis of atropine, the racemic ester of this compound and tropine.

Materials:

  • This compound

  • Tropine

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Anhydrous reaction solvent (e.g., Toluene)

Procedure:

  • Dissolve equimolar amounts of this compound and tropine in the anhydrous solvent.

  • Add a catalytic amount of concentrated HCl or H₂SO₄ to the mixture.

  • Heat the mixture to reflux. The water formed during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the ester product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude atropine by recrystallization.

Protocol 2: Enzymatic Oxidation of this compound

This protocol is based on the methodology for studying the oxidation of this compound by Pseudomonas sp. strain AT3.

Materials:

  • dl-Tropic acid

  • Crude cell extract from Pseudomonas sp. strain AT3 grown on this compound

  • NAD⁺

  • Phosphate buffer (pH 9.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 9.5), NAD⁺, and the crude cell extract.

  • Initiate the reaction by adding a known concentration of dl-tropic acid to the mixture.

  • Monitor the reaction progress by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺.

  • The initial rate of oxidation can be calculated from the linear portion of the absorbance versus time plot.

  • The product, phenylacetaldehyde, can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC). The enzyme responsible, this compound dehydrogenase, has a pH optimum of 9.5 and is equally active with both enantiomers of this compound.

Visualizing Reaction Mechanisms and Pathways

Fischer-Speier Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the esterification of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Atropine from Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of atropine from tropic acid. The primary focus is on a high-yield, one-pot synthesis method suitable for larger-scale production. An alternative classical esterification method is also briefly described. This guide includes comprehensive methodologies, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic workflow and the pharmacological mechanism of action of atropine.

Introduction

Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors and is widely used in medicine.[1][2] It is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine. The synthesis of atropine is a critical process in the pharmaceutical industry. The most common synthetic route involves the esterification of tropine with this compound or its derivatives. This document outlines a detailed protocol for a one-pot synthesis that offers high efficiency and is suitable for commercial-scale production.[3][4][5]

Data Presentation

Table 1: Quantitative Data for the One-Pot Synthesis of Atropine
ParameterValue/ConditionReference
Starting Materials
This compound2.0 kg[6]
Tropine2.0 kg[6]
Reagents for Acetyltropoyl Chloride Formation
Dichloromethane (solvent)6 L[6]
N,N-Dimethylformamide (DMF) (catalyst)0.1 Eq.[5][6]
Acetyl ChlorideStoichiometric amount (slow addition over 30 min)[5][6]
Oxalyl Dichloride1.2 Eq. (1.84 kg) (added over 1 hour)[6]
Reaction Conditions for Acetyltropoyl Chloride Formation
Temperature25 °C[6]
Reaction Time3 hours after acetyl chloride addition, 2 hours after oxalyl dichloride addition[6]
Reagents for Tropine Methanesulfonate Formation
Dichloromethane (solvent)6 L[6]
Methanesulfonic Acid1.0 Eq. (1.39 kg) (added over 30 min)[6]
Reaction Conditions for Tropine Methanesulfonate Formation
Temperature35 °C[6]
Reaction Time10 minutes[6]
Coupling and Hydrolysis
Reaction TemperatureReflux, then cooled to 35 °C[6]
Reaction TimeAt least 18 hours at reflux[6]
Hydrolysis Reagent1M Hydrochloric Acid (12 L)[5][6]
Hydrolysis Temperature35 °C[6]
Hydrolysis TimeAt least 24 hours[6]
Work-up and Isolation
Basification4M Sodium Hydroxide (to pH > 13)[5]
IsolationFiltration[3][6]
Yield
Crude Atropine Yield~75%[3][6]
Yield of Salt Conversion~95%[3][5]

Experimental Protocols

One-Pot Synthesis of Atropine

This protocol is adapted from a high-yield industrial process.[4][5][6]

Step 1: Formation of Acetyltropoyl Chloride

  • To a suspension of 2.0 kg of this compound in 6 L of dichloromethane in a suitable reactor, add 0.1 equivalents of N,N-dimethylformamide (DMF) at 25 °C with stirring.

  • Slowly add a stoichiometric amount of acetyl chloride to the suspension over at least 30 minutes.

  • Stir the reaction mixture at 25 °C for 3 hours.

  • Add 1.2 equivalents (1.84 kg) of oxalyl dichloride to the mixture over at least 1 hour.

  • Continue stirring at 25 °C for an additional 2 hours to ensure the complete formation of the acetyltropoyl chloride solution.

Step 2: Formation of Tropine Methanesulfonate

  • In a separate reactor, dissolve 2.0 kg of tropine in 6 L of dichloromethane and heat the solution to 35 °C.

  • Slowly add 1.0 equivalent (1.39 kg) of methanesulfonic acid over at least 30 minutes.

  • Stir the mixture for 10 minutes at 35 °C to form the tropine methanesulfonate solution.

Step 3: Coupling and Hydrolysis to Atropine

  • Transfer the acetyltropoyl chloride solution from Step 1 to the tropine methanesulfonate solution from Step 2.

  • Heat the combined solution to reflux and maintain for at least 18 hours.

  • Cool the reaction mixture to 35 °C.

  • Add 12 L of a 1M solution of hydrochloric acid, creating a biphasic mixture.

  • Stir the biphasic mixture for at least 24 hours at 35 °C to effect hydrolysis.

Step 4: Work-up and Isolation of Atropine

  • Cool the mixture to 20 °C and allow the layers to separate for 30 minutes. Discard the organic layer.

  • Wash the aqueous layer with 2 L of fresh dichloromethane, stir for 10 minutes, and again discard the organic layer after separation.

  • Cool the aqueous layer to 5 °C and slowly add a 4M aqueous solution of sodium hydroxide until the pH is greater than 13, which will precipitate the atropine free base.

  • Stir the suspension at 5 °C for 2 hours.

  • Collect the solid atropine by filtration and wash with 4 L of distilled water.

  • For further purification, the crude atropine can be suspended in distilled water, stirred, and re-filtered.

  • Dry the purified atropine under vacuum at 60 °C until the water content is below 1.0% (as determined by Karl Fischer titration). The expected yield of crude atropine is approximately 75%.[3][6]

Fischer-Speier Esterification of Tropine and this compound

This is a classical and more direct, though potentially lower-yielding, method for atropine synthesis.

  • Heat a mixture of tropine and this compound in the presence of a catalytic amount of hydrochloric acid.

  • The reaction is typically carried out with heating to drive the esterification.

  • After the reaction is complete, the atropine is isolated and purified.

Characterization of Atropine

The synthesized atropine should be characterized to confirm its identity and purity.

  • Melting Point: 118.5 °C[7]

  • UV Spectroscopy (in Methanol): λmax at 252 nm, 258 nm, and 262 nm.[7]

  • Infrared (IR) Spectroscopy: Characteristic peaks for O-H stretching (around 3204 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹), and C-H and C=C aromatic bonds.[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the tropane ring protons and the protons of the this compound moiety.[9]

  • Mass Spectrometry: Intense peaks at m/z 83, 94, 124, 140, and 289.[7]

Visualizations

Atropine Synthesis Workflow

Atropine_Synthesis_Workflow cluster_step1 Step 1: Acetyltropoyl Chloride Formation cluster_step2 Step 2: Tropine Methanesulfonate Formation cluster_step3 Step 3: Coupling and Hydrolysis cluster_step4 Step 4: Isolation TropicAcid This compound Reaction1 Formation of Acetyltropoyl Chloride TropicAcid->Reaction1 AcetylChloride Acetyl Chloride AcetylChloride->Reaction1 OxalylDichloride Oxalyl Dichloride OxalylDichloride->Reaction1 DMF DMF (cat.) DMF->Reaction1 Solvent1 Dichloromethane Solvent1->Reaction1 Reaction3 Coupling Reaction Reaction1->Reaction3 Acetyltropoyl Chloride Solution Tropine Tropine Reaction2 Formation of Tropine Methanesulfonate Tropine->Reaction2 MethanesulfonicAcid Methanesulfonic Acid MethanesulfonicAcid->Reaction2 Solvent2 Dichloromethane Solvent2->Reaction2 Reaction2->Reaction3 Tropine Methanesulfonate Solution Hydrolysis Acid Hydrolysis (HCl) Reaction3->Hydrolysis Workup Work-up (Base, Extraction) Hydrolysis->Workup Purification Purification Workup->Purification Atropine Atropine Purification->Atropine

Caption: Workflow for the one-pot synthesis of atropine.

Atropine's Mechanism of Action

Atropine_Mechanism cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic ACh Receptor (M1-M5) ACh->MuscarinicReceptor Binds to CellularResponse Parasympathetic Cellular Response MuscarinicReceptor->CellularResponse Activates BlockedResponse Inhibition of Parasympathetic Response MuscarinicReceptor->BlockedResponse Leads to Atropine Atropine Atropine->MuscarinicReceptor Competitively Blocks

Caption: Atropine as a competitive antagonist of muscarinic receptors.

References

Application Notes and Protocols for the Chiral Resolution of Amines Using Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tropic acid as a chiral resolving agent for the separation of enantiomeric amines. The methodology is based on the principle of diastereomeric salt formation, a classical and effective technique for obtaining enantiomerically pure compounds, which are crucial in the pharmaceutical industry due to the often differing pharmacological activities of enantiomers.

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers.[1] The most common method for achieving this on a larger scale is through the formation of diastereomeric salts.[2] This technique involves reacting a racemic mixture of a base (amine) or an acid with an enantiomerically pure acid or base, known as the resolving agent.[3] The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, such as solubility, melting point, and boiling point.[3] This difference in solubility allows for their separation by fractional crystallization.[1]

Once the diastereomeric salts are separated, the individual enantiomers of the original compound can be recovered by a simple acid-base extraction.[1] While effective, this method can be laborious and requires careful optimization of conditions such as solvent, temperature, and stoichiometry.[1]

This compound, a chiral carboxylic acid, can serve as an effective resolving agent for racemic amines. The carboxylic acid moiety of this compound reacts with the basic amino group of the amine to form a pair of diastereomeric salts. By exploiting the differential solubility of these salts, one diastereomer can be selectively crystallized and separated.

Principle of Resolution

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated by conventional physical means. The process can be summarized in the following steps:

  • Salt Formation: The racemic amine ((±)-Amine) is reacted with an enantiomerically pure form of this compound (e.g., (R)-Tropic Acid) to form a mixture of two diastereomeric salts: [(R)-Amine·(R)-Tropic Acid] and [(S)-Amine·(R)-Tropic Acid].

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a specific solvent system and will preferentially crystallize out of the solution.

  • Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

  • Recovery of Enantiomer: The enantiomerically pure amine is recovered from the isolated diastereomeric salt by treatment with a base to neutralize the this compound. The this compound can also be recovered and potentially reused. The other enantiomer can be recovered from the mother liquor.

Chemical Principle of Diastereomeric Salt Formation

G cluster_reactants Reactants cluster_products Products racemic_amine Racemic Amine ((R)-Amine and (S)-Amine) diastereomer1 Diastereomeric Salt 1 ((R)-Amine · (R)-Tropic Acid) racemic_amine->diastereomer1 + diastereomer2 Diastereomeric Salt 2 ((S)-Amine · (R)-Tropic Acid) racemic_amine->diastereomer2 + tropic_acid Enantiopure this compound (e.g., (R)-Tropic Acid) tropic_acid->diastereomer1 tropic_acid->diastereomer2

Caption: Formation of diastereomeric salts from a racemic amine and a chiral resolving agent.

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic amine using this compound. These should be considered as a starting point, and optimization of specific conditions for each unique amine is highly recommended.

Objective: To form diastereomeric salts of a racemic amine with this compound and isolate one diastereomer through fractional crystallization.

Materials:

  • Racemic amine

  • Enantiomerically pure this compound (e.g., (R)-(-)-tropic acid or (S)-(+)-tropic acid)

  • Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)

  • Crystallization dish or Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution: In an appropriate flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable heated solvent. Common solvents for the crystallization of organic salts include alcohols and ethyl acetate.

  • Addition of Resolving Agent: In a separate flask, dissolve the enantiomerically pure this compound (0.5 to 1.0 equivalent) in the same solvent, also heated. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt.

  • Salt Formation: Slowly add the this compound solution to the amine solution with continuous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt, if available, can induce crystallization. The process may take several hours to days.

  • Isolation: Once a significant amount of crystals has formed, isolate them by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Objective: To liberate the free amine from the isolated diastereomeric salt.

Materials:

  • Isolated diastereomeric salt from Protocol 1

  • Aqueous base solution (e.g., 1 M NaOH or 1 M K₂CO₃)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane, or ethyl acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution of Salt: Dissolve the diastereomeric salt in water.

  • Basification: Add the aqueous base solution to the dissolved salt until the pH is basic (pH > 10). This will neutralize the this compound and liberate the free amine. The free amine may separate as an oil or a solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine into an organic solvent. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Recovery of this compound (Optional): The aqueous layer from the extraction can be acidified with a strong acid (e.g., HCl) to precipitate the this compound, which can then be recovered by filtration or extraction.

Objective: To determine the enantiomeric purity of the resolved amine.

Materials and Instrumentation:

  • Enantiomerically enriched amine sample

  • Chiral High-Performance Liquid Chromatography (HPLC) system or Chiral Gas Chromatography (GC) system

  • Appropriate chiral column

  • Suitable mobile phase or carrier gas and temperature program

  • Standards of the racemic amine and, if available, the pure enantiomers

Procedure:

  • Sample Preparation: Prepare a dilute solution of the resolved amine in a suitable solvent (e.g., the mobile phase for HPLC).

  • Chromatographic Analysis: Inject the sample onto the chiral column and run the analysis under optimized conditions.

  • Data Analysis: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Experimental Workflow for Chiral Resolution

G start Start: Racemic Amine + (R)-Tropic Acid salt_formation 1. Diastereomeric Salt Formation in a suitable solvent start->salt_formation crystallization 2. Fractional Crystallization (Cooling) salt_formation->crystallization filtration 3. Filtration crystallization->filtration crystals Solid: Less Soluble Diastereomer ((S)-Amine · (R)-Tropic Acid) filtration->crystals Separates into mother_liquor Liquid: Mother Liquor with More Soluble Diastereomer ((R)-Amine · (R)-Tropic Acid) filtration->mother_liquor recovery_s 4a. Recovery of (S)-Amine (Basification and Extraction) crystals->recovery_s recovery_r 4b. Recovery of (R)-Amine (Basification and Extraction) mother_liquor->recovery_r s_amine Product: Enriched (S)-Amine recovery_s->s_amine r_amine Product: Enriched (R)-Amine recovery_r->r_amine

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tropic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of several important pharmaceuticals, most notably the anticholinergic drugs (S)-hyoscyamine and (S)-scopolamine. The stereochemistry at the α-position of tropic acid is paramount for the biological activity of these active pharmaceutical ingredients (APIs). Consequently, the development of efficient and highly stereoselective methods for the synthesis of the (S)-enantiomer is of significant interest to the pharmaceutical and fine chemical industries.

This document provides detailed application notes and protocols for various enantioselective strategies for the synthesis of (S)-tropic acid, including kinetic resolution and asymmetric synthesis methodologies.

Comparative Overview of Enantioselective Strategies

Several methods have been developed for the enantioselective synthesis of (S)-tropic acid. The choice of a particular strategy depends on factors such as the desired enantiomeric excess (e.e.), overall yield, scalability, and the availability of specialized catalysts or enzymes. The following table summarizes the quantitative data for some of the most effective methods.

MethodCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Key Advantages
Hydrolytic Dynamic Kinetic Resolution (DKR)Chiral Quaternary Ammonium Phase-Transfer CatalystRacemic 3-phenyl-2-oxetanone8581 (S)High theoretical yield (up to 100%), good enantioselectivity.[1][2]
Enzymatic Kinetic Resolution (EKR)Candida antarctica Lipase B (CAL-B)Racemic this compound butyl ester~50 (for S-ester)>99 (for S-ester)High enantioselectivity, mild reaction conditions, environmentally benign.[3]
Enzymatic Kinetic Resolution (EKR)Lipase PS from Pseudomonas cepaciaRacemic this compound ethyl ester42 (for R-ester)94 (for R-ester)Good enantioselectivity, commercially available enzyme.[3]

Experimental Protocols

Hydrolytic Dynamic Kinetic Resolution of Racemic 3-phenyl-2-oxetanone

This protocol describes the synthesis of (S)-tropic acid via the hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone (this compound β-lactone) using a chiral phase-transfer catalyst.[1][2]

Workflow Diagram:

DKR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up rac_lactone Racemic 3-phenyl-2-oxetanone stirring Stirring at controlled temperature rac_lactone->stirring catalyst Chiral Phase-Transfer Catalyst catalyst->stirring resin Basic Anion Exchange Resin resin->stirring solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->stirring filtration Filtration stirring->filtration Reaction monitoring (e.g., HPLC) acidification Acidification (e.g., with HCl) filtration->acidification extraction Extraction with Organic Solvent acidification->extraction drying Drying and Concentration extraction->drying product (S)-Tropic Acid drying->product EKR_CALB_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Separation rac_ester Racemic this compound Butyl Ester incubation Incubation with stirring at 25°C rac_ester->incubation calb Immobilized CAL-B calb->incubation buffer Phosphate Buffer (pH 7.0) buffer->incubation filtration Filter off enzyme incubation->filtration Monitor by HPLC (to ~50% conversion) acidification Acidify aqueous phase filtration->acidification bicarb_wash Wash organic phase with NaHCO3 filtration->bicarb_wash extraction_R Extract (R)-Tropic Acid acidification->extraction_R r_product (R)-Tropic Acid extraction_R->r_product extraction_S Recover (S)-Ester from wash bicarb_wash->extraction_S s_product (S)-Tropic Acid Butyl Ester extraction_S->s_product EKR_LipasePS_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Separation rac_ester Racemic this compound Ethyl Ester incubation Incubation with shaking rac_ester->incubation lipase_ps Lipase PS lipase_ps->incubation vinyl_acetate Vinyl Acetate vinyl_acetate->incubation solvent Anhydrous Toluene solvent->incubation filtration Filter off enzyme incubation->filtration Monitor by HPLC concentration Concentrate filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography s_product (S)-3-acetoxy this compound ethyl ester chromatography->s_product r_product (R)-Tropic Acid Ethyl Ester chromatography->r_product Chiral_Auxiliary_Workflow prochiral Prochiral Precursor (e.g., Phenylacetic acid derivative) attachment Attachment of Chiral Auxiliary prochiral->attachment chiral_aux Chiral Auxiliary (e.g., Evans oxazolidinone) chiral_aux->attachment diastereoselective Diastereoselective Reaction (e.g., Hydroxymethylation) attachment->diastereoselective separation Separation of Diastereomers (if necessary) diastereoselective->separation cleavage Cleavage of Chiral Auxiliary separation->cleavage product (S)-Tropic Acid cleavage->product recycle Recycle Chiral Auxiliary cleavage->recycle

References

Preparation of Tropic Acid Derivatives for Pharmaceutical Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key tropic acid derivatives with significant pharmaceutical applications. The focus is on providing practical methodologies and comparative data to aid in research and development.

This compound and its derivatives are precursors to a class of drugs known as anticholinergics, which function by antagonizing muscarinic acetylcholine receptors. These compounds are widely used in medicine for their effects on the parasympathetic nervous system. Notable examples include atropine, homatropine, and tropicamide, which find applications in ophthalmology, cardiology, and as antidotes for poisoning.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of various this compound derivatives, extracted from published literature and patents. This allows for a comparative assessment of different synthetic approaches.

DerivativeStarting MaterialsReaction TypeYield (%)Purity (%)Reference
Tropicamide This compound, Ethyl(4-pyridinylmethyl)amineAmidation via acid chloride75.998.8[1]
Homatropine Tropine, DL-methyl mandelateTransesterification61.599.5[2]
Homatropine Methyl Bromide Homatropine, Methyl bromideQuaternization8299.5[2]
Homatropine Hydrobromide Homatropine, Hydrobromic acidSalt formation85.299.0[2]

Experimental Protocols

Detailed methodologies for the synthesis of key this compound derivatives are provided below.

Protocol 1: Synthesis of Tropicamide

This protocol is adapted from a method involving the formation of an acid chloride followed by amidation.[1]

Materials:

  • This compound

  • Toluene

  • Triethylamine

  • Acetyl chloride

  • Thionyl chloride

  • N-ethylpyridinemethylamine

  • 31% Hydrochloric acid

  • Saturated brine

  • Ammonia water

  • Dilute hydrochloric acid

  • Purified water

  • Ethyl acetate

  • n-Heptane

Procedure:

  • Activation of this compound:

    • In a 250 mL three-necked flask, suspend 20.4 g (0.123 mol) of this compound in 50 mL of toluene.

    • Heat the mixture to 50°C and add 0.3 g (0.003 mol) of triethylamine.

    • Add 19.0 g (0.24 mol) of acetyl chloride dropwise and maintain the reaction at 50°C for 3 hours.

    • Following this, add 20.5 g (0.17 mol) of thionyl chloride dropwise and continue the reaction for an additional 5 hours.

    • Concentrate the reaction mixture in vacuo to a small volume. Add 50 mL of toluene and cool to room temperature. This solution contains the intermediate, α-[(acetyloxy)methyl]benzeneacetyl chloride.

  • Amidation:

    • In a separate 500 mL three-necked flask, combine 18.2 g (0.134 mol) of N-ethylpyridinemethylamine, 13.7 g (0.136 mol) of triethylamine, and 100 mL of toluene.

    • Cool the mixture to 0°C.

    • Slowly add the previously prepared acid chloride solution dropwise, maintaining the temperature between 0-10°C.

    • Allow the reaction to proceed overnight.

  • Work-up and Hydrolysis:

    • Add 80 mL of saturated brine to the reaction mixture and wash the organic phase five times.

    • To the organic phase, add 27 g (0.23 mol) of 31% hydrochloric acid and heat to 90°C to hydrolyze the acetyl group.

  • Purification:

    • After the reaction is complete (monitored by a suitable method, e.g., TLC), separate the layers.

    • Wash the organic phase sequentially with ammonia water, dilute hydrochloric acid, saturated brine, and purified water.

    • Concentrate the organic phase in vacuo at 50°C.

    • Recrystallize the resulting crude product from an ethyl acetate/n-heptane mixture.

    • Wash the filter cake with n-heptane and dry under vacuum to yield tropicamide.

Protocol 2: Synthesis of Homatropine via Transesterification

This protocol describes the synthesis of homatropine by transesterification of tropine with DL-methyl mandelate.[2]

Materials:

  • Tropine

  • DL-methyl mandelate

  • Organic solvent (e.g., toluene)

  • Alkali metal alkoxide (e.g., sodium methoxide)

  • Petroleum ether

  • Acetone

  • Hexane

Procedure:

  • Transesterification Reaction:

    • Dissolve tropine and DL-methyl mandelate in an appropriate organic solvent in a reaction flask.

    • Add a catalytic amount of an alkali metal alkoxide.

    • Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by TLC).

  • Isolation of Crude Homatropine:

    • Once the reaction is complete, distill off the solvent.

    • Add petroleum ether to the residue to precipitate the crude homatropine.

    • Filter the solid and dry at 40-45°C.

  • Purification:

    • Dissolve the crude homatropine in a minimal amount of hot acetone.

    • Add hexane to induce crystallization of the pure homatropine.

    • Filter the purified product and dry at 40-45°C.

Visualizations

Synthetic Workflow for Tropicamide

The following diagram illustrates the key steps in the synthesis of Tropicamide, starting from this compound.

Tropicamide_Synthesis tropic_acid This compound acid_chloride α-[(acetyloxy)methyl] benzeneacetyl chloride tropic_acid->acid_chloride Activation tropicamide_acetyl N-ethyl-N-(4-pyridinylmethyl) -α-[(acetyloxy)methyl] benzeneacetamide acid_chloride->tropicamide_acetyl Amidation tropicamide Tropicamide tropicamide_acetyl->tropicamide Deacetylation reagent1 Acetyl Chloride, Thionyl Chloride, Triethylamine reagent1->tropic_acid reagent2 N-ethylpyridinemethylamine, Triethylamine reagent2->acid_chloride reagent3 HCl (hydrolysis) reagent3->tropicamide_acetyl

Caption: Synthetic pathway for Tropicamide preparation.

Signaling Pathway of Muscarinic Antagonists

This compound derivatives like atropine, homatropine, and tropicamide act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). The diagram below illustrates the general mechanism of action.

Muscarinic_Antagonist_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_cell Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds & Activates G_protein G-protein mAChR->G_protein Activates effector Effector Protein (e.g., PLC, Adenylyl Cyclase) G_protein->effector Modulates response Cellular Response (e.g., Contraction, Secretion) effector->response Leads to antagonist This compound Derivative (Antagonist) antagonist->mAChR Blocks Binding

Caption: Mechanism of action of this compound derivatives.

References

Application Notes and Protocols for the Quantification of Tropic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid (3-hydroxy-2-phenylpropanoic acid) is a key chiral building block in the synthesis of several important anticholinergic drugs, including atropine and scopolamine. The pharmacological activity of these pharmaceuticals is often stereospecific, residing in only one of the enantiomers. Consequently, the development of robust and reliable analytical methods to separate and quantify the enantiomers of this compound, as well as to determine the total this compound content as a potential impurity or degradation product, is crucial for quality control, process optimization, and regulatory compliance in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for these analytical purposes.

This document provides detailed application notes and experimental protocols for the quantification of this compound using both chiral and achiral HPLC methods.

Data Presentation: Quantitative Method Parameters

The following tables summarize the quantitative data for various HPLC methods used for this compound analysis, providing a clear comparison of their performance characteristics.

Table 1: Chiral HPLC Method for Enantiomeric Separation of this compound
ParameterMethod 1Method 2Method 3
Column CHIRALPAK® IA (4.6 x 250 mm, 5 µm)Chirobiotic® T (250 x 4.6 mm, 5 µm)(R)-N-(3,5-Dinitrobenzoyl)-Phenylglycine (250 x 4.6 mm, 5 µm)
Mobile Phase n-heptane / ethanol / trifluoroacetic acid (90:10:0.1, v/v/v)Methanol / Water / Formic Acid (70:30:0.1, v/v/v)n-Hexane / Isopropanol / Acetic Acid (95:5:0.2, v/v/v)
Flow Rate 1.0 mL/min0.7 mL/min1.2 mL/min
Column Temp. 25°C25°C25°C
Detection UV at 254 nmUV at 220 nmUV at 254 nm
Injection Vol. 10 µL5 µL10 µL
Table 2: Achiral (Reversed-Phase) HPLC/UHPLC Method for Total this compound Quantification
ParameterMethod 4 (UHPLC)Method 5 (HPLC)
Column C18 (e.g., Acquity UPLC BEH C18, 1.7 µm)Phenomenex Kinetex C18 (250x4.6mm, 5µm)
Mobile Phase A: Water with 0.1% Orthophosphoric acid (pH 2.5), B: AcetonitrileA: pH 2.50 buffer:acetonitrile (950:50 v/v), B: pH 2.50 buffer:acetonitrile (200:800 v/v)
Gradient Start at 5% B, ramp to 40% B over 8 minutesGradient elution
Flow Rate 0.8 mL/min2.0 mL/min
Column Temp. 40°C50°C
Detection UV at 210-220 nmUV at 210 nm
Injection Vol. 2-5 µL5 µL
Retention Time ~17.6 min (on a precursor HPLC method)[1]Not specified
Table 3: Method Validation and Performance Characteristics
ParameterRepresentative Value/Range
Linearity Range 0.5 - 10 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 0.6821 µg/mL
Accuracy (% Recovery) Typically 98 - 102%
Precision (% RSD) < 2%

Experimental Protocols

Protocol 1: Chiral HPLC for Enantioselective Analysis of this compound

This method is ideal for determining the enantiomeric purity of this compound.

1. Equipment and Materials:

  • HPLC system with a UV-VIS detector

  • Chiral Stationary Phase Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm particle size) or equivalent

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Solvents: n-heptane (HPLC grade), Ethanol (HPLC grade), Trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

  • Mobile Phase: n-heptane / ethanol / trifluoroacetic acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-heptane, 100 mL of ethanol, and 1 mL of TFA. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of racemic this compound standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare working standards by further dilution as needed.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the CHIRALPAK® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. The two enantiomers will be separated into distinct peaks.

Protocol 2: RP-UHPLC for Rapid Quantification of Total this compound

This method is designed for the fast quantification of total this compound (as a single peak) in samples where it is considered an impurity or a degradation product.

1. Equipment and Materials:

  • UHPLC system with a UV-VIS detector

  • Reversed-Phase C18 Column (e.g., Acquity UPLC BEH C18, <2 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Solvents: Water (UHPLC grade), Acetonitrile (UHPLC grade), Orthophosphoric acid

2. Chromatographic Conditions:

  • Mobile Phase A: Water, pH adjusted to 2.5 with Orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A suitable gradient to elute this compound and separate it from the active pharmaceutical ingredient (API) and other impurities (e.g., Start at 5% B, ramp to 40% B over 8 minutes).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 210-220 nm

  • Injection Volume: 2-5 µL

3. Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding Orthophosphoric acid to UHPLC-grade water to achieve a pH of 2.5. Filter and degas both mobile phases.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the drug product sample in the diluent to a known concentration. The concentration should be chosen so that the expected level of this compound falls within the linear range of the calibration curve. Filter the sample through a 0.22 µm syringe filter.

  • System Equilibration: Flush the UHPLC system and equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes.

  • Analysis: Inject the calibration standards followed by the sample solutions. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC/UHPLC Analysis cluster_data Data Analysis weigh Weigh this compound Standard/Sample dissolve Dissolve in Appropriate Diluent weigh->dissolve dilute Prepare Calibration Standards (Serial Dilution) dissolve->dilute filter Filter through Syringe Filter (0.22/0.45 µm) dissolve->filter calibrate Generate Calibration Curve dilute->calibrate inject Inject into HPLC System filter->inject separate Chromatographic Separation on Column detect UV Detection integrate Integrate Peak Area(s) detect->integrate quantify Quantify this compound Concentration integrate->quantify calibrate->quantify

Caption: General experimental workflow for the quantification of this compound by HPLC/UHPLC.

chiral_separation_principle cluster_column Chiral Stationary Phase (CSP) cluster_enantiomers cluster_elution csp r_enantiomer R-Tropic Acid r_enantiomer->csp Stronger Interaction (Longer Retention) elute_r R-Enantiomer Elutes Second s_enantiomer S-Tropic Acid s_enantiomer->csp Weaker Interaction (Shorter Retention) elute_s S-Enantiomer Elutes First

Caption: Principle of chiral separation of this compound enantiomers on a chiral stationary phase.

References

Application Note: GC-MS Analysis of Tropic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tropic acid (3-hydroxy-2-phenylpropanoic acid) is a key precursor and hydrolysis product of tropane alkaloids such as atropine and scopolamine. These alkaloids are of significant pharmacological interest due to their anticholinergic properties and are naturally found in various plants of the Solanaceae family (e.g., Atropa belladonna, Datura stramonium). The quantitative analysis of free this compound in plant extracts is crucial for understanding the biosynthesis and degradation of these alkaloids, as well as for quality control in herbal medicine and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and specificity. However, due to its low volatility, this compound requires chemical derivatization prior to GC-MS analysis.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from plant materials.

Principle The overall workflow involves the extraction of organic acids from a plant matrix, followed by a chemical derivatization step to increase the volatility of this compound. The derivatized analyte is then separated and quantified using GC-MS. The most common derivatization method for organic acids is silylation, which replaces active hydrogen atoms on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[1][3][4] This process significantly reduces the polarity of the molecule and increases its thermal stability, making it suitable for gas chromatography.[2]

Experimental Protocols

1. Plant Sample Preparation Proper sample preparation is critical to ensure accurate and reproducible results.

  • Drying: Fresh plant material (e.g., leaves, roots) should be dried to remove water, which can interfere with extraction and derivatization. Oven-drying at a controlled temperature (40-60°C) or freeze-drying are common methods.

  • Grinding: The dried plant material should be ground into a fine, homogenous powder using a grinder or mortar and pestle. This increases the surface area for efficient solvent extraction.

  • Storage: The powdered sample should be stored in a cool, dry, and dark place to prevent degradation of target compounds.

2. Extraction of this compound This protocol is adapted from methods used for tropane alkaloids and other organic acids from plant tissues.[5][6]

  • Materials:

    • Dried, powdered plant material

    • 80% Ethanol (v/v) or 0.1 M Hydrochloric Acid (HCl)

    • Centrifuge and centrifuge tubes

    • Rotary evaporator or nitrogen evaporator

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Weigh approximately 1 gram of the powdered plant sample into a centrifuge tube.

    • Add 15 mL of 80% ethanol. For potentially salt-bound acids, extraction with a dilute acid like 0.1 M HCl can be more effective.[5]

    • Vortex the mixture thoroughly and extract for 30 minutes at 50°C in a water bath with frequent stirring.

    • Centrifuge the suspension, and carefully collect the supernatant.

    • Repeat the extraction process on the residue two more times, combining all supernatants.

    • Evaporate the combined extract to near dryness using a rotary evaporator at <50°C.

    • Re-dissolve the residue in 5 mL of deionized water and acidify with 6N HCl to a pH of ~2.[7]

    • Perform a liquid-liquid extraction (LLE) by adding 10 mL of ethyl acetate. Vortex vigorously for 1 minute, then centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Repeat the LLE twice more, combining the organic extracts.

    • Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the final extract to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.[8]

3. Derivatization (Silylation) This step converts non-volatile this compound into its volatile trimethylsilyl (TMS) derivative for GC-MS analysis.[3][7]

  • Materials:

    • Dried plant extract

    • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][9] Alternatively, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.[3]

    • Pyridine (as catalyst)

    • Hexane

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • To the dried sample residue, add 100 µL of the silylation reagent (BSTFA + 1% TMCS) and 50 µL of pyridine.[8]

    • Securely cap the vial and vortex briefly to ensure the residue is dissolved.

    • Heat the mixture at 60-70°C for 30-60 minutes to complete the reaction.[7][9]

    • After cooling to room temperature, add 0.5 mL of hexane and transfer the mixture to a GC autosampler vial.[7] The sample is now ready for injection.

4. GC-MS Instrumentation and Parameters The following parameters are a typical starting point for the analysis of silylated organic acids and should be optimized for the specific instrument used.[7][10][11]

  • Gas Chromatograph (GC):

    • Column: HP-5MS or equivalent (e.g., CP-Sil 8 CB), 30 m x 0.25 mm ID x 0.25 µm film thickness.[7][10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless, operated in splitless mode.

    • Injector Temperature: 250-280°C.[9][10]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp to 170°C at 10°C/min.

      • Ramp to 280°C at 30°C/min, hold for 5 minutes.[10]

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 200-230°C.

    • Quadrupole Temperature: 150-250°C.[10]

    • Acquisition Mode: Full Scan (e.g., m/z 45-550) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for higher sensitivity and specificity. Key ions for TMS-derivatized this compound should be determined from a standard injection.

Visualizations

GCMS_Workflow start Plant Material (e.g., Leaves, Roots) prep Sample Preparation (Drying & Grinding) start->prep extraction Solvent Extraction (e.g., 80% Ethanol, 50°C) prep->extraction cleanup Liquid-Liquid Extraction (Acidify, Extract with Ethyl Acetate) extraction->cleanup evap1 Evaporation to Dryness (Nitrogen Stream) cleanup->evap1 deriv Derivatization (Silylation with BSTFA/TMCS, 70°C) evap1->deriv gcms GC-MS Analysis (HP-5MS Column) deriv->gcms data Data Processing (Quantification & Identification) gcms->data

Caption: Experimental workflow for GC-MS analysis of this compound.

Data Presentation

Quantitative analysis requires the creation of a calibration curve using authentic standards of this compound that have undergone the same derivatization process. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be used to correct for variations in extraction and derivatization efficiency.

Table 1: Example Quantitative Data for Tropane Alkaloids in Plant Tissues

Plant SpeciesPlant PartCompoundConcentration (mg/kg)Reference
Brugmansia versicolorFlowersScopolamine1771[10]
Brugmansia versicolorLeavesScopolamine297[10]
Solandra maximaFlowersAtropine10.4[10]

Note: The data presented is for tropane alkaloids, which are esters containing this compound, not for free this compound itself. This table is for illustrative purposes to show clear data presentation.

The protocol described provides a comprehensive framework for the analysis of this compound in plant extracts using GC-MS. The key steps of solvent extraction, liquid-liquid cleanup, and silylation derivatization are essential for achieving reliable and sensitive quantification. This method can be adapted by researchers for routine quality control of plant materials, investigation of tropane alkaloid biosynthesis, and in the development of new pharmaceutical products derived from these natural compounds.

References

Application Notes and Protocols for the Esterification of Tropic Acid with Tropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of atropine via the esterification of tropic acid with tropine, a critical process in the development of anticholinergic drugs. Two primary methodologies are presented: the direct acid-catalyzed Fischer-Speier esterification and a method involving the activation of this compound as an acid chloride intermediate. These protocols are designed to offer clear, step-by-step instructions and comparative data to guide laboratory synthesis.

Method 1: Fischer-Speier Esterification of this compound and Tropine

The Fischer-Speier esterification is a classic and direct method for the synthesis of esters from carboxylic acids and alcohols, utilizing an acid catalyst. In this case, this compound is reacted directly with tropine in the presence of a strong acid catalyst to yield atropine.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of this compound, increasing its electrophilicity. The hydroxyl group of tropine then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers and the elimination of a water molecule, the ester product, atropine, is formed.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products TropicAcid This compound ProtonatedTropicAcid Protonated This compound TropicAcid->ProtonatedTropicAcid + H+ Tropine Tropine Catalyst H+ (Acid Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedTropicAcid->TetrahedralIntermediate + Tropine ProtonatedEster Protonated Atropine TetrahedralIntermediate->ProtonatedEster - H2O Atropine Atropine ProtonatedEster->Atropine - H+ Water Water

Fischer-Speier Esterification Mechanism
Experimental Protocol

Materials:

  • This compound

  • Tropine

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Anhydrous Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 equivalent) and tropine (1.0-1.2 equivalents).

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask to facilitate the azeotropic removal of water. Add a catalytic amount of concentrated hydrochloric acid or sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The water generated during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, which indicates the completion of the reaction. This typically takes several hours.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[2] Be cautious of CO₂ evolution during the bicarbonate wash.

    • Wash the organic layer again with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude atropine.

  • Purification: The crude atropine can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol) or by column chromatography.

Method 2: Esterification via O-Acetylthis compound Chloride

This method involves a two-step process where this compound is first converted to an activated acid chloride intermediate, O-acetyltropoyl chloride, which is then reacted with tropine to form atropine.[3] This method can offer higher yields and may proceed under milder conditions for the final coupling step.

Reaction Pathway

AcidChloride_Pathway TropicAcid This compound AcetyltropoylChloride O-Acetyltropoyl Chloride TropicAcid->AcetyltropoylChloride + Acetyl Chloride, Oxalyl Chloride, DMF AcetylChloride Acetyl Chloride OxalylChloride Oxalyl Chloride DMF DMF (catalyst) Atropine Atropine AcetyltropoylChloride->Atropine + Tropine Methanesulfonate Tropine Tropine TropineMethanesulfonate Tropine Methanesulfonate Tropine->TropineMethanesulfonate + Methanesulfonic Acid MethanesulfonicAcid Methanesulfonic Acid Atropine->Atropine Hydrolysis (HCl) HCl HCl (hydrolysis)

Acid Chloride Pathway for Atropine Synthesis
Experimental Protocol

This protocol is adapted from a patented industrial process.[3][4]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetyl chloride

  • Oxalyl chloride

  • Tropine

  • Methanesulfonic acid

  • 1M Hydrochloric acid (HCl)

  • 4M Sodium hydroxide (NaOH) solution

  • Distilled water

Procedure:

Part 1: Preparation of O-Acetyltropoyl Chloride

  • In a reactor, suspend this compound (2.0 kg) in dichloromethane (6 L).

  • Add DMF (0.1 equivalents) as a catalyst.

  • Slowly add acetyl chloride (1.2 equivalents) over at least 30 minutes while maintaining the temperature at 25 °C.

  • Stir the mixture at 25 °C for 3 hours.

  • Add oxalyl chloride (1.2 equivalents, 1.84 kg) to the mixture over at least 1 hour.

  • Stir for an additional 2 hours at 25 °C to yield a solution of acetyltropoyl chloride.

Part 2: Synthesis of Atropine

  • In a separate reactor, dissolve tropine (2.0 kg) in dichloromethane (6 L) and heat to 35 °C.

  • Add methanesulfonic acid (1.0 equivalent, 1.39 kg) over at least 30 minutes and stir for 10 minutes to form a tropine methanesulfonate solution.

  • Transfer the acetyltropoyl chloride solution to the tropine methanesulfonate solution.

  • Stir the resulting solution at reflux for at least 18 hours.

  • Cool the reaction mixture to 35 °C and add 1M hydrochloric acid (12 L) to form a biphasic mixture.

  • Stir the biphasic mixture for at least 24 hours at 35 °C. The atropine will be in the aqueous layer.

Part 3: Isolation and Purification

  • Cool the mixture to 20 °C, stop agitation, and allow the layers to separate for 30 minutes. Discard the organic layer.

  • Add fresh dichloromethane (2 L) to the aqueous layer, stir for 10 minutes, and again discard the organic layer after separation.

  • Cool the aqueous layer to 5 °C and slowly add a 4M aqueous solution of sodium hydroxide until a solid precipitate forms.

  • Stir the mixture at 5 °C for 2 hours.

  • Collect the solid atropine by filtration and wash it with distilled water (4 L).

  • For further purification, the crude atropine can be suspended in distilled water (14 L), stirred at 20 °C for at least 1 hour, filtered, and washed again with distilled water (5 L).

  • Dry the purified atropine under vacuum at 60 °C.

Quantitative Data Summary

MethodKey ReagentsTypical YieldReference
Fischer-Speier EsterificationThis compound, Tropine, HCl or H₂SO₄Variable
O-Acetylthis compound Chloride IntermediateThis compound, Tropine, Acetyl chloride, Oxalyl chloride, Methanesulfonic acid~75%[3][4]

Experimental Workflow Overview

Experimental_Workflow Start Start Reactants Combine this compound and Tropine (or activated this compound) Start->Reactants Reaction Esterification Reaction (with heating/reflux) Reactants->Reaction Workup Aqueous Work-up (Neutralization and Extraction) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Product Pure Atropine Purification->Product

General Experimental Workflow for Atropine Synthesis

References

Application Notes and Protocols for the Synthesis of Tropic Acid via the Ivanov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid (3-hydroxy-2-phenylpropanoic acid) is a key chiral building block in the synthesis of important pharmaceuticals, most notably the anticholinergic drugs atropine and hyoscyamine.[1] The Ivanov reaction provides a classical and effective method for the synthesis of racemic this compound.[1][2] This reaction involves the formation of a dianion of phenylacetic acid, known as an Ivanov reagent, which then reacts with an electrophile, in this case, formaldehyde, to yield the desired β-hydroxy acid.[2][3] This document provides a detailed protocol for the synthesis of this compound using the Ivanov reaction, including reagent quantities, reaction conditions, purification procedures, and expected yields.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the Ivanov reaction, based on a representative experimental procedure.

ParameterValueReference
Starting MaterialSodium Phenylacetate[4]
Molar Ratio (Sodium Phenylacetate:Magnesium:Isopropyl Chloride)1 : 1.1 : 1.1[4]
Formaldehyde SourceParaformaldehyde[4]
SolventAnhydrous Ether[4]
Reaction TemperatureNot specified, likely reflux[4]
Crude Yield65.5%[4]
Recrystallized Yield59.5%[4]
Melting Point116-117 °C[4]

Experimental Protocols

This section details the methodology for the synthesis of this compound via the Ivanov reaction.

Materials:

  • Sodium Phenylacetate

  • Magnesium turnings

  • Isopropyl chloride

  • Anhydrous diethyl ether

  • Paraformaldehyde

  • Sodium carbonate solution

  • Hydrochloric acid

  • Magnesium sulfate (anhydrous)

  • Benzene (for recrystallization)

Procedure:

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of isopropyl chloride in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining isopropyl chloride solution at a rate that maintains a gentle reflux.

Step 2: Formation of the Ivanov Reagent

  • To the freshly prepared Grignard reagent, add a solution of sodium phenylacetate in anhydrous diethyl ether.

  • The mixture is then stirred and heated until the evolution of isopropane ceases.[4]

Step 3: Reaction with Formaldehyde

  • Cool the reaction mixture in an ice bath.

  • Slowly add paraformaldehyde to the solution of the Ivanov reagent while maintaining a low temperature.[2]

Step 4: Quenching and Work-up

  • After the addition of formaldehyde is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the ether layer.

  • Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic extracts.

Step 5: Purification

  • Wash the combined ether extracts with a saturated sodium carbonate solution. This will extract the this compound into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and acidify it with hydrochloric acid until the this compound precipitates.

  • Extract the this compound from the acidified aqueous solution with diethyl ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.[4]

  • Recrystallize the crude product from benzene to obtain pure this compound.[4]

Mandatory Visualizations

Reaction Mechanism:

Ivanov_Reaction_Mechanism cluster_reaction Reaction phenylacetic_acid Phenylacetic Acid ivanov_reagent Ivanov Reagent (Dianion) phenylacetic_acid->ivanov_reagent + 2 i-PrMgCl - 2 i-PrH grignard 2 i-PrMgCl formaldehyde HCHO (Formaldehyde) h3o H₃O⁺ magnesium_salt Magnesium Salt Intermediate ivanov_reagent->magnesium_salt + HCHO tropic_acid This compound magnesium_salt->tropic_acid + H₃O⁺ (Workup)

Caption: Mechanism of the Ivanov reaction for this compound synthesis.

Experimental Workflow:

Experimental_Workflow start Start reagent_prep Prepare Grignard Reagent (Mg + i-PrCl in Ether) start->reagent_prep ivanov_formation Form Ivanov Reagent (Add Sodium Phenylacetate) reagent_prep->ivanov_formation reaction React with Formaldehyde (Low Temperature) ivanov_formation->reaction quench Quench Reaction (Ice + HCl) reaction->quench extraction1 Extract with Ether quench->extraction1 wash Wash with Na₂CO₃ Solution extraction1->wash acidify Acidify Aqueous Layer (HCl) wash->acidify extraction2 Extract this compound with Ether acidify->extraction2 dry Dry Ether Extracts (MgSO₄) extraction2->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Benzene evaporate->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a crucial chiral building block in the pharmaceutical industry.[1][2] Its enantiomers, particularly (R)-tropic acid and (S)-tropic acid, are vital intermediates in the synthesis of several important anticholinergic drugs, including atropine, hyoscyamine, and scopolamine.[3][4] The stereochemistry of the this compound moiety is critical for the biological activity of these pharmaceuticals.[3] Enzymatic kinetic resolution has emerged as a highly efficient, environmentally friendly, and widely used method to obtain these enantiomerically pure compounds from a racemic mixture.[1][3] This document provides detailed application notes and experimental protocols for the enzymatic resolution of racemic this compound using various lipases.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction catalyzed by a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the two enantiomers. In the context of racemic this compound esters, lipases can selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted. This results in a product mixture containing one enantiomer in its acid or acylated form and the other as the unreacted ester, which can then be separated.[3]

Data Presentation: Comparison of Enzymatic Resolutions

The following tables summarize quantitative data from various enzymatic resolution methods for racemic this compound derivatives, providing a clear comparison of their effectiveness.

Table 1: Hydrolytic Kinetic Resolution of this compound Esters

EnzymeSubstrateProductEnantiomeric Excess (e.e.) of ProductEnantiomeric Excess (e.e.) of Unreacted SubstrateReference
Candida antarctica Lipase B (CAL-B)Racemic this compound butyl ester(R)-Tropic acid90%99% ((S)-tropic acid butyl ester)[5]
Esterase from Klebsiella oxytocaRacemic this compound esters(R)-Tropic acid>95%>95% ((S)-tropic acid ester)[5]
Candida rugosa lipaseRacemic this compound ester(R)-Tropic acid--[5]

Table 2: Transesterification-Based Kinetic Resolution of this compound Esters

EnzymeSubstrateAcyl DonorProductEnantiomeric Excess (e.e.) of ProductEnantiomeric Excess (e.e.) of Unreacted SubstrateReference
Lipase PS from Pseudomonas cepaciaRacemic this compound ethyl ester (TAEE)Vinyl acetate(S)-(-)-3-acetoxy this compound ethyl ester87%94% ((R)-(+)-tropic acid ethyl ester)[5][6]

Experimental Protocols

Protocol 1: Hydrolytic Kinetic Resolution of Racemic this compound Butyl Ester using Candida antarctica Lipase B (CAL-B)

This protocol describes the enantioselective hydrolysis of racemic this compound butyl ester, where the (R)-enantiomer is preferentially hydrolyzed to (R)-tropic acid.[3]

Materials:

  • Racemic this compound butyl ester

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a stirred solution of racemic this compound butyl ester in phosphate buffer (pH 7.0), add immobilized CAL-B (e.g., 10 mg/mL).[3]

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with continuous stirring.[3]

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the product and the remaining substrate.

  • Stop the reaction when the desired conversion (typically around 50%) is reached by filtering off the enzyme.[3]

  • Acidify the aqueous phase to pH 2 with 1 M HCl.[3]

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove the unreacted (S)-tropic acid butyl ester.[3]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-tropic acid.[3]

  • The unreacted (S)-tropic acid butyl ester can be recovered from the bicarbonate washings by acidification and extraction with ethyl acetate.[3]

Protocol 2: Transesterification of Racemic this compound Ethyl Ester (TAEE) using Lipase PS from Pseudomonas cepacia

This protocol details the kinetic resolution of racemic this compound ethyl ester via transesterification with vinyl acetate, where the (S)-enantiomer is acylated.[5][6]

Materials:

  • Racemic this compound ethyl ester (TAEE)

  • Lipase PS from Pseudomonas cepacia

  • Vinyl acetate

  • Anhydrous toluene

  • Silica gel for column chromatography

Procedure:

  • Dissolve racemic TAEE in anhydrous toluene.[3]

  • Add Lipase PS and vinyl acetate to the solution.[3]

  • Incubate the mixture with shaking at a controlled temperature.

  • Monitor the reaction progress by chiral Gas Chromatography (GC) or HPLC until approximately 50% conversion is achieved.[3]

  • Stop the reaction by filtering off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-(-)-3-acetoxy this compound ethyl ester and the unreacted (R)-(+)-tropic acid ethyl ester by column chromatography on silica gel.

Protocol 3: Hydrolytic Kinetic Resolution in a Biphasic System using Esterase from Klebsiella oxytoca

This protocol describes the resolution of racemic this compound esters using a thermally stable esterase in a biphasic system.[3]

Materials:

  • Racemic this compound ester

  • Esterase from Klebsiella oxytoca

  • Phosphate buffer (pH 6.0)

  • Isooctane

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Prepare a biphasic system consisting of a phosphate buffer (pH 6.0) and isooctane.[3]

  • Dissolve the racemic this compound ester in the isooctane phase.[3]

  • Add the Klebsiella oxytoca esterase (e.g., 2 mg/mL) to the aqueous phase.[3]

  • Incubate the mixture at a controlled temperature (e.g., 55°C) with vigorous stirring to ensure adequate mixing of the two phases.[3]

  • Monitor the reaction by taking samples from the organic phase and analyzing by chiral HPLC.[3]

  • After reaching the desired conversion, separate the aqueous and organic phases.[3]

  • Acidify the aqueous phase to pH 2 with 1 M HCl to recover the (R)-tropic acid.

  • Extract the acidified aqueous phase with ethyl acetate.

  • The unreacted (S)-tropic acid ester can be recovered from the organic phase.

Visualizations

Enzymatic_Resolution_Workflow cluster_hydrolysis Hydrolytic Kinetic Resolution cluster_transesterification Kinetic Resolution via Transesterification racemic_ester_h Racemic this compound Ester reaction_h Enzymatic Hydrolysis (pH controlled buffer) racemic_ester_h->reaction_h enzyme_h Lipase/Esterase (e.g., CAL-B) enzyme_h->reaction_h separation_h Separation reaction_h->separation_h r_acid (R)-Tropic Acid separation_h->r_acid s_ester (S)-Tropic Acid Ester separation_h->s_ester racemic_ester_t Racemic this compound Ester reaction_t Enzymatic Transesterification (Organic Solvent) racemic_ester_t->reaction_t enzyme_t Lipase (e.g., Lipase PS) enzyme_t->reaction_t acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_t separation_t Separation reaction_t->separation_t s_acylated (S)-Acylated this compound Ester separation_t->s_acylated r_ester (R)-Tropic Acid Ester separation_t->r_ester

Caption: General workflows for enzymatic kinetic resolution of racemic this compound.

Protocol_1_Workflow start Start: Racemic this compound Butyl Ester + CAL-B in Buffer incubation Incubate at 25°C with Stirring start->incubation monitoring Monitor by Chiral HPLC until ~50% Conversion incubation->monitoring filtration Filter to Remove Enzyme monitoring->filtration acidification Acidify Aqueous Phase to pH 2 with HCl filtration->acidification extraction1 Extract with Ethyl Acetate acidification->extraction1 wash Wash Organic Phase with Sat. NaHCO3 extraction1->wash separation Separate Organic and Aqueous (Bicarbonate) Phases wash->separation organic_phase Organic Phase: Contains (R)-Tropic Acid separation->organic_phase aqueous_phase Aqueous Phase: Contains (S)-Ester separation->aqueous_phase dry_concentrate Dry and Concentrate to Yield (R)-Tropic Acid organic_phase->dry_concentrate recover_s Acidify and Extract to Recover (S)-Ester aqueous_phase->recover_s

Caption: Detailed workflow for the hydrolytic resolution using CAL-B (Protocol 1).

Signaling_Pathway_Logic racemic_mixture Racemic this compound (R- and S-enantiomers) enzyme_substrate_complex Enzyme-Substrate Complex Formation racemic_mixture->enzyme_substrate_complex chiral_catalyst Enzyme (Lipase) Chiral Active Site chiral_catalyst->enzyme_substrate_complex transition_state Diastereomeric Transition States enzyme_substrate_complex->transition_state r_complex E-S-R Complex (Lower Activation Energy) transition_state->r_complex s_complex E-S-S Complex (Higher Activation Energy) transition_state->s_complex fast_reaction Fast Reaction r_complex->fast_reaction slow_reaction Slow (or No) Reaction s_complex->slow_reaction product Product from R-enantiomer fast_reaction->product unreacted Unreacted S-enantiomer slow_reaction->unreacted separation Separation of Enantiomers product->separation unreacted->separation

Caption: Logical relationship of enzyme selectivity in kinetic resolution.

References

Application of Tropic Acid in the Synthesis of Hyoscyamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, tropic acid serves as a cornerstone in the chemical synthesis of hyoscyamine, a pharmaceutically significant tropane alkaloid. Hyoscyamine, the levorotatory isomer of atropine, is valued for its anticholinergic properties and is a precursor in the production of other essential drugs like scopolamine. This document provides detailed application notes and experimental protocols for the synthesis of hyoscyamine from this compound, focusing on two primary chemical pathways: direct Fischer esterification and an acid chloride-mediated approach.

Introduction to Synthetic Pathways

The synthesis of hyoscyamine from this compound fundamentally involves the esterification of the 3-hydroxyl group of tropine with this compound. This can be achieved through several methods, each with distinct advantages and applications. The direct Fischer esterification is a classic, straightforward approach, while the acid chloride-mediated pathway offers a more reactive route that can be advantageous in certain large-scale or industrial settings. The choice of method often depends on factors such as desired yield, purity requirements, and available starting materials.

Chemical Synthesis of Hyoscyamine from this compound

The overall chemical transformation involves the formation of an ester linkage between this compound and tropine.

Hyoscyamine Synthesis Overall Synthesis of Hyoscyamine tropic_acid This compound hyoscyamine Hyoscyamine tropic_acid->hyoscyamine + Tropine (Esterification) tropine Tropine tropine->hyoscyamine

Caption: Overall reaction for the synthesis of hyoscyamine from this compound and tropine.

Experimental Protocols and Data

This section details the experimental protocols for the two primary methods of synthesizing hyoscyamine from this compound. The quantitative data for each method is summarized in tables for easy comparison.

Method 1: Direct Fischer Esterification

Fischer esterification is a well-established method for forming esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. In the context of hyoscyamine synthesis, this involves the direct reaction of this compound and tropine.[1]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, combine this compound (1.0 equivalent) and tropine (1.0 to 1.2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to the flask. Introduce a catalytic amount of a strong acid, like concentrated hydrochloric acid or sulfuric acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield hyoscyamine.

Quantitative Data for Fischer Esterification:

ParameterValue/ConditionReference
Reactants This compound, Tropine[1]
Catalyst Concentrated Hydrochloric Acid[1]
Solvent Toluene (or other suitable solvent)General Protocol
Temperature RefluxGeneral Protocol
Reaction Time Varies (monitored by TLC)General Protocol
Yield Not explicitly specified for this reactionN/A
Method 2: Acid Chloride-Mediated Synthesis

This method involves the activation of this compound by converting it into a more reactive acid chloride derivative. This intermediate then readily reacts with tropine to form the ester. This approach can often lead to higher yields and may be more suitable for industrial production.[2]

Experimental Protocol:

  • Activation of this compound:

    • Suspend this compound (1.0 equivalent) in a dry, inert solvent such as dichloromethane.

    • Add a stoichiometric amount of acetyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

    • To this mixture, add a chlorinating agent like oxalyl chloride to form acetyltropoyl chloride.[3]

  • Preparation of Tropine Salt (Optional but Recommended):

    • React tropine with methanesulfonic acid to form tropine methanesulfonate. This can improve handling and reactivity.[3]

  • Esterification:

    • Combine the acetyltropoyl chloride solution with the tropine or tropine methanesulfonate (approximately 1.2 equivalents).

    • Stir the reaction mixture at ambient temperature. The reaction may take several hours to days to reach completion, which can be monitored by TLC.

  • Hydrolysis and Isolation:

    • Upon completion, hydrolyze the intermediate with a strong acid, such as 1M HCl, to remove the acetyl protecting group and yield hyoscyamine. The reaction may be gently heated to approximately 35°C.[3]

    • Neutralize the reaction mixture and extract the hyoscyamine into an organic solvent.

    • Wash, dry, and concentrate the organic phase.

  • Purification:

    • The crude hyoscyamine can be purified by recrystallization from a suitable solvent mixture, such as heptane and dichloromethane.[3]

Quantitative Data for Acid Chloride-Mediated Synthesis:

ParameterValue/ConditionReference
This compound Activation Acetyl chloride, Oxalyl chloride, DMF (cat.)[3]
Solvent Dichloromethane[3]
Tropine Form Tropine or Tropine Methanesulfonate[3]
Esterification Temperature Ambient Temperature[3]
Hydrolysis 1M HCl, ~35°C[3]
Overall Process Yield High (A batch of 2.0 kg this compound can yield ~2.0 kg atropine sulfate)[3]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of hyoscyamine.

Experimental_Workflow Generalized Experimental Workflow for Hyoscyamine Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Reactant Preparation (this compound & Tropine) B Reaction (Esterification) A->B C Neutralization & Quenching B->C D Extraction C->D E Washing & Drying D->E F Solvent Removal E->F G Recrystallization or Column Chromatography F->G H Characterization (e.g., NMR, MS, Purity) G->H Biosynthesis_Pathway Biosynthetic Pathway of Hyoscyamine Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Transamination PLA Phenyl-lactic Acid PPA->PLA Reduction Littorine Littorine PLA->Littorine + Tropine (Esterification) Tropine Tropine Tropine->Littorine Hyos_ald Hyoscyamine Aldehyde Littorine->Hyos_ald Rearrangement (P450 enzyme) Hyoscyamine (-)-Hyoscyamine Hyos_ald->Hyoscyamine Reduction

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of tropic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield in Racemic this compound Synthesis via Ivanov Reaction

Potential Cause Recommended Solution
Incomplete formation of the Ivanov reagent (dianion of phenylacetic acid) Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture.[1] Use a high-quality Grignard reagent (e.g., isopropylmagnesium chloride) and ensure the correct stoichiometry (two equivalents) is used.[2]
Reaction with atmospheric carbon dioxide Maintain a positive pressure of inert gas throughout the reaction setup.
Side reactions due to temperature fluctuations Maintain a low temperature (e.g., using an ice bath) during the formation of the Ivanov reagent and the subsequent reaction with formaldehyde.[1]
Inefficient quenching and work-up Quench the reaction by slowly adding the reaction mixture to a cold, dilute acid solution to protonate the magnesium salt of this compound.[2] Thoroughly extract the product from the aqueous layer using an appropriate organic solvent like diethyl ether.[2]

Issue 2: Poor Enantioselectivity in Enzymatic Kinetic Resolution

Potential Cause Recommended Solution
Suboptimal enzyme activity Ensure the correct lipase is chosen for the desired enantiomer. For example, Candida antarctica lipase B (CAL-B) often preferentially hydrolyzes the (R)-enantiomer of this compound esters.[3] Optimize the pH and temperature of the reaction buffer as enzyme activity is highly dependent on these parameters.[3]
Incorrect reaction time Monitor the reaction progress closely using chiral HPLC. The reaction should ideally be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the unreacted substrate.[3]
Enzyme inhibition Ensure the purity of the substrate and solvents, as impurities can inhibit enzyme activity.
Racemization of the product during work-up Avoid basic conditions during the work-up. Acidify the reaction mixture to a low pH (e.g., pH 2) before extraction to ensure the carboxylic acid is protonated and less prone to racemization.[3]

Issue 3: Formation of Athis compound Impurity

Potential Cause Recommended Solution
Dehydration of this compound This can occur under harsh acidic or basic conditions, especially at elevated temperatures. Use milder reaction conditions whenever possible. During work-up and purification, avoid unnecessarily high temperatures.
Elimination reaction from an intermediate In syntheses starting from acetophenone, the intermediate can be prone to elimination. Control the reaction temperature and use appropriate reagents to minimize this side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing racemic this compound?

A1: The most common laboratory methods for synthesizing racemic this compound are the Ivanov reaction and variations of aldol condensation-type reactions.[5] The Ivanov reaction involves the reaction of the dianion of phenylacetic acid with formaldehyde.[5] Another route starts from acetophenone.[4]

Q2: How can I obtain enantiomerically pure (R)- or (S)-tropic acid?

A2: Enantiomerically pure this compound is typically obtained through the resolution of a racemic mixture. The most effective and widely used method is enzymatic kinetic resolution.[3] This involves using a lipase, such as Candida antarctica lipase B (CAL-B), to selectively react with one enantiomer of a this compound ester, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction.[3][6]

Q3: My (R)-tropic acid is losing its enantiomeric purity during subsequent reactions. What is happening and how can I prevent it?

A3: The loss of enantiomeric purity is likely due to racemization. The proton on the carbon atom alpha to the carboxylic acid and the phenyl group is acidic and can be removed under basic or even neutral conditions. This forms a planar enolate intermediate, and when it is reprotonated, it can form both the (R) and (S) enantiomers, leading to a racemic mixture. To prevent this, avoid basic conditions in subsequent reaction steps. If a reaction requires basic conditions, consider protecting the hydroxyl group of the this compound first. For esterification, using acidic conditions (Fischer esterification) is recommended. For the hydrolysis of this compound esters, enzymatic or acidic hydrolysis is preferred over saponification with strong bases.

Q4: What is a typical purification method for crude this compound?

A4: Recrystallization is a common and effective method for purifying crude this compound. A suitable solvent system should be chosen where this compound is soluble at high temperatures but has low solubility at room temperature or below. Washing the crude product with a sodium carbonate solution to form the sodium salt, followed by extraction of impurities and then re-acidification to precipitate the pure this compound is also a viable purification strategy.[2]

Q5: How can I determine the enantiomeric excess (ee) of my chiral this compound sample?

A5: The most accurate and reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC).[7] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, resulting in their separation and allowing for their quantification.[7]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Ivanov Reaction

Materials:

  • Phenylacetic acid

  • Isopropylmagnesium chloride (2 equivalents) in THF

  • Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve phenylacetic acid in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add two equivalents of isopropylmagnesium chloride solution dropwise while maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature.

  • In a separate flask, heat paraformaldehyde to depolymerize it into gaseous formaldehyde, and bubble the gas through the reaction mixture. Alternatively, add a slurry of paraformaldehyde in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench it by pouring the mixture into a beaker of cold 1 M hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

  • Separate the aqueous layer containing the sodium salt of this compound and re-acidify it with 1 M HCl until a precipitate forms.

  • Extract the aqueous layer again with diethyl ether (3 x 50 mL).

  • Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization.[2]

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound Butyl Ester using CAL-B

Materials:

  • Racemic this compound butyl ester

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Suspend racemic this compound butyl ester in the phosphate buffer (pH 7.0).

  • Add immobilized CAL-B to the suspension.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.

  • Stop the reaction by filtering off the enzyme.

  • Acidify the filtrate to pH 2 with 1 M HCl.

  • Extract the mixture with ethyl acetate. The organic layer will contain the unreacted (S)-tropic acid butyl ester, and the aqueous layer will contain the (R)-tropic acid.

  • Separate the layers. The aqueous layer can be further extracted with ethyl acetate to ensure complete recovery of (R)-tropic acid.

  • Combine the aqueous extracts, dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain enantiomerically enriched (R)-tropic acid.[3]

Quantitative Data

Table 1: Comparison of Methods for this compound Synthesis

Synthesis Method Starting Materials Typical Yield Key Advantages Key Challenges
Ivanov Reaction Phenylacetic acid, Formaldehyde60-75% (racemic)One-pot synthesisRequires strictly anhydrous conditions, formation of racemic mixture
From Acetophenone AcetophenoneVariesReadily available starting materialMulti-step process, potential for side reactions (e.g., dehydration)
Enzymatic Resolution Racemic this compound ester>90% ee for each enantiomerHigh enantioselectivity, mild reaction conditionsRequires an additional resolution step after racemic synthesis

Visualizations

experimental_workflow_ivanov start Phenylacetic Acid in THF reagent_prep Formation of Ivanov Reagent (2 eq. i-PrMgCl, 0°C) start->reagent_prep reaction Reaction with Formaldehyde reagent_prep->reaction quench Acidic Work-up (1M HCl) reaction->quench extraction Extraction with Diethyl Ether quench->extraction purification Purification (Recrystallization) extraction->purification end Racemic this compound purification->end

Caption: Workflow for the synthesis of racemic this compound via the Ivanov reaction.

logical_relationship_racemization R_tropic_acid (R)-Tropic Acid (Chiral) enolate Planar Enolate Intermediate (Achiral) R_tropic_acid->enolate - H⁺ (Base) racemic_mixture Racemic Mixture R_tropic_acid->racemic_mixture enolate->R_tropic_acid + H⁺ S_tropic_acid (S)-Tropic Acid (Chiral) enolate->S_tropic_acid + H⁺ S_tropic_acid->racemic_mixture

References

Technical Support Center: Synthesis of Tropic Acid from Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tropic acid from phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from phenylacetic acid?

A1: The two main synthetic routes are the Ivanov reaction (a Grignard-based approach) and a multi-step process involving an athis compound intermediate. The Ivanov reaction offers a more direct, one-pot synthesis, while the athis compound route involves the formation and subsequent hydrolysis of an ester intermediate.

Q2: Which method generally provides a higher yield?

A2: The reported yields for both methods can vary significantly based on the specific reaction conditions and the purity of the reagents. The Ivanov reaction has been reported with recrystallized yields around 59.5%[1]. The athis compound pathway involves two main steps, with the formation of the athis compound ester yielding around 38-54%, followed by a hydrolysis step[2]. A quantitative comparison is provided in the data presentation section.

Q3: What are the critical parameters to control during the Ivanov (Grignard) reaction?

A3: The most critical parameter is maintaining anhydrous (dry) conditions. Grignard reagents are highly reactive with water, which will quench the reaction and significantly reduce the yield. Other important factors include the quality of the magnesium turnings, the choice of solvent (typically an ether like diethyl ether or THF), and the reaction temperature.

Q4: I am having trouble initiating the Grignard reaction. What should I do?

A4: Difficulty in initiating a Grignard reaction is a common issue. Here are a few troubleshooting steps:

  • Ensure all glassware and reagents are scrupulously dry. Heat-dry your glassware in an oven before use and ensure your solvents are anhydrous.

  • Activate the magnesium. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium to activate its surface. Gentle heating can also help initiate the reaction.

  • Use fresh, high-quality reagents. Old or improperly stored Grignard reagents or alkyl halides may be less reactive.

Q5: What are the potential side reactions in the synthesis of this compound?

A5: In the Ivanov reaction, a potential side reaction is the Wurtz coupling, where the Grignard reagent reacts with the alkyl halide. In the athis compound route, if there are impurities in the starting phenylacetic acid ester (e.g., methyl phenylacetate in ethyl phenylacetate), corresponding byproducts can form.

Data Presentation

The following table summarizes the quantitative data for the different synthesis methods of this compound from phenylacetic acid.

MethodKey ReagentsIntermediateReported YieldNotes
Ivanov (Grignard) Reaction Phenylacetic acid (or its salt), Isopropyl chloride, Magnesium, FormaldehydeIvanov Reagent (dianion of phenylacetic acid)59.5% (recrystallized)[1]A one-pot synthesis. Sensitive to moisture. Using calcium phenylacetate can be advantageous as it is not hygroscopic[1].
Athis compound Intermediate Route Phenylacetic acid methyl ester, Paraformaldehyde, Potassium carbonate, HCl, NaOHMethyl atropate~38.3% (for methyl atropate)[2]Two-step process. The yield of the final hydrolysis step to this compound needs to be considered for the overall yield.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ivanov (Grignard) Reaction

This protocol is adapted from the procedure described in U.S. Patent 2,716,650.[1]

Materials:

  • Sodium phenylacetate (finely powdered and dried)

  • Magnesium turnings

  • Ethyl bromide (for initiation)

  • Anhydrous diethyl ether

  • Isopropyl chloride

  • Paraformaldehyde (depolymerized)

  • Sulfuric acid (dilute)

  • Sodium carbonate solution

  • Magnesium sulfate (anhydrous)

  • Benzene (for recrystallization)

Procedure:

  • Grignard Reagent Formation:

    • In a thoroughly dried three-necked flask equipped with a condenser, dropping funnel, and stirrer, place magnesium turnings.

    • Add enough anhydrous diethyl ether to cover the magnesium, followed by a small amount of ethyl bromide to initiate the reaction.

    • Once the reaction begins, add more anhydrous ether, followed by finely powdered sodium phenylacetate.

    • Slowly add a solution of isopropyl chloride in anhydrous ether to the stirred mixture. The reaction is typically refluxed for several hours.

  • Reaction with Formaldehyde:

    • Cool the reaction mixture in an ice bath.

    • Introduce gaseous formaldehyde, which can be generated by heating paraformaldehyde. A slow stream of dry nitrogen can be used to carry the formaldehyde into the reaction mixture. This addition is typically carried out over 2-3 hours.

  • Work-up and Isolation:

    • After the addition of formaldehyde is complete, cool the mixture and slowly add water, followed by dilute sulfuric acid to hydrolyze the complex.

    • Separate the ether layer and extract the aqueous layer with ether.

    • Combine the ether layers and extract the this compound with a sodium carbonate solution.

    • Acidify the sodium carbonate solution to precipitate the crude this compound.

    • Extract the this compound with ether, dry the extracts over anhydrous magnesium sulfate, and remove the solvent.

  • Purification:

    • Recrystallize the crude this compound from benzene to obtain the purified product.

Protocol 2: Synthesis of this compound via Athis compound Methyl Ester

This protocol is based on a common laboratory procedure for the synthesis of athis compound esters and their subsequent hydrolysis.

Part A: Synthesis of Methyl Atropate

Materials:

  • Methyl phenylacetate

  • Paraformaldehyde

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Diisopropyl ether

  • Distilled water

Procedure:

  • Reaction Setup:

    • In a beaker, combine methyl phenylacetate, paraformaldehyde, and potassium carbonate in DMF.

    • Heat the mixture to 75-80°C with vigorous stirring for approximately 90 minutes.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with distilled water to remove DMF and potassium carbonate.

    • Extract the product with diisopropyl ether.

    • Wash the combined ether layers with distilled water.

  • Isolation:

    • Dry the ether layer over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent by distillation to obtain crude methyl atropate.

Part B: Hydrolysis of Methyl Atropate to this compound

Materials:

  • Methyl atropate

  • Dichloromethane (DCM)

  • Hydrogen chloride (gas)

  • Sodium hydroxide (solution)

  • Hydrochloric acid (for acidification)

Procedure:

  • Addition of HCl:

    • Dissolve the crude methyl atropate in dichloromethane.

    • Bubble hydrogen chloride gas through the solution. This reaction is an anti-Markovnikov addition of HCl to the double bond.

  • Hydrolysis:

    • After the reaction with HCl, add a sodium hydroxide solution to the mixture to hydrolyze the ester and form the sodium salt of this compound.

  • Isolation and Purification:

    • Separate the aqueous layer containing the sodium tropate.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.

    • Extract the this compound with a suitable organic solvent (e.g., dichloromethane).

    • Wash, dry, and evaporate the solvent to yield crude this compound.

    • Further purification can be achieved by recrystallization.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield in Ivanov Reaction - Presence of moisture in reagents or glassware. - Inactive magnesium. - Incomplete formation of the Grignard reagent.- Ensure all glassware is oven-dried and reagents are anhydrous. - Activate magnesium with iodine or 1,2-dibromoethane. - Allow sufficient time for the Grignard reagent formation and consider gentle heating.
Formation of a White Precipitate During Grignard Reaction - The Grignard reagent is reacting with atmospheric moisture or carbon dioxide.- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Low Yield in Athis compound Ester Synthesis - Incomplete reaction. - Loss of product during work-up.- Ensure the reaction is heated at the correct temperature for the specified time with efficient stirring. - Perform multiple extractions during the work-up to ensure complete recovery of the product.
Presence of Impurities in the Final this compound - Incomplete reaction leaving starting materials. - Formation of side products.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Purify the crude product by recrystallization or column chromatography.

Visualizations

Ivanov_Reaction_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Formaldehyde cluster_workup Work-up and Purification PA_salt Phenylacetic Acid Salt Grignard_Reagent Ivanov Reagent PA_salt->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Alkyl_Halide Isopropyl Chloride Alkyl_Halide->Grignard_Reagent Complex Magnesium Salt Complex Grignard_Reagent->Complex Formaldehyde Formaldehyde Formaldehyde->Complex Hydrolysis Acidic Hydrolysis Complex->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Recrystallization Extraction->Purification Tropic_Acid This compound Purification->Tropic_Acid

Caption: Workflow for the synthesis of this compound via the Ivanov reaction.

Atropic_Acid_Route cluster_esterification Athis compound Ester Synthesis cluster_hydrolysis Hydrolysis PA_Ester Phenylacetic Acid Ester Atropic_Ester Athis compound Ester PA_Ester->Atropic_Ester Formaldehyde Paraformaldehyde Formaldehyde->Atropic_Ester Base Base (K2CO3) Base->Atropic_Ester HCl_add HCl Addition Atropic_Ester->HCl_add Hydrolysis Base Hydrolysis HCl_add->Hydrolysis Tropic_Acid This compound Hydrolysis->Tropic_Acid

Caption: Workflow for the synthesis of this compound via an athis compound intermediate.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Initiation Grignard Initiation Issues? Start->Check_Initiation Optimize_Workup Optimize Work-up & Extraction Start->Optimize_Workup Sol_Reagents Use fresh, anhydrous reagents. Check_Reagents->Sol_Reagents Yes Sol_Conditions Adjust temperature and/or reaction time. Check_Conditions->Sol_Conditions Yes Sol_Initiation Activate Mg, ensure dryness. Check_Initiation->Sol_Initiation Yes Sol_Workup Perform multiple extractions. Optimize_Workup->Sol_Workup Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude tropic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route used. Common impurities include:

  • Unreacted Starting Materials: Phenylacetic acid is a common precursor and can be present in the crude product.[1][2][3]

  • Byproducts of Synthesis: The specific byproducts will vary with the synthesis method. For instance, in the Ivanov reaction, side reactions can lead to the formation of other organic acids.[4]

  • Degradation Products: this compound can degrade, particularly at elevated temperatures or non-neutral pH, to form compounds like apoatropine (through dehydration) and other related substances.[5]

  • Residual Solvents: Solvents used in the synthesis and workup can be retained in the crude solid.

  • Inorganic Salts: Salts may be present from neutralization or pH adjustment steps during the workup.

Q2: Which purification technique is most suitable for my crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the this compound.

  • Recrystallization is effective for removing small amounts of impurities when a suitable solvent is found in which this compound has high solubility at high temperatures and low solubility at low temperatures.

  • Acid-Base Extraction is a powerful technique for separating this compound (an acid) from neutral or basic impurities.[6]

  • Column Chromatography is useful for separating this compound from impurities with different polarities and can achieve high purity, though it may be less practical for very large quantities.[7]

Q3: How can I assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound.[5][8] Specific HPLC methods, including chiral HPLC, can be used to determine both chemical and enantiomeric purity.[9] The melting point of the purified this compound can also be a good indicator of purity, with pure DL-tropic acid melting at approximately 115-118°C.

Troubleshooting Guide: Recrystallization

This guide addresses common issues encountered during the recrystallization of crude this compound.

Q4: My this compound does not crystallize out of solution upon cooling. What should I do?

A4: This is a common issue that can arise from several factors:

  • Possible Cause 1: The solution is not saturated. You may have used too much solvent.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of this compound. Allow the concentrated solution to cool slowly again.[10]

  • Possible Cause 2: The solution is supersaturated. The this compound is dissolved at a concentration higher than its normal solubility, but crystallization has not initiated.

    • Solution 1: Induce crystallization by "seeding." Add a very small crystal of pure this compound to the solution to provide a nucleation site for crystal growth.

    • Solution 2: Induce crystallization by scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

  • Possible Cause 3: The presence of impurities is inhibiting crystallization.

    • Solution: Try adding a small amount of a co-solvent to see if it induces crystallization. If this fails, you may need to perform a different purification step, such as acid-base extraction, to remove the problematic impurities before attempting recrystallization again.

Q5: My this compound "oils out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the this compound separates from the solution as a liquid rather than a solid.

  • Possible Cause 1: The solution is too concentrated, and the saturation temperature is above the melting point of the this compound in that solvent.

    • Solution: Reheat the solution to dissolve the oil, and then add a small amount of additional solvent to lower the saturation point. Allow it to cool slowly.[10]

  • Possible Cause 2: The cooling process is too rapid.

    • Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

  • Possible Cause 3: The chosen solvent is not ideal.

    • Solution: Consider using a different solvent or a mixed solvent system. A good solvent for recrystallization will have a boiling point lower than the melting point of the compound being purified.

Q6: The yield of my recrystallized this compound is very low. Why is this happening?

A6: A low yield can be frustrating, but there are several potential reasons:

  • Possible Cause 1: Too much solvent was used. This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Possible Cause 2: Premature crystallization. If the solution cools too quickly during hot filtration (if performed), crystals can form on the filter paper.

    • Solution: Pre-heat the funnel and filter paper before filtration. Use a fluted filter paper to increase the filtration speed.

  • Possible Cause 3: The this compound is more soluble in the cold solvent than anticipated.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the this compound before filtration.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various solvents, which can aid in the selection of an appropriate recrystallization solvent.

SolventSolubilityTemperature (°C)
Water20 g/L20
MethanolSolubleNot specified
EthanolSolubleNot specified
AcetoneSolubleNot specified
BenzeneSparingly solubleNot specified

Data compiled from multiple sources.

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Based on solubility data and preliminary tests, select a suitable solvent (e.g., water, benzene, or a mixed solvent system).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the this compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved charcoal Add Activated Charcoal (Optional) dissolved->charcoal hot_filtration Hot Gravity Filtration (Optional) charcoal->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice crystals Crystal Formation cool_ice->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry purified Purified this compound dry->purified

Recrystallization Workflow for this compound

Troubleshooting Guide: Acid-Base Extraction

This guide addresses common issues encountered during the acid-base extraction of crude this compound.

Q7: After adding the basic solution and separating the layers, my yield of this compound from the aqueous layer is low. What went wrong?

A7: Low recovery from the aqueous layer can be due to several factors:

  • Possible Cause 1: Incomplete extraction. The this compound may not have been fully deprotonated and transferred to the aqueous layer.

    • Solution 1: Increase mixing. Ensure thorough mixing of the two phases by shaking the separatory funnel vigorously. Be sure to vent the funnel frequently.

    • Solution 2: Perform multiple extractions. Instead of one large extraction, perform two or three smaller extractions with fresh basic solution. This is more efficient at removing the this compound from the organic layer.

  • Possible Cause 2: The pH of the aqueous layer was not high enough. If the pH is not sufficiently basic, the this compound will not be fully deprotonated.

    • Solution: Check the pH of the aqueous layer after extraction. It should be significantly above the pKa of this compound (which is acidic). If necessary, use a slightly more concentrated basic solution.

  • Possible Cause 3: Incomplete precipitation upon acidification. After extracting the this compound into the aqueous layer, it needs to be precipitated by adding acid.

    • Solution: Ensure that enough acid is added to lower the pH to at least 2. Check the pH with litmus paper or a pH meter. Make sure the solution is well-mixed after adding the acid.

Q8: An emulsion has formed between the organic and aqueous layers, and they are not separating. What should I do?

A8: Emulsions are a common problem in liquid-liquid extractions.

  • Solution 1: Be patient. Sometimes, emulsions will break if left to stand for a period of time.

  • Solution 2: "Salting out." Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[11]

  • Solution 3: Gentle swirling. In the future, try gentle swirling or inverting the separatory funnel instead of vigorous shaking to prevent emulsion formation.[11]

  • Solution 4: Filtration. In some cases, the emulsion can be broken by filtering the mixture through a pad of celite or glass wool.

Experimental Protocol: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution. Combine the aqueous extracts.

  • Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small amount of the organic solvent. Discard the organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath and carefully add a strong acid (e.g., concentrated HCl) dropwise until the solution is acidic (pH ~2). This compound should precipitate out as a white solid.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and dry it thoroughly.

AcidBase_Extraction_Workflow cluster_extraction Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude Crude this compound in Organic Solvent add_base Add NaHCO3 Solution crude->add_base separate Separate Layers add_base->separate neutral_impurities Neutral Impurities separate->neutral_impurities tropate_salt Sodium Tropate separate->tropate_salt add_acid Add HCl (to pH ~2) tropate_salt->add_acid precipitate This compound Precipitate add_acid->precipitate filtration Vacuum Filtration precipitate->filtration wash Wash with Cold Water filtration->wash dry Dry Solid wash->dry purified Purified this compound dry->purified

Acid-Base Extraction Workflow for this compound

Troubleshooting Guide: Column Chromatography

This guide addresses common issues encountered during the column chromatography of crude this compound.

Q9: My this compound is not separating from an impurity on the silica gel column. What can I do?

A9: Poor separation can be due to several factors related to the solvent system and column packing.

  • Possible Cause 1: The solvent system is too polar. A polar eluent will move all components down the column quickly, resulting in poor separation.

    • Solution: Use a less polar solvent system. You can determine an optimal solvent system by running thin-layer chromatography (TLC) first. Aim for a solvent system that gives your this compound an Rf value of around 0.3.

  • Possible Cause 2: The solvent system is not polar enough. If the this compound is not moving from the baseline, the eluent is not polar enough.

    • Solution: Gradually increase the polarity of the solvent system. A gradient elution, where the polarity of the eluent is increased over time, can be very effective.[12]

  • Possible Cause 3: The column was not packed properly. Channels or cracks in the silica gel will lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly. "Slurry packing," where the silica gel is mixed with the initial eluent before being added to the column, is a reliable method.[13]

  • Possible Cause 4: The sample was loaded improperly. A diffuse sample band at the top of the column will lead to broad, overlapping bands during elution.

    • Solution: Dissolve the crude this compound in a minimal amount of solvent and load it onto the column in a narrow band. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also be very effective.[13][14]

Q10: My this compound is eluting as a very broad band, and I am collecting many fractions containing the product. How can I improve this?

A10: Broad bands lead to dilute fractions and can make it difficult to obtain a pure product.

  • Possible Cause 1: Diffusion on the column. If the elution is too slow, the bands will broaden due to diffusion.

    • Solution: Optimize the flow rate. For flash chromatography, applying gentle pressure will increase the flow rate and can lead to sharper bands.

  • Possible Cause 2: The sample was overloaded. Using too much crude product for the amount of silica gel will result in poor separation and broad bands.

    • Solution: As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased.

Experimental Protocol: Column Chromatography of this compound
  • Select a Solvent System: Use TLC to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives this compound an Rf value of approximately 0.3.

  • Pack the Column: Secure a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Alternatively, use the dry loading method.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the eluent.

  • Monitor the Elution: Monitor the fractions by TLC to determine which ones contain the purified this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column_Chromatography_Workflow cluster_preparation Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel add_solvent Add Initial Eluent pack_column->add_solvent load_sample Load Crude this compound add_solvent->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate purified Purified this compound evaporate->purified

Column Chromatography Workflow for this compound

References

preventing side reactions in tropic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tropic Acid Esterification

Welcome to the technical support center for this compound esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during the esterification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the esterification of this compound?

A1: The primary side reactions encountered during the esterification of this compound are racemization of the chiral center, dehydration to form athis compound derivatives, and reactions involving the unprotected hydroxyl group. Under harsh conditions, such as high temperatures and strong acid catalysis, decomposition of the starting material or the product can also occur[1].

Q2: How can racemization of this compound be prevented during esterification?

A2: Racemization is a significant issue, particularly under basic or neutral conditions, due to the acidity of the proton on the α-carbon[2]. Abstraction of this proton leads to a planar enolate intermediate, resulting in a loss of stereochemical integrity upon reprotonation[2]. To prevent racemization:

  • Employ Acid-Catalyzed Esterification: Methods like Fischer esterification, which use a strong acid catalyst (e.g., H₂SO₄, HCl) in an excess of the alcohol, maintain an acidic medium and suppress the deprotonation of the α-carbon[2].

  • Utilize Mild Coupling Agents: Reagents that function under neutral or slightly acidic conditions are preferable. While dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) is common, the basicity of DMAP can pose a risk. A safer alternative is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt)[2].

  • Enzymatic Methods: For reactions requiring high enantiomeric purity, enzymatic kinetic resolution using lipases can be highly effective for stereoselective esterification or hydrolysis under mild conditions[2][3].

Q3: What causes the formation of athis compound derivatives as a byproduct, and how can it be minimized?

A3: The formation of athis compound esters occurs through the dehydration of this compound, which is promoted by strong acids and high temperatures[4]. To minimize this side reaction:

  • Use Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Choose an Appropriate Catalyst: While acid catalysis is necessary for some methods, using a milder acid catalyst or a non-acidic method (like using coupling agents) can reduce dehydration.

  • Protect the Hydroxyl Group: Protecting the hydroxyl group of this compound prior to esterification can also help in preventing dehydration under certain conditions.

Q4: Is it necessary to protect the hydroxyl group of this compound before esterification?

A4: Protecting the hydroxyl group is a crucial step to prevent side reactions, especially when using reactive reagents like thionyl chloride to form an acid chloride[3][5]. O-acetylation is a common strategy to protect the hydroxyl group. This protecting group can be removed in a subsequent deacetylation step, typically by acid hydrolysis[3][5]. For Fischer esterification, protection is generally not required as the hydroxyl group is less reactive than the carboxylic acid under these conditions.

Q5: Which esterification method is best for maintaining high enantiomeric purity?

A5: For applications demanding high enantiomeric purity, enzymatic kinetic resolution is the most powerful technique[3]. This method uses an enzyme, such as Candida antarctica lipase B (CAL-B), to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the highly enantiomerically enriched ester or acid[3].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound esterification experiments.

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution
Reversible Reaction at Equilibrium In Fischer esterification, the reaction is reversible[6][7][8]. To drive the equilibrium towards the product, use a large excess of the alcohol (which can also serve as the solvent) and remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or a drying agent[7].
Incomplete Activation of Carboxylic Acid When using coupling agents (e.g., DCC, EDC), ensure they are of high purity and used in the correct stoichiometric ratio. The reaction may require a catalyst like DMAP or HOBt for efficient activation[2][9].
Presence of Water in Reagents/Solvents Water can hydrolyze the activated carboxylic acid intermediate or the acid chloride, reducing the yield[10]. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial[10].
Sterically Hindered Alcohol Fischer esterification is less effective for sterically hindered alcohols[3][11]. In such cases, the acid chloride-mediated method is a more robust alternative[3].
Decomposition of Reactants or Products High temperatures and strongly acidic conditions can lead to decomposition[1]. Monitor the reaction temperature carefully and consider using milder conditions or protecting sensitive functional groups.
Issue 2: Significant Racemization of the Product
Possible Cause Recommended Solution
Use of Basic Conditions Strong bases (e.g., NaOH, KOH for saponification) or even mildly basic catalysts like DMAP can cause deprotonation of the α-carbon, leading to racemization[2]. Avoid basic conditions where possible.
Prolonged Reaction Time at High Temperatures Even under neutral or slightly acidic conditions, prolonged heating can sometimes lead to gradual racemization. Optimize the reaction time and temperature to achieve a reasonable conversion rate without significant loss of enantiomeric excess.
Inappropriate Esterification Method For stereosensitive substrates like (R)- or (S)-tropic acid, the choice of method is critical. Prioritize acid-catalyzed esterification, methods using mild coupling agents with non-basic additives (EDC/HOBt), or enzymatic resolution for the best stereochemical preservation[2][3].
Issue 3: Difficulties in Product Isolation and Purification
Possible Cause Recommended Solution
Product is Highly Soluble in Water During aqueous workup, the polar ester product may be lost to the aqueous phase. Minimize the amount of water used for washing and use brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous layer[1].
Emulsion Formation During Extraction The presence of unreacted starting materials and polar products can lead to the formation of emulsions. Adding a small amount of brine and allowing the mixture to stand can help break the emulsion. Centrifugation is also an effective method[1].
Residual Acid Catalyst After the reaction, the acid catalyst must be neutralized. Wash the organic layer with a saturated solution of sodium bicarbonate until gas evolution ceases[1]. Proceed with caution as this can be vigorous.
Co-elution During Chromatography If the polarities of the starting material and the ester product are similar, separation by column chromatography can be challenging. Optimize the solvent system for elution, possibly using a gradient. Derivatizing the free hydroxyl group to alter the polarity before purification can also be considered[1].

Experimental Protocols

Method 1: Fischer Esterification

This method is effective for simple alcohols and helps prevent racemization by maintaining acidic conditions[2][3].

  • Preparation: In a dry round-bottom flask, combine (R)-tropic acid (1.0 equivalent) and the desired alcohol (10-20 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). An alternative green chemistry approach uses a dried ion-exchange resin (e.g., Dowex 50W-X8) and dried sodium iodide[3].

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 65°C) to increase the reaction rate, especially for more sterically hindered alcohols[3]. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify further by column chromatography if necessary.

Method 2: Acid Chloride-Mediated Esterification

This is a robust method for more challenging substrates and involves the protection of the hydroxyl group[3][5].

  • O-Acetylation (Protection): To prevent side reactions, protect the hydroxyl group of (R)-tropic acid. Add (R)-tropic acid (1.0 equivalent) to an excess of acetyl chloride and stir at room temperature. The reaction is typically complete within an hour, which can be verified by TLC[3][5].

  • Acid Chloride Formation: To the solution of O-acetyl (R)-tropic acid, add thionyl chloride (SOCl₂) dropwise. Stir the solution, often overnight at room temperature, and it may be gently heated (e.g., to 50°C) to ensure complete conversion. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude O-acetyl (R)-tropic acid chloride[3][5].

  • Esterification: Dissolve the crude acid chloride in an inert solvent like dichloromethane. Add the desired alcohol (1.0 equivalent) and stir the mixture at room temperature. The reaction may take several days to reach completion[3].

  • Deacetylation: The resulting acetylated ester is then deacetylated by dissolving it in dilute hydrochloric acid (e.g., 5% HCl) and stirring at room temperature for up to 2 days[3].

  • Isolation: The final ester product is isolated as a free base by treatment with a base such as an aqueous sodium hydroxide or alkali carbonate solution at a controlled temperature (e.g., -15°C to 50°C)[5].

Method 3: Enzymatic Kinetic Resolution

This method is ideal for obtaining products with very high enantiomeric purity[3].

  • Substrate Preparation: Begin with a racemic mixture of a this compound ester (e.g., methyl tropate).

  • Enzymatic Hydrolysis: Dissolve the racemic ester in a suitable buffer/organic co-solvent system. Add a lipase, such as immobilized Candida antarctica lipase B (CAL-B). Stir the mixture at a controlled temperature (e.g., 30-40°C)[2].

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine when approximately 50% conversion is reached. At this point, the enantiomeric excess of both the remaining ester and the produced acid will be at its highest[3].

  • Separation and Isolation: Stop the reaction by filtering off the enzyme. Acidify the mixture (e.g., with 1 M HCl to pH 2-3)[2]. Extract the unreacted ester with an organic solvent. The enantiomerically pure this compound will remain in the aqueous layer and can be isolated by extraction with a different organic solvent (e.g., ethyl acetate) after protonation[2][3].

Data Summary

Esterification Method Key Advantages Common Side Reactions/Disadvantages Best Suited For
Fischer Esterification Simple procedure, cost-effective, prevents racemization.[2][3]Reversible reaction, may require harsh conditions (heat, strong acid), not suitable for acid-sensitive substrates or hindered alcohols.[7][11]General-purpose synthesis with simple, non-acid-sensitive alcohols where stereochemistry needs to be preserved.[3]
Acid Chloride-Mediated High reactivity, suitable for sterically hindered alcohols, not an equilibrium reaction.[3]Requires protection/deprotection of the hydroxyl group, uses hazardous reagents (thionyl chloride), potential for side reactions if not controlled.[3][5]More challenging substrates, including sterically hindered or less reactive alcohols.[3]
Coupling Agents (e.g., EDC/HOBt) Mild reaction conditions, good for acid-sensitive substrates.[2][9]Reagents can be expensive, potential for racemization with basic additives (DMAP).[2]Acid-sensitive substrates where mild, neutral, or slightly acidic conditions are required.[2]
Enzymatic Kinetic Resolution Excellent enantioselectivity, extremely mild reaction conditions.[2][3]Can be slow, requires specific enzyme and conditions, starts with racemic material (max 50% yield of one enantiomer).[3]Applications where the highest possible enantiomeric purity is essential.[3]

Visualizations

TroubleshootingWorkflow start Start: this compound Esterification check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No / Low impure Product Impure check_yield->impure Yes, but... success Success: Pure Ester check_yield->success High Yield & Purity cause_equilibrium Reversible Reaction? low_yield->cause_equilibrium cause_racemization Racemization? impure->cause_racemization sol_equilibrium Use excess alcohol Remove H2O cause_equilibrium->sol_equilibrium Yes cause_activation Incomplete Activation? cause_equilibrium->cause_activation No sol_equilibrium->start Retry sol_activation Check coupling agents Add catalyst (HOBt) cause_activation->sol_activation Yes cause_water Water Present? cause_activation->cause_water No sol_activation->start Retry sol_water Use anhydrous reagents Inert atmosphere cause_water->sol_water Yes sol_water->start Retry sol_racemization Avoid base Use acid catalysis Use EDC/HOBt cause_racemization->sol_racemization Yes cause_dehydration Dehydration? cause_racemization->cause_dehydration No sol_racemization->start Retry sol_dehydration Milder conditions Protect -OH group cause_dehydration->sol_dehydration Yes cause_unreacted_sm Unreacted Starting Material? cause_dehydration->cause_unreacted_sm No sol_dehydration->start Retry sol_unreacted_sm Increase reaction time Optimize stoichiometry cause_unreacted_sm->sol_unreacted_sm Yes sol_unreacted_sm->start Retry

Caption: Troubleshooting workflow for this compound esterification.

RacemizationMechanism cluster_R (R)-Tropic Acid cluster_enolate Planar Enolate Intermediate cluster_S (S)-Tropic Acid r_acid  Ph   | H--C*--COOH   |  CH2OH enolate   Ph    | -OOC--C   //  HOCH r_acid->enolate Deprotonation racemic_mixture Racemic Mixture enolate->r_acid Reprotonation (bottom face) s_acid    Ph     | HOOC--C*--H     |    CH2OH enolate->s_acid Reprotonation (top face) s_acid->racemic_mixture base Base (B:) base->r_acid - H+ h_plus H+

Caption: Base-catalyzed racemization of this compound.

References

Technical Support Center: Optimization of Chiral Resolution with Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the optimization of chiral resolution involving tropic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral resolution of this compound important?

This compound is a key chiral intermediate in the synthesis of anticholinergic drugs like atropine and hyoscyamine.[1][2] The pharmacological activity of these drugs often resides in a single enantiomer. For instance, the (S)-enantiomer of hyoscyamine is a potent parasympathetic blocker, while the (R)-enantiomer is significantly less active.[3][4] Therefore, obtaining enantiomerically pure this compound is crucial for ensuring the efficacy and safety of the final pharmaceutical product.[2]

Q2: What are the common methods for the chiral resolution of racemic this compound?

Common methods for resolving racemic this compound and its derivatives include:

  • Enzymatic Kinetic Resolution (EKR): This method uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, typically an ester of this compound. This allows for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity.[4][5]

  • Dynamic Kinetic Resolution (DKR): DKR is a powerful technique that combines the kinetic resolution of a substrate with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% for the desired enantiomer, overcoming the 50% theoretical limit of standard kinetic resolution.[4][6] A common approach involves the hydrolytic DKR of racemic this compound β-lactone.[3][4]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic this compound with a single enantiomer of a chiral base (a resolving agent).[7][8] This reaction forms a mixture of diastereomeric salts, which have different physical properties, such as solubility.[9][10][11] The less soluble salt can then be separated by crystallization.[12]

  • Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique to separate the enantiomers of this compound directly.[2]

Q3: Why is (R)-tropic acid prone to racemization?

The hydrogen atom on the carbon adjacent to both the phenyl ring and the carboxyl group (the α-carbon) is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of a racemic mixture of (R)- and (S)-tropic acid.[13]

Q4: What reaction conditions should be avoided to prevent the racemization of this compound?

To minimize racemization, the following conditions should be avoided[13]:

  • Strong Bases: Avoid strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides.

  • High Temperatures: Elevated temperatures can increase the rate of racemization by providing the necessary activation energy for the deprotonation-reprotonation process.

  • Protic Solvents with Bases: The combination of a protic solvent and a base can facilitate proton exchange, leading to faster racemization.

Troubleshooting Guides

Issue: Low Enantiomeric Excess (% ee)

Q: I am performing a resolution of this compound, but the enantiomeric excess (% ee) of my product is consistently low. What are the potential causes?

Low enantiomeric excess can stem from several factors during the resolution process. Consider the following potential issues[6]:

  • Non-Optimal Solvent: The choice of solvent can significantly impact enantioselectivity, especially in methods like Dynamic Kinetic Resolution (DKR).

  • Ineffective Resolving Agent/Catalyst: The purity and structure of the chiral resolving agent (for diastereomeric crystallization) or catalyst (for kinetic resolution) are critical. Ensure the agent is of high quality and appropriate for the reaction.

  • Sub-optimal Reaction Temperature: Temperature affects the rates of both the desired reaction and competing side reactions. An optimized temperature is essential for achieving high enantioselectivity.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as chiral HPLC, to determine the optimal endpoint.

  • Racemization: The desired enantiomer may be racemizing under the reaction or work-up conditions. This is a common issue with this compound derivatives, particularly under basic conditions.[4][13]

Issue: Racemization During Synthesis or Work-up

Q: I'm observing a significant loss of enantiomeric purity in (R)-tropic acid after an esterification reaction. What is the likely cause and solution?

The most probable cause is the deprotonation of the acidic α-proton under basic or even neutral conditions, leading to racemization.[13]

Solution: Employ acid-catalyzed esterification methods, such as Fischer esterification. Using an excess of the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) maintains an acidic reaction medium, which prevents the deprotonation of the α-carbon and preserves the stereochemical integrity.[13]

Q: My enantiomerically enriched (R)-tropic acid is racemizing during the saponification (hydrolysis) of its ester. How can I prevent this?

Saponification using strong bases like NaOH or KOH is known to cause significant racemization of this compound derivatives.[4][13]

Solution: Use enzymatic hydrolysis. Enzymes like lipases are highly effective for the stereoselective hydrolysis of this compound esters under mild pH and temperature conditions, which preserves the stereochemistry of the (R)-enantiomer.[13]

Issue: Poor Separation or Yield in Diastereomeric Crystallization

Q: My diastereomeric salts of this compound are not separating well during recrystallization, or the yield is very low. What can I do?

This is a common challenge in classical resolution. The success of diastereomeric crystallization depends heavily on the difference in solubility between the two diastereomeric salts.[12]

Troubleshooting Steps:

  • Screen Different Resolving Agents: The choice of the chiral resolving agent is the most critical factor. It is common to screen several optically pure bases (e.g., quinine, brucine, 1-phenylethylamine) to find one that forms a salt with a significant solubility difference.[7][10]

  • Solvent Screening: The crystallization solvent plays a crucial role. Systematically screen a variety of solvents or solvent mixtures to find conditions where one diastereomeric salt is significantly less soluble than the other.

  • Optimize Temperature and Cooling Rate: Control the crystallization temperature and the cooling rate. A slow cooling process often leads to purer crystals.

  • Check Purity of Starting Materials: Ensure both the racemic this compound and the chiral resolving agent are of high purity. Impurities can interfere with the crystallization process.

Issue: Inconsistent Experimental Results

Q: Why am I getting inconsistent results in my chiral resolution experiments?

Inconsistent results often point to variability in starting materials or experimental conditions.[6]

Solutions:

  • Purity of Starting Materials: Use starting materials of consistent and high purity for all experiments.

  • Standardize Procedures: Maintain strict control over all experimental parameters, including reaction time, temperature, stirring rate, and the rate of reagent addition.

  • Moisture Control: For many resolution methods, especially those involving organometallic reagents or sensitive catalysts, ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).[5][14]

Data Presentation

Table 1: Performance of Enzymatic Kinetic Resolution of this compound Butyl Ester (Data sourced from BenchChem Application Notes)[5]

MethodSubstrateEnzymeProduct 1 ((R)-Tropic Acid) YieldProduct 1 eeProduct 2 ((S)-Tropic Acid Butyl Ester) YieldProduct 2 ee
Enzymatic Kinetic ResolutionRacemic this compound Butyl EsterCAL-B~45%90%~50%99%

Table 2: Chiral HPLC Separation of this compound Enantiomers on a Polysaccharide-Based CSP (Chiralpak® AD-H) (Data sourced from BenchChem Application Notes)[2]

ParameterMethod 1Method 2
Mobile Phase n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)n-Hexane/Ethanol/TFA (85:15:0.1, v/v/v)
Flow Rate (mL/min) 1.00.8
Temperature (°C) 2530
Detection (nm) 220220
Retention Time (t_R1) (min) 6.87.5
Retention Time (t_R2) (min) 8.29.3
Separation Factor (α) 1.211.24
Resolution (R_s) 1.92.1

Table 3: Chiral HPLC Separation of this compound Enantiomers on a Macrocyclic Glycopeptide-Based CSP (Chirobiotic® T) (Data sourced from BenchChem Application Notes)[2]

ParameterMethod 3Method 4
Mobile Phase Methanol/Water/Formic Acid (70:30:0.1, v/v/v)Acetonitrile/Water/Formic Acid (60:40:0.1, v/v/v)
Flow Rate (mL/min) 0.71.0
Temperature (°C) 2525
Detection (nm) 220220
Retention Time (t_R1) (min) 9.58.1
Retention Time (t_R2) (min) 11.29.9
Separation Factor (α) 1.181.22
Resolution (R_s) 2.02.3

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound Butyl Ester [5]

  • Reaction Setup: To a solution of racemic this compound butyl ester (1.0 eq) in a mixture of phosphate buffer (pH 7.0) and methyl tert-butyl ether (MTBE) (1:1 v/v), add immobilized Candida antarctica lipase B (CAL-B), typically 10-20% by weight of the substrate.

  • Reaction Execution: Stir the mixture vigorously at room temperature (25°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Work-up (Enzyme): Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed, dried, and reused.

  • Work-up (Aqueous Layer): Transfer the filtrate to a separatory funnel and separate the layers. To the aqueous layer, add 1 M HCl until the pH is acidic (~pH 2).

  • Isolation of (R)-Tropic Acid: Extract the acidified aqueous layer with MTBE (3 x 50 mL). Combine these organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield enantiomerically enriched (R)-tropic acid.

  • Isolation of (S)-Tropic Acid Butyl Ester: The organic layer from the initial separation contains the unreacted (S)-tropic acid butyl ester. Wash this layer with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain enantiomerically enriched (S)-tropic acid butyl ester.

Protocol 2: Hydrolytic Dynamic Kinetic Resolution (DKR) of this compound β-lactone [6][14]

  • Materials Preparation: This protocol utilizes a non-biphasic system with a chiral phase-transfer catalyst (PTC) and a strongly basic anion-exchange resin as the hydroxide source. Ensure the resin is thoroughly dried.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve racemic 3-phenyl-2-oxetanone (this compound β-lactone) and the chiral phase-transfer catalyst in anhydrous dichloromethane.

  • Initiation: Add the dried, strongly basic anion-exchange resin to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by chiral HPLC until the starting material is consumed.

  • Work-up: Upon completion, filter off the anion-exchange resin and wash it with dichloromethane. Combine the filtrate and washings.

  • Isolation: The product is in the form of a salt with the catalyst. To isolate the acid, the solvent can be evaporated, and the residue taken up in water and ethyl acetate. Acidify the aqueous phase with 1 M HCl to pH 2 and extract with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting (R)-tropic acid can be further purified by recrystallization or column chromatography.

Visualizations

G cluster_start Starting Materials cluster_process Resolution Process cluster_workup Work-up & Separation cluster_products Isolated Products A Racemic Tropic Acid Butyl Ester D Enzymatic Hydrolysis (~50% Conversion) A->D B Immobilized Lipase (e.g., CAL-B) B->D C Buffer/Solvent (Phosphate Buffer/MTBE) C->D E Filter off Enzyme D->E F Separate Aqueous & Organic Layers E->F G (R)-Tropic Acid (from aqueous layer after acidification) F->G Aqueous Layer H (S)-Tropic Acid Butyl Ester (from organic layer) F->H Organic Layer

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.[5][14]

G cluster_start Starting Materials cluster_process DKR Process cluster_workup Work-up & Isolation cluster_products Final Product A Racemic Tropic Acid β-lactone E Stir at Room Temp (Hydrolysis of one enantiomer + in-situ racemization of other) A->E B Chiral Phase-Transfer Catalyst (PTC) B->E C Anion-Exchange Resin (Hydroxide Source) C->E D Anhydrous Dichloromethane D->E F Filter off Resin E->F G Acidify (HCl) & Extract with Ethyl Acetate F->G H Enantiomerically Pure (R)-Tropic Acid G->H I Product enantiomer depends on the catalyst used

Caption: Workflow for Hydrolytic Dynamic Kinetic Resolution.[6][14]

G A (R)-Tropic Acid B Planar Enolate Intermediate (Achiral) A->B + Base (-H⁺) D Racemic Mixture A->D B->A + H⁺ (protonation) C (S)-Tropic Acid B->C + H⁺ (protonation) C->D

References

Tropic Acid Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tropic acid in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in an aqueous solution? A1: this compound (3-hydroxy-2-phenylpropanoic acid) is a relatively stable compound in aqueous solutions under normal conditions.[1] Safety data sheets indicate it is stable under standard temperature and pressure, with a recommended storage temperature for the solid form and solutions at 2-8 °C.[2] Its primary instability concern in a laboratory setting is often its appearance as a degradation product from less stable parent molecules.

Q2: What are the main factors that influence the stability of this compound and its precursors in solution? A2: The stability of this compound-containing molecules, particularly its esters (like atropine) and amides (like tropicamide), is primarily influenced by pH, temperature, and light.[3][4][5]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of this compound esters and amides, leading to the formation of this compound.[6][7] Alkaline conditions, in particular, tend to cause faster degradation of these precursors.[4][5]

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[4] Forced degradation studies often use heat (e.g., 60-80°C) in combination with acid or base to induce degradation.[8]

  • Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[1] While tropicamide has shown exceptional stability against oxidative stress from hydrogen peroxide, this may not apply to all this compound derivatives or this compound itself.[4]

  • Light (Photolysis): Exposure to UV or fluorescent light can be a source of degradation for many pharmaceutical compounds.[9] Photostability studies are a standard part of forced degradation testing to evaluate the impact of light exposure.[9]

Q3: How is this compound typically formed as a degradation product in experiments? A3: this compound is a common degradation product resulting from the hydrolysis of the ester or amide linkage in larger molecules.[6] For example, the anticholinergic drug atropine, which is an ester of tropine and this compound, degrades into these two components in the presence of water, with the reaction being catalyzed by acid or base.[6] This hydrolytic pathway is a primary focus of stability studies for atropine and related compounds.[6]

Q4: What are the recommended storage conditions for aqueous this compound solutions? A4: To ensure the long-term stability of standard and working solutions, they should be stored in tightly sealed containers in a cool, dry, well-ventilated area.[10] The recommended storage temperature is between 2–8 °C.[2] For quantitative analysis, it is best practice to prepare aqueous buffers fresh and filter them before use to prevent microbial growth.[5] Long-term stability of acidic and neutral aqueous reference standards has been shown to be high when stored properly in high-density polyethylene (HDPE) or borosilicate glass bottles.[11][12]

Troubleshooting Guides

Problem 1: An unexpected peak appears in my HPLC chromatogram when analyzing a formulation containing a this compound ester (e.g., atropine).

  • Possible Cause: The unexpected peak may be this compound, formed from the hydrolysis of the parent drug. The retention time of this compound is typically shorter than that of atropine in reversed-phase HPLC.[8]

  • Troubleshooting Steps:

    • Confirm Peak Identity: Prepare a standard solution of this compound and inject it into the HPLC system under the same conditions. Compare the retention time with the unknown peak.

    • Review Solution Preparation and History: Assess the age of your sample solution and the pH of the solvent. Solutions prepared in non-buffered aqueous solvents or at non-optimal pH values and stored at room temperature are more prone to hydrolysis.[6]

    • Perform Stress Test: Intentionally degrade a small amount of your sample by adding a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) and warming it gently. Analyze the stressed sample to see if the peak corresponding to this compound increases, confirming the degradation pathway.

Problem 2: My this compound standard solution shows variable concentrations over time.

  • Possible Cause 1: Solvent Evaporation. If not stored in a tightly sealed container, volatile solvent components (like acetonitrile in a mixed aqueous-organic mobile phase) can evaporate, leading to an increase in the concentration of this compound.[10]

    • Solution: Always use volumetric flasks with stoppers or tightly capped vials for storage. For long-term storage, consider sealing vials with Parafilm. Store refrigerated (2–8 °C) to minimize evaporation.[2][10]

  • Possible Cause 2: Adsorption to Container. While less common for this compound, some compounds can adsorb to the surface of glass or plastic containers, reducing the concentration in the solution.

    • Solution: Use silanized glass vials or polypropylene containers if adsorption is suspected. Evaluate the stability of analytical solutions as part of method validation.[13]

  • Possible Cause 3: Microbial Degradation. If using a purely aqueous buffer for a long period without preservatives, microbial growth can occur, potentially altering the solution's composition and pH.[5]

    • Solution: Prepare aqueous mobile phases and solutions fresh daily or every few days.[5] Filter solutions through a 0.22 or 0.45 µm filter before use. Store stock solutions at 2–8 °C.[2][5]

Problem 3: I am having difficulty dissolving this compound in my aqueous buffer.

  • Possible Cause: The solubility of this compound in water is limited (approximately 20 g/L at 20°C).[13] Its solubility can be affected by the pH of the buffer. As a carboxylic acid, it will be more soluble in its ionized (deprotonated) form at higher pH values.

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like methanol or acetonitrile, and then dilute it into your aqueous buffer.[9]

    • Adjust pH: If compatible with your experiment, slightly increasing the pH of the aqueous buffer can enhance the solubility of this compound.

    • Use Sonication: Gently sonicating the solution can help dissolve the solid material more quickly.

Data Presentation

Table 1: Solubility of this compound
SolventTemperatureSolubility
Water20 °C~20 g/L

Data sourced from Fisher Scientific.[13]

Table 2: Summary of Forced Degradation Conditions for this compound Precursors
Stress ConditionReagent/ParametersDuration & TempObservation
Acid Hydrolysis 0.1 N HClReflux at 60°C for 30 minsInduces hydrolysis of esters/amides to form this compound.
Alkaline Hydrolysis 0.1 N NaOHReflux at 60°C for 30 minsGenerally causes more rapid hydrolysis than acidic conditions.[4]
Oxidation 3-30% H₂O₂VariesThis compound itself is incompatible with strong oxidizers, though its derivatives may show varied stability.[1][4]
Thermal Degradation Dry Heat> 60°CUsed to accelerate other degradation pathways like hydrolysis.
Photodegradation UV & Visible Light1.2 million lux hours (ICH Q1B)Can cause degradation; a standard condition for stability testing.[9]

This table summarizes typical conditions used in forced degradation studies to generate this compound from its precursors. The goal is often to achieve 5-20% degradation of the parent compound.[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general method for investigating the stability of a this compound-containing drug substance (DS).

  • Preparation of Stock Solution: Prepare a stock solution of the DS at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).[13]

  • Acid Hydrolysis: Mix the DS stock solution with 0.1 N HCl. Store at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix the DS stock solution with 0.1 N NaOH. Store at 60°C and collect samples at time points. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the DS stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature and collect samples at time points.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at a set temperature (e.g., 80°C). Collect samples at time points.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours).[9] Keep a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is a representative reversed-phase HPLC method for the quantification of this compound, often as a degradation product.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 20 mM Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with a suitable low percentage of Solvent B (e.g., 20%) for several minutes.

    • Increase the percentage of Solvent B to elute more hydrophobic compounds. A typical gradient might ramp from 20% to 40% Acetonitrile.

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Dilute the sample from the forced degradation study to a concentration within the calibration range using the mobile phase. Filter through a 0.45 µm syringe filter.

    • Analysis: Equilibrate the column with the initial mobile phase until a stable baseline is achieved. Inject the standards to create a calibration curve, followed by the test samples.

This protocol is a composite based on methods described in the literature.[8][9]

Visualizations

cluster_0 Atropine (this compound Ester) cluster_1 Stress Conditions cluster_2 Degradation Products Atropine Atropine Stress Water (H₂O) + Acid / Base Catalyst + Heat Atropine->Stress Hydrolysis TropicAcid This compound Stress->TropicAcid Tropine Tropine Stress->Tropine

Caption: Hydrolysis degradation pathway of Atropine.

prep Prepare Sample and Standard Solutions stress Expose Sample to Stress (pH, Temp, Light, Oxidizer) prep->stress control Store Control Sample (Protected from Stress) prep->control hplc Analyze all Samples via Stability-Indicating HPLC Method stress->hplc control->hplc data Quantify Parent Compound and Degradation Products hplc->data report Assess Stability and Determine Degradation Pathway data->report

Caption: General workflow for a forced degradation study.

center Solution Stability ph pH center->ph temp Temperature center->temp light Light Exposure (Photolysis) center->light oxygen Oxygen / Oxidizers center->oxygen time Storage Time center->time

Caption: Key factors influencing aqueous solution stability.

References

Technical Support Center: Tropic Acid Synthesis from Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tropic acid from acetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing this compound from acetophenone?

A1: There are two main strategies for synthesizing this compound from acetophenone. The first is a classical multi-step approach known as the Mackenzie and Ward synthesis. The second involves the α-bromination of acetophenone to form phenacyl bromide, which is then converted to this compound. A third, less common but viable, method is the Reformatsky reaction.

Q2: My overall yield is very low. What are the general factors I should check?

A2: Low yields can result from a variety of issues throughout the experimental process. Key areas to review include:

  • Reagent Purity: Ensure all starting materials and solvents are pure and dry, as contaminants can interfere with the reactions.

  • Reaction Conditions: Verify that temperatures, reaction times, and stirring are optimal for each step.

  • Glassware: Use clean and completely dry glassware to prevent side reactions or decomposition of intermediates.

  • Workup Procedure: Significant loss of product can occur during extraction, washing, and purification steps. Ensure complete extraction and minimize transfers.[1]

  • Intermediate Stability: Some intermediates may be unstable and should be used immediately in the subsequent step.

Q3: I'm having trouble with the final purification of this compound. What is a reliable method?

A3: A common and effective purification method involves the following steps:

  • After the final hydrolysis step, the reaction mixture is acidified.

  • The this compound is extracted from the aqueous layer using a solvent like ether.

  • The combined ether layers are then extracted with an aqueous sodium carbonate solution. This separates the acidic this compound from any neutral byproducts.

  • The sodium carbonate solution is then re-acidified, causing the this compound to precipitate or be ready for re-extraction into an organic solvent.

  • The solvent is removed, and the crude this compound can be recrystallized, often from benzene, to yield the pure product.[2]

Troubleshooting Guide: Synthesis Route 1 - The Mackenzie and Ward Method

This route involves the conversion of acetophenone to atrolactic acid, followed by dehydration to athis compound, and subsequent conversion to this compound.[3][4]

Workflow Diagram

Mackenzie_Ward_Synthesis Acetophenone Acetophenone Cyanohydrin Acetophenone Cyanohydrin Acetophenone->Cyanohydrin KCN/HCN Atrolactic_Acid Atrolactic Acid Cyanohydrin->Atrolactic_Acid Acid Hydrolysis Atropic_Acid Athis compound Atrolactic_Acid->Atropic_Acid Dehydration (Heat) Chlorohydratropic_Acid β-Chlorohydratropic Acid Atropic_Acid->Chlorohydratropic_Acid HCl/Ether Tropic_Acid This compound Chlorohydratropic_Acid->Tropic_Acid Na2CO3(aq), Heat

Caption: The Mackenzie and Ward synthesis pathway from acetophenone.
Troubleshooting Specific Steps

Problem: Low yield in the conversion of athis compound to β-chlorohydrathis compound.

  • Possible Cause: The addition of HCl to the double bond of athis compound is an anti-Markownikoff addition. This is due to the electron-withdrawing effect of the carboxyl group, which destabilizes the tertiary carbocation intermediate that would be formed in a standard Markownikoff addition.[3] The reaction conditions must favor this specific pathway.

  • Solution:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions using dry ether as the solvent. Water can interfere with the reaction.

    • HCl Gas: Use dry hydrogen chloride gas bubbled through the solution rather than aqueous HCl.

    • Temperature Control: Maintain a low temperature during the addition of HCl to minimize side reactions.

Problem: Athis compound formation from atrolactic acid is incomplete or produces byproducts.

  • Possible Cause: The dehydration of atrolactic acid requires heat, but excessive temperatures or prolonged heating can lead to polymerization or other side reactions.[4]

  • Solution:

    • Temperature and Time: Carefully control the heating temperature and reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

    • Vacuum: Performing the reaction under a mild vacuum can help remove water as it forms, driving the reaction to completion at a lower temperature.

Troubleshooting Guide: Synthesis Route 2 - α-Bromination of Acetophenone

This route begins with the bromination of acetophenone to form phenacyl bromide (α-bromoacetophenone), which is a key intermediate.

Workflow Diagram

Bromination_Synthesis Acetophenone Acetophenone Phenacyl_Bromide Phenacyl Bromide (α-Bromoacetophenone) Acetophenone->Phenacyl_Bromide Br2, Catalyst Intermediate_Ester Intermediate Ester Phenacyl_Bromide->Intermediate_Ester 1. NaCN 2. EtOH/H+ Tropic_Acid This compound Intermediate_Ester->Tropic_Acid Hydrolysis

Caption: Synthesis of this compound via α-bromination of acetophenone.
Troubleshooting Specific Steps

Problem: The α-bromination of acetophenone results in a low yield or a dark, impure product.

  • Possible Causes:

    • Slow/Incomplete Reaction: The reaction can be slow without a catalyst.[5]

    • Side Reactions: Dibromination or bromination on the aromatic ring can occur.[6]

    • Product Instability: Phenacyl bromide is a lachrymator and can discolor or decompose upon standing, especially if residual hydrogen bromide (a byproduct) is not removed.[5][7]

  • Solutions:

    • Catalyst: Use a small amount of anhydrous aluminum chloride to catalyze the reaction.[5]

    • Solvent: Anhydrous ether is a good solvent choice. While carbon tetrachloride can be used, it is less favorable.[5]

    • Temperature Control: Perform the bromine addition at a low temperature (e.g., in an ice bath) to control the reaction rate and minimize side products.

    • Immediate Workup: After the reaction is complete, immediately remove the ether and dissolved HBr under reduced pressure. The crude product should be washed to remove color and unreacted starting material.[5][7]

Problem: Difficulty purifying phenacyl bromide from unreacted acetophenone.

  • Possible Cause: Both compounds are organic and may have similar solubilities in some solvents.

  • Solution:

    • Washing: The crude product can be washed with a mixture of water and petroleum ether. Phenacyl bromide is quite insoluble in this mixture, while it helps remove residual HBr and unreacted acetophenone.[5][7]

    • Recrystallization: For higher purity, the crude phenacyl bromide can be recrystallized from methanol.[5]

Quantitative Data for α-Bromination
ParameterConditionExpected OutcomeCitation
Catalyst Anhydrous AlCl₃ (0.5 g for 0.42 mole acetophenone)Prevents slow and incomplete reaction.[5]
Solvent Anhydrous EtherPreferred solvent for cleaner reaction.[5]
Bromine Addition Slow, dropwise at 0-5°CMinimizes side reactions.[6]
Crude Yield Post-workup, pre-recrystallization88-96%[5]
Final Yield After recrystallization from methanol64-66%[5]

Troubleshooting Guide: Synthesis Route 3 - Reformatsky Reaction

The Reformatsky reaction condenses an aldehyde or ketone with an α-halo ester using metallic zinc to form a β-hydroxy-ester.[8] While less common for this specific synthesis, it can be adapted.

Logical Relationship Diagram

Reformatsky_Troubleshooting Start Low Yield in Reformatsky Reaction Cause1 Inactive Zinc Start->Cause1 Cause2 Wet Reagents/Solvent Start->Cause2 Cause3 Side Reactions Start->Cause3 Solution1 Activate Zinc (e.g., with I2, TMSCl) Cause1->Solution1 Solution2 Thoroughly dry all reagents and glassware Cause2->Solution2 Solution3 Control temperature; ensure slow addition Cause3->Solution3

Caption: Troubleshooting logic for the Reformatsky reaction.
Troubleshooting Specific Steps

Problem: The Reformatsky reaction does not initiate or gives a very low yield.

  • Possible Causes:

    • Inactive Zinc: The surface of the zinc metal may be coated with zinc oxide, preventing it from reacting with the α-halo ester.

    • Presence of Water: Organozinc reagents are sensitive to moisture. The presence of water in the reagents or solvent will quench the reaction.[9]

    • Low Reagent Reactivity: The reactivity of the α-halo ester and the ketone can influence the reaction's success.

  • Solutions:

    • Zinc Activation: Activate the zinc dust before use. This can be done by stirring it with a small amount of iodine in a refluxing solvent or by using TMSCl.[8][9]

    • Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Ensure starting materials are dry. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[9]

    • Reagent Choice: Ethyl bromoacetate is a commonly used and effective α-halo ester for this reaction.

Quantitative Data for a General Reformatsky Reaction
ParameterConditionExpected OutcomeCitation
Zinc Activated, 3-5 equivalentsEnsures complete reaction of the halo-ester.[8][9]
α-Halo Ester Ethyl Bromoacetate, 2 equivalentsDrives the reaction forward.[8]
Temperature 90°C (in toluene)Typical reaction temperature.[8]
Yield After purificationCan be up to 86% under optimal conditions.[8]

Experimental Protocols

Protocol 1: α-Bromination of Acetophenone to Phenacyl Bromide[5]
  • Place a solution of acetophenone (50 g, 0.42 mole) in pure anhydrous ether (50 cc) into a dry three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (0.5 g).

  • Gradually add bromine (67 g, 0.42 mole) from the separatory funnel with stirring, at a rate of about 1 cc per minute.

  • After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure.

  • The resulting solid mass of brownish-yellow crystals is washed with a mixture of water (10 cc) and petroleum ether (10 cc).

  • Filter the crystals with suction and wash with fresh portions of the solvent mixture until a white product is obtained.

  • The crude product (yield: 88–96%) can be recrystallized from methanol for higher purity (yield: 64–66%).

Protocol 2: General Procedure for the Reformatsky Reaction[8]
  • Stir a suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene under reflux for 5 minutes, then cool to room temperature.

  • To this mixture, add ethyl bromoacetate (2.0 eq).

  • Add a solution of the ketone (e.g., acetophenone, 1.0 eq) in toluene to the suspension.

  • Stir the resulting mixture at 90°C for 30 minutes.

  • Cool the reaction to 0°C and quench with water.

  • Filter the suspension and extract the filtrate with a suitable organic solvent (e.g., MTBE).

  • Combine the organic phases, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude β-hydroxy ester product by silica gel chromatography.

  • The final step to obtain this compound would be the hydrolysis of the resulting ester.

References

Technical Support Center: Overcoming Low Yield in Tropic Acid Enzymatic Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic production of tropic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows. This compound is a crucial chiral building block, particularly for the synthesis of anticholinergic drugs like atropine and scopolamine, making its efficient production essential.

Troubleshooting Guide: Low Reaction Yield

This guide addresses the most common challenge in the enzymatic kinetic resolution of this compound esters: low yield or low conversion rates.

Q1: My esterification/hydrolysis reaction has a very low yield. What are the primary causes?

A1: Low yield in lipase-catalyzed reactions for this compound production can stem from several factors. One of the most common issues is the presence of excess water in the reaction medium, which can shift the equilibrium to favor the reverse reaction of hydrolysis, thus reducing your ester yield.[1][2] Other significant factors include suboptimal reaction conditions such as temperature and pH, which can drastically lower enzyme activity. Substrate inhibition, where high concentrations of either the alcohol or the this compound ester hinder the lipase, is another frequent cause.[1][3] Finally, the enzyme itself might have low intrinsic activity or could have been denatured due to improper storage or handling.[1]

Q2: The reaction starts but stops prematurely before reaching the expected 50% conversion for kinetic resolution. Why is this happening?

A2: A premature halt in the reaction is typically due to enzyme deactivation. This can be triggered by several factors within your experimental setup:

  • Thermal Denaturation: Operating at a temperature above the optimum for your chosen lipase can cause it to denature and lose activity.[1]

  • Solvent Effects: Many organic solvents can inactivate enzymes. Hydrophilic solvents, in particular, can strip the essential layer of water from the enzyme, leading to detrimental conformational changes.[4]

  • Substrate-Induced Deactivation: Some substrates, particularly short-chain alcohols or acids, can irreversibly inactivate lipases over time.[1][2]

  • pH Shift: The production of this compound (an acid) from its ester can lower the pH of the microenvironment around the enzyme. If this shift moves the pH outside the optimal range for the lipase, the enzyme's activity will decrease or cease.[5]

Q3: I am observing inconsistent yields between different batches of the same experiment. What should I investigate?

A3: Inconsistency between batches often points to variability in experimental conditions. Carefully check the following:

  • Water Content: The amount of water in your reactants and solvent is critical. Minor, un-controlled variations can significantly impact the reaction equilibrium and enzyme stability.[1] Ensure solvents are anhydrous where required and that starting materials have consistent water content.

  • Enzyme Activity: The age and storage conditions of your lipase can lead to variations in activity between batches. Use a consistent source and storage protocol for your enzyme.

  • Precise Measurements: Ensure all components are measured accurately and the reaction setup (e.g., stirring speed, vessel geometry) is identical for each run.[1]

Q4: My reaction is proceeding very slowly. How can I increase the rate?

A4: To improve a slow reaction rate, consider the following optimizations:

  • Temperature: Increase the reaction temperature to the known optimum for your specific lipase. For many common lipases like those from Candida antarctica and Pseudomonas cepacia, this is often in the range of 30-60°C.[6][7]

  • pH: Ensure the pH of the reaction medium (especially in hydrolysis reactions using buffers) is at the optimal level for your enzyme. Lipases typically have a neutral to alkaline pH optimum.[6][7]

  • Enzyme Loading: Increase the amount of enzyme in the reaction. A typical starting range is 1-10% (w/w) of the limiting substrate.[2]

  • Water Activity (aw): In organic media, the amount of water associated with the enzyme is crucial. While excess water promotes hydrolysis, a minimal amount is necessary for catalytic activity.[8] This can be controlled by adding molecular sieves or using salt hydrates to maintain an optimal low water activity.[2]

  • Mass Transfer: In heterogeneous systems (e.g., with immobilized enzyme), ensure adequate mixing or agitation to minimize mass transfer limitations.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are recommended for the kinetic resolution of this compound?

A1: Lipases are the most commonly used enzymes for this purpose. The most frequently cited and effective lipases are:

  • Candida antarctica Lipase B (CAL-B): Often used in its immobilized form (e.g., Novozym 435). It is known for its high stability and enantioselectivity in resolving a wide range of compounds, including this compound esters.[9][10][11]

  • Lipase from Pseudomonas cepacia (Lipase PS): This lipase is also highly effective, particularly for the transesterification of this compound esters.[9][12][13]

  • Thermally stable esterase from Klebsiella oxytoca has also been shown to be an excellent biocatalyst for the hydrolytic resolution of this compound esters.[14]

Q2: What is the difference between hydrolytic and transesterification kinetic resolution for this compound?

A2: Both methods aim to separate the enantiomers of this compound, but they use different reactions:

  • Hydrolytic Resolution: In this method, a racemic mixture of a this compound ester (e.g., butyl or ethyl ester) is hydrolyzed in the presence of water. The lipase selectively hydrolyzes one enantiomer (e.g., the (R)-ester) into the corresponding (R)-tropic acid, leaving the other enantiomer (e.g., the (S)-ester) unreacted. The resulting acid and ester can then be separated.[9]

  • Transesterification Resolution: Here, a racemic this compound ester is reacted with an acyl donor (like vinyl acetate) in an organic solvent. The lipase selectively acylates one enantiomer (e.g., the (S)-ester), forming an acetoxy derivative, while leaving the other enantiomer (e.g., the (R)-ester) untouched. These two different esters can then be separated.[9][12]

Q3: What are substrate and product inhibition, and how can I mitigate them?

A3:

  • Substrate Inhibition: This occurs when high concentrations of the starting material (the this compound ester or the alcohol in an esterification reaction) bind to the enzyme in a non-productive way, reducing its catalytic efficiency.[1][3] It is a common phenomenon, affecting about 25% of known enzymes.[15]

  • Product Inhibition: This happens when the product of the reaction (e.g., this compound or the newly formed ester) binds to the active site of the enzyme, preventing the substrate from binding and thus slowing down the reaction as the product accumulates.[16]

Mitigation Strategies:

  • Optimize Substrate Concentration: Avoid using excessively high concentrations of your substrates. Determine the optimal concentration through a series of experiments.

  • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, add it gradually over the course of the reaction. This maintains a low, effective concentration of the substrate, preventing inhibition.[2]

  • In-situ Product Removal: If feasible, use techniques to remove the product as it is formed. For example, in esterification, the byproduct water can be removed using molecular sieves to drive the reaction forward.[2] In other cases, techniques like membrane filtration might be employed in a continuous reactor setup.[16]

Data Presentation: Comparison of Enzymatic Systems

The following tables summarize quantitative data from various lipase-catalyzed kinetic resolutions of this compound esters, providing a baseline for expected outcomes.

Table 1: Hydrolytic Kinetic Resolution of this compound Butyl Ester using CAL-B

ParameterValueReference
EnzymeImmobilized Candida antarctica Lipase B (CAL-B)
SubstrateRacemic this compound butyl ester
ReactionEnantioselective hydrolysis
Product(R)-Tropic acid
Enantiomeric Excess (ee) of Product90%[14]
Unreacted Substrate(S)-Tropic acid butyl ester[14]
Enantiomeric Excess (ee) of Substrate99%[14]
Typical Conversion~50%

Table 2: Transesterification Kinetic Resolution of this compound Ethyl Ester using Lipase PS

ParameterValueReference
EnzymePseudomonas cepacia Lipase (Lipase PS)[12]
SubstrateRacemic this compound ethyl ester (TAEE)[12]
Acyl DonorVinyl acetate[12]
Product 1(S)-(-)-3-acetoxy this compound ethyl ester[12]
Yield of Product 139%[14]
Enantiomeric Excess (ee) of Product 187%[12]
Product 2 (Unreacted)(R)-(+)-tropic acid ethyl ester[12]
Yield of Product 242-46%[12][14]
Enantiomeric Excess (ee) of Product 294%[12][14]

Experimental Protocols

Protocol 1: Hydrolytic Kinetic Resolution of this compound Butyl Ester with CAL-B

This protocol describes the enantioselective hydrolysis of racemic this compound butyl ester, where the (R)-enantiomer is preferentially converted to (R)-tropic acid.[9]

Materials:

  • Racemic this compound butyl ester

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve the racemic this compound butyl ester in the phosphate buffer to the desired concentration.

  • Add the immobilized CAL-B to the solution (e.g., 10 mg/mL).

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with continuous stirring.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the product ((R)-tropic acid) and the remaining substrate ((S)-tropic acid butyl ester).

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Separate the aqueous and organic phases. The unreacted (S)-tropic acid butyl ester will be in the organic phase.

  • Acidify the aqueous phase containing the salt of (R)-tropic acid to pH 2 using 1 M HCl.

  • Extract the (R)-tropic acid from the acidified aqueous phase using ethyl acetate (3x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the (R)-tropic acid.

Protocol 2: Transesterification of this compound Ethyl Ester with Lipase PS

This protocol details the kinetic resolution of racemic this compound ethyl ester (TAEE) via transesterification with vinyl acetate, catalyzed by Lipase PS. The (S)-enantiomer is acylated, leaving the (R)-enantiomer as the unreacted ester.[9][12]

Materials:

  • Racemic this compound ethyl ester (TAEE)

  • Lipase from Pseudomonas cepacia (Lipase PS)

  • Vinyl acetate

  • Anhydrous toluene (or another suitable organic solvent)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the racemic TAEE in anhydrous toluene in a dry reaction vessel.

  • Add Lipase PS and vinyl acetate (often used in excess) to the solution.

  • Incubate the mixture with shaking or stirring at a controlled temperature.

  • Monitor the reaction's progress by chiral GC or HPLC until approximately 50% conversion is achieved.

  • Stop the reaction by filtering off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Separate the resulting (S)-(-)-3-acetoxy this compound ethyl ester and the unreacted (R)-(+)-tropic acid ethyl ester using silica gel column chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting and understanding the enzymatic production of this compound.

Troubleshooting_Workflow Start Low Yield or Conversion Observed Check_H2O Check Water Content (Solvents, Substrates) Start->Check_H2O Check_Conditions Verify Reaction Conditions (Temp, pH, Stirring) Start->Check_Conditions Check_Enzyme Assess Enzyme (Activity, Age, Storage) Start->Check_Enzyme Substrate_Inhibition Investigate Substrate/ Product Inhibition Start->Substrate_Inhibition Result Improved Yield Check_H2O->Result Check_Conditions->Result Check_Enzyme->Result Optimize_Ratio Optimize Substrate Molar Ratio Substrate_Inhibition->Optimize_Ratio Fed_Batch Implement Fed-Batch Substrate Addition Substrate_Inhibition->Fed_Batch In_Situ_Removal Consider In-Situ Product Removal Substrate_Inhibition->In_Situ_Removal Optimize_Ratio->Result Fed_Batch->Result In_Situ_Removal->Result

Troubleshooting workflow for low yield.

Kinetic_Resolution_Paths cluster_0 Hydrolytic Resolution cluster_1 Transesterification Resolution Racemic_Ester_H Racemic this compound Ester ((R)-TAE + (S)-TAE) Reaction_H + H2O + Lipase (e.g., CAL-B) Racemic_Ester_H->Reaction_H Products_H (R)-Tropic Acid + (S)-Tropic Acid Ester Reaction_H->Products_H Racemic_Ester_T Racemic this compound Ester ((R)-TAE + (S)-TAE) Reaction_T + Acyl Donor + Lipase (e.g., Lipase PS) Racemic_Ester_T->Reaction_T Products_T (R)-Tropic Acid Ester + (S)-Acylated Ester Reaction_T->Products_T Start Start: Racemic Mixture Start->Racemic_Ester_H Path 1 Start->Racemic_Ester_T Path 2

Comparison of kinetic resolution pathways.

Inhibition_Mitigation Inhibition Problem: Inhibition (Substrate or Product) - High Substrate Concentration - Product Accumulation Strategies Mitigation Strategies Reduce Initial Substrate Concentration Implement Fed-Batch Addition In-Situ Product Removal (ISPR) Inhibition->Strategies Outcome Expected Outcome - Maintained Enzyme Activity - Increased Final Conversion Strategies->Outcome

Strategies to mitigate inhibition.

References

Technical Support Center: Separation of Tropic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the separation of tropic acid enantiomers. The guides are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of this compound?

A1: The three main methods for resolving racemic this compound are:

  • Enzymatic Kinetic Resolution: This method uses enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is an analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.[3]

  • Classical Chiral Resolution (Diastereomeric Salt Formation): This method involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[4]

Q2: Which method is most suitable for large-scale separation?

A2: Enzymatic kinetic resolution and classical chiral resolution are generally more scalable for industrial production due to lower costs compared to preparative chiral HPLC. However, the choice depends on factors like the desired enantiomeric purity, yield, and the specific process economics.

Q3: How do I choose the right chiral column for HPLC separation?

A3: The choice of a chiral stationary phase (CSP) is crucial and often requires screening. Polysaccharide-based columns (e.g., Chiralpak®), macrocyclic glycopeptide-based columns (e.g., Chirobiotic®), and Pirkle-type columns are commonly used for this compound enantiomer separation.[3] The selection depends on the mobile phase system (normal or reversed-phase) and the specific derivative of this compound being analyzed.

Q4: What is a "resolving agent" in classical chiral resolution?

A4: A resolving agent is an enantiomerically pure compound that reacts with a racemate to form a mixture of diastereomers.[3][4] For resolving a racemic acid like this compound, a chiral base (e.g., (-)-quinine, (R)-1-phenylethylamine) is used.[5][6]

Troubleshooting Guides

Enzymatic Kinetic Resolution
IssuePotential Cause(s)Suggested Solution(s)
Low or no enzyme activity - Inactive enzyme (improper storage or handling).- Incorrect pH or temperature.- Presence of enzyme inhibitors in the substrate.- Use a fresh batch of enzyme and ensure proper storage conditions.- Optimize the pH and temperature of the reaction medium as specified in the protocol.- Purify the racemic this compound ester to remove any potential inhibitors.
Low enantiomeric excess (ee) - Reaction has proceeded past 50% conversion.- Non-optimal enzyme for the substrate.- Racemization of the product or substrate under reaction conditions.- Monitor the reaction closely using chiral HPLC or GC and stop it at approximately 50% conversion.- Screen different lipases (e.g., CAL-B, Lipase PS) to find one with higher enantioselectivity for your substrate.- Investigate the stability of the enantiomers under the reaction conditions and adjust pH or temperature if necessary.
Difficult separation of product and unreacted substrate - Similar polarities of the acid product and the ester substrate.- Use a biphasic system (e.g., buffer and an organic solvent like isooctane) to facilitate separation.[1]- After the reaction, perform a liquid-liquid extraction. The acid product can be extracted into a basic aqueous solution, leaving the ester in the organic phase.[1][2]
Chiral HPLC Separation
IssuePotential Cause(s)Suggested Solution(s)
Poor or no separation of enantiomers - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Column degradation.- Screen different types of CSPs (polysaccharide, macrocyclic glycopeptide, Pirkle-type).- Optimize the mobile phase by varying the ratio of solvents and the type and concentration of additives (e.g., trifluoroacetic acid, formic acid).[3]- Flush the column with an appropriate solvent and check its performance with a standard. Replace if necessary.
Poor peak shape (tailing or fronting) - Column overload.- Inappropriate mobile phase pH for an acidic analyte like this compound.- Extracolumn dead volume.- Reduce the sample concentration or injection volume.- Adjust the pH of the mobile phase with an additive to ensure the analyte is in a single ionic form.- Check and minimize the length and diameter of tubing connecting the injector, column, and detector.
Shifting retention times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column equilibration issues.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the mobile phase before injecting the sample.
"Additive memory effect" leading to inconsistent results - Residual acidic or basic additives from previous runs strongly adsorbing to the stationary phase.[7]- Dedicate a column to a specific method with a particular additive.- Implement a rigorous column washing protocol between methods using a strong solvent to remove adsorbed additives.[7]
Classical Chiral Resolution via Diastereomeric Salt Formation
IssuePotential Cause(s)Suggested Solution(s)
No crystallization of diastereomeric salts - The diastereomeric salts are too soluble in the chosen solvent.- The concentration is below the saturation point.- Increase the concentration by evaporating some of the solvent.- Add an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation.[2]- Reduce the crystallization temperature.[2]- Try scratching the inside of the flask to create nucleation sites.[2]
Oiling out instead of crystallization - The solution is too supersaturated.- The crystallization temperature is too high.- Use a more dilute solution.- Employ a slower cooling rate.- Select a solvent system that allows for crystallization at a lower temperature.[2]
Low purity of the crystallized diastereomeric salt - Co-precipitation of the more soluble diastereomer.- The solvent does not provide sufficient differentiation in solubility.- Perform recrystallization of the obtained crystals.- Screen a variety of solvents to find one that maximizes the solubility difference between the two diastereomers.- Construct a ternary phase diagram to identify optimal crystallization conditions.[2]
Low yield of the desired diastereomeric salt - The desired salt has significant solubility in the mother liquor.- The crystallization process was stopped prematurely.- Optimize the solvent and lower the final crystallization temperature to reduce the solubility of the target salt.[2]- Allow more time for crystallization to reach equilibrium.- The unwanted enantiomer in the mother liquor can potentially be racemized and recycled to improve the overall yield.[2]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

This protocol describes the enantioselective hydrolysis of racemic this compound butyl ester, where the (R)-enantiomer is preferentially hydrolyzed to (R)-tropic acid.[1]

  • Reaction Setup: In a suitable vessel, dissolve racemic this compound butyl ester in a phosphate buffer (pH 7.0).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B) to the solution (e.g., 10 mg/mL).

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 25°C).

  • Monitoring: Monitor the progress of the reaction by chiral HPLC or GC until approximately 50% conversion is achieved.

  • Work-up:

    • Stop the reaction by filtering off the enzyme.

    • Acidify the aqueous phase to pH 2 with 1 M HCl.

    • Extract the aqueous phase with ethyl acetate. The combined organic extracts will contain the (R)-tropic acid.

    • The unreacted (S)-tropic acid butyl ester can be recovered from the organic phase prior to acidification or from subsequent washings.[1]

Protocol 2: Chiral HPLC Separation using a Polysaccharide-Based CSP

This protocol outlines a method for the analytical separation of this compound enantiomers using a Chiralpak® AD-H column in normal phase mode.[3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection Wavelength: 220 nm

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in methanol. Dilute with the mobile phase to a final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peaks to determine the retention times, separation factor, and resolution.

Protocol 3: Classical Chiral Resolution using a Chiral Amine

This protocol provides a general workflow for the resolution of racemic this compound by forming diastereomeric salts with an enantiomerically pure amine.

  • Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal may be necessary.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Recrystallization: Recrystallize the isolated salt from a suitable solvent to improve diastereomeric purity.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched this compound. The resolving agent will remain in the aqueous solution as its salt.

  • Recovery: Isolate the pure this compound enantiomer by filtration or extraction. The other enantiomer can be recovered from the mother liquor by a similar acidification process.

Quantitative Data Summary

Table 1: Chiral HPLC Separation Parameters for this compound Enantiomers [3]

ParameterMethod 1 (Polysaccharide CSP, Normal Phase)Method 2 (Polysaccharide CSP, Normal Phase)
Mobile Phase n-Hexane/Isopropanol/TFA (90:10:0.1)n-Hexane/Ethanol/TFA (85:15:0.1)
Flow Rate (mL/min) 1.00.8
Temperature (°C) 2530
Retention Time (t_R1) (min) 6.87.5
Retention Time (t_R2) (min) 8.29.3
Separation Factor (α) 1.211.24
Resolution (R_s) 1.92.1

Table 2: Enzymatic Kinetic Resolution of this compound Esters [5]

EnzymeSubstrateProduct 1ee (Product 1)Product 2ee (Product 2)
CAL-B Racemic this compound Butyl Ester(R)-Tropic Acid90%(S)-Tropic Acid Butyl Ester99%
Lipase PS Racemic this compound Ethyl Ester(S)-3-acetoxy this compound Ethyl Ester87%(R)-Tropic Acid Ethyl Ester94%

Visualizations

G cluster_0 Enzymatic Kinetic Resolution Workflow racemate Racemic this compound Ester reaction Enzymatic Hydrolysis (~50% conversion) racemate->reaction enzyme Lipase (e.g., CAL-B) enzyme->reaction separation Separation (Extraction) reaction->separation product1 (R)-Tropic Acid separation->product1 product2 Unreacted (S)-Tropic Acid Ester separation->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

G cluster_1 Chiral HPLC Analysis Workflow sample Racemic this compound Sample prepare Sample Preparation (Dilution & Filtration) sample->prepare inject Injection prepare->inject column Chiral Stationary Phase Column inject->column detect UV Detector column->detect chromatogram Chromatogram with Separated Enantiomer Peaks detect->chromatogram

Caption: Workflow for Chiral HPLC Analysis.

G cluster_2 Classical Chiral Resolution Workflow racemic_acid Racemic this compound salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Base (e.g., R-amine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Salt (e.g., R-acid-R-amine) crystallization->less_soluble more_soluble More Soluble Salt in Mother Liquor (e.g., S-acid-R-amine) crystallization->more_soluble acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 enantiomer1 Pure (R)-Tropic Acid acidification1->enantiomer1 enantiomer2 Pure (S)-Tropic Acid acidification2->enantiomer2

Caption: Workflow for Classical Chiral Resolution.

References

Technical Support Center: Managing Impurities in Commercial Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, quantifying, and managing impurities in commercial tropic acid. This compound is a critical chiral building block in the synthesis of important anticholinergic drugs, and ensuring its purity is paramount for the safety and efficacy of the final pharmaceutical products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound may contain impurities originating from the synthetic route or degradation. Common impurities include:

  • Athis compound: Often formed through the dehydration of this compound.[2][3]

  • Apoatropine: Can be a degradation product, particularly under basic conditions.[2][4]

  • Phenylacetic acid: A common starting material in some synthetic pathways for this compound.[1][5]

  • Unreacted starting materials and reagents: Depending on the synthesis method, these can be carried through the process.[6]

  • Enantiomeric impurities: The presence of the undesired enantiomer if the synthesis is not stereospecific.

Q2: How do impurities in this compound affect downstream applications like drug synthesis?

A2: Impurities in this compound can have several detrimental effects on drug synthesis and the final product. They can lead to the formation of undesired side products, reduce the yield and purity of the active pharmaceutical ingredient (API), and potentially introduce toxic components into the final drug product. For instance, in the synthesis of atropine, impurities in this compound can lead to the formation of related alkaloids that may have different pharmacological activities or toxicities.[2]

Q3: What are the recommended analytical methods for detecting and quantifying impurities in this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing this compound and its impurities.[2] Specific HPLC methods include:

  • Reversed-Phase HPLC (RP-HPLC): For separating this compound from its non-chiral impurities.[2]

  • Chiral HPLC: To separate and quantify the (R)- and (S)-enantiomers of this compound.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for the identification and quantification of volatile impurities.

Q4: What are the typical storage conditions to minimize the degradation of this compound?

A4: To minimize degradation, this compound should be stored in a well-closed container, protected from light, in a cool and dry place.[8] Degradation can occur through dehydration to athis compound, especially under acidic conditions or at elevated temperatures.[2][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in esterification reaction (e.g., atropine synthesis) Presence of water or other nucleophilic impurities in this compound.Dry the this compound under vacuum before use. Consider purification by recrystallization to remove non-volatile impurities.
Presence of acidic or basic impurities affecting reaction pH.Purify the this compound using acid-base extraction to remove neutral and oppositely charged impurities.[6][9]
Formation of unexpected side-products Presence of reactive impurities in the this compound starting material.Characterize the impurities in your this compound using HPLC or GC-MS. Once identified, select an appropriate purification method.
Degradation of this compound during the reaction.Ensure reaction conditions (temperature, pH) are optimized to prevent the dehydration of this compound to athis compound.[2]
Inconsistent reaction outcomes Batch-to-batch variability in the purity of commercial this compound.Qualify each new batch of this compound by performing purity analysis (e.g., HPLC) before use.
Difficulty in separating enantiomers of the final product Starting with racemic or enantiomerically impure this compound.Use chiral HPLC to determine the enantiomeric purity of the starting this compound. If necessary, perform a resolution of the racemic this compound.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Reversed-Phase HPLC

This method is suitable for the quantification of this compound and the detection of non-chiral impurities like athis compound.

1. Equipment and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Orthophosphoric acid

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Orthophosphoric acid (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them for at least 15 minutes.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase A to create a 1 mg/mL stock solution. Prepare a series of working standards by further dilution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve it in 10 mL of mobile phase A. Filter the solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the this compound content and any impurities based on the calibration curve.

Protocol 2: Purification of this compound by Recrystallization

This protocol is effective for removing less soluble impurities.

1. Equipment and Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Solvent (e.g., Benzene[6] or a mixture of water and ethanol)

2. Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point (116-118°C).[8]

Visual Guides

impurity_identification_workflow start Commercial this compound Sample hplc_analysis RP-HPLC Analysis start->hplc_analysis chiral_hplc Chiral HPLC Analysis start->chiral_hplc gc_ms_analysis GC-MS Analysis (Optional) start->gc_ms_analysis data_evaluation Data Evaluation: - Purity Assay - Impurity Profile - Enantiomeric Excess hplc_analysis->data_evaluation chiral_hplc->data_evaluation gc_ms_analysis->data_evaluation specification_check Compare to Specifications data_evaluation->specification_check pass Acceptable for Use specification_check->pass Pass fail Purification Required specification_check->fail Fail

Caption: Workflow for the identification and quantification of impurities in commercial this compound.

purification_decision_tree start Impure this compound impurity_type Identify Impurity Type start->impurity_type recrystallization Recrystallization impurity_type->recrystallization Solid, non-polar impurities acid_base_extraction Acid-Base Extraction impurity_type->acid_base_extraction Acidic/basic/neutral impurities chromatography Preparative Chromatography impurity_type->chromatography Structurally similar impurities purified_product Purified this compound recrystallization->purified_product acid_base_extraction->purified_product chromatography->purified_product

Caption: Decision tree for selecting a suitable purification method for this compound.

tropic_acid_degradation_pathway cluster_atropine In Atropine Degradation tropic_acid This compound atropic_acid Athis compound tropic_acid->atropic_acid - H2O (Dehydration) apoatropine Apoatropine atropine Atropine atropine->tropic_acid Hydrolysis (Acidic) atropine->apoatropine Dehydration (Basic)

Caption: Simplified degradation pathways related to this compound.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Tropic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tropic acid, a key chiral intermediate in the synthesis of anticholinergic drugs like atropine and hyoscyamine, demands accurate and reliable analytical methods for its quantification and enantiomeric purity assessment.[1] High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely utilized technique for this purpose. This guide provides a detailed comparison of various validated HPLC methods for this compound analysis, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Method Performance

The following tables summarize the key performance parameters of different validated HPLC methods for the analysis of this compound, including chiral separation and reversed-phase quantification.

Table 1: Chiral HPLC Methods for Enantioselective Separation of this compound

ParameterMethod 1: Polysaccharide-Based CSP (Chiralpak® AD-H)[1]Method 2: Macrocyclic Glycopeptide-Based CSP (Chirobiotic® T)[1]Method 3: Pirkle-Type CSP ((R)-N-(3,5-Dinitrobenzoyl)-Phenylglycine)[1]
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)Methanol/Water/Formic Acid (gradient)n-Hexane/Isopropanol/Acetic Acid (95:5:0.2, v/v/v)
Flow Rate (mL/min) 1.0-1.2
Temperature (°C) 25-25
Detection (nm) 220-254
Retention Time (t_R1) (min) 6.8--
Retention Time (t_R2) (min) 8.2--
Separation Factor (α) 1.21--
Resolution (R_s) 1.9--

Table 2: Reversed-Phase HPLC/UHPLC Methods for Quantification of this compound

ParameterRP-HPLC Method[2]RP-UHPLC Method
Column Phenomenex Kinetex C18 (250x4.6mm, 5µm)C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A: 950:50 (v/v) pH 2.50 buffer:acetonitrile B: 200:800 (v/v) pH 2.50 buffer:acetonitrile (gradient)A: Water, pH adjusted to 2.5 with Orthophosphoric acid B: Acetonitrile (gradient)
Flow Rate (mL/min) 2.00.8
Temperature (°C) 5040
Detection (nm) 210210-220
Retention Time (min) ~17.6 (on a precursor HPLC method)[3]Not specified
Limit of Quantification (LOQ) (µg/mL) 0.6821[2]Not specified
Linearity Range (µg/mL) Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key HPLC methods are provided below.

Method 1: Chiral HPLC for Enantioselective Analysis of this compound

This method is ideal for determining the enantiomeric purity of this compound by separating its (R)- and (S)-enantiomers.

  • Equipment and Materials:

    • HPLC system with a UV-VIS detector

    • Chiral Stationary Phase Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm particle size) or equivalent

    • Analytical balance, volumetric flasks, and pipettes

    • Syringe filters (0.45 µm)

    • Solvents: n-heptane (HPLC grade), Ethanol (HPLC grade), Trifluoroacetic acid (TFA)

  • Chromatographic Conditions:

    • Mobile Phase: n-heptane / ethanol / trifluoroacetic acid (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Mobile Phase Preparation: Mix 900 mL of n-heptane, 100 mL of ethanol, and 1 mL of TFA. Degas the solution for at least 15 minutes.

    • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase.

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.

    • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Analysis: Inject the standard and sample solutions and record the chromatograms.

Method 2: RP-UHPLC for Rapid Quantification of Total this compound

This method is suitable for the rapid quantification of total this compound, often as an impurity in pharmaceutical formulations.

  • Equipment and Materials:

    • UHPLC system with a UV-VIS or DAD detector

    • Reversed-Phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

    • Analytical balance, volumetric flasks, and pipettes

    • Syringe filters (0.22 µm)

    • Solvents: UHPLC-grade water, Acetonitrile, Orthophosphoric acid

  • Chromatographic Conditions:

    • Mobile Phase A: Water, pH adjusted to 2.5 with Orthophosphoric acid

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start at 5% B, ramp to 40% B over 8 minutes

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 210-220 nm

    • Injection Volume: 2-5 µL

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A and filter and degas both mobile phases.

    • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile) and create a series of calibration standards.

    • Sample Preparation: Dissolve the sample to a known concentration within the linear range of the calibration curve and filter through a 0.22 µm syringe filter.

    • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes.

    • Analysis: Inject calibration standards followed by sample solutions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis.

HPLC_Validation_Workflow MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition Specificity Specificity DataAcquisition->Specificity Linearity Linearity DataAcquisition->Linearity Accuracy Accuracy DataAcquisition->Accuracy Precision Precision DataAcquisition->Precision Robustness Robustness DataAcquisition->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: General workflow for HPLC method validation.

Alternative Analytical Techniques

While HPLC is the predominant technique for this compound analysis, other methods such as Gas Chromatography (GC) have been mentioned in the literature.[4] However, HPLC, particularly with chiral stationary phases, offers superior advantages for the direct separation of enantiomers under milder conditions, making it the method of choice for pharmaceutical quality control.

References

A Comparative Guide to the Spectroscopic Profile of Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical analysis, a thorough understanding of the spectroscopic properties of a compound is paramount for identification, characterization, and quality control. This guide provides a detailed comparison of the spectroscopic data for tropic acid, a key chiral building block in the synthesis of various pharmaceuticals, against a relevant alternative, mandelic acid. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and mandelic acid, facilitating a direct comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.35Multiplet5HAromatic protons (C₆H₅)
~4.05Triplet1HCH
~3.85Doublet2HCH₂OH
Mandelic Acid ~7.40Multiplet5HAromatic protons (C₆H₅)
~5.10Singlet1HCH

Note: NMR data can vary slightly based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~183.0C=O (Carboxylic Acid)
~141.5Aromatic C (quaternary)
~131.5, 130.9, 129.9Aromatic CH
~66.5CH₂OH
~59.7CH
Mandelic Acid ~174.5C=O (Carboxylic Acid)
~139.0Aromatic C (quaternary)
~128.8, 128.6, 126.7Aromatic CH
~72.8CHOH

Note: NMR data can vary slightly based on the solvent and instrument used.

Table 3: IR Spectroscopic Data
CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound 3400-2400 (broad)O-H stretch (Carboxylic Acid)
~3300O-H stretch (Alcohol)
~3030C-H stretch (Aromatic)
~2950C-H stretch (Aliphatic)
~1700C=O stretch (Carboxylic Acid)
~1600, ~1495, ~1450C=C stretch (Aromatic)
~1200, ~1050C-O stretch
Mandelic Acid 3400-2400 (broad)O-H stretch (Carboxylic Acid)
~3380O-H stretch (Alcohol)
~3060C-H stretch (Aromatic)
~2930C-H stretch (Aliphatic)
~1720C=O stretch (Carboxylic Acid)
~1600, ~1490, ~1450C=C stretch (Aromatic)
~1220, ~1070C-O stretch
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 166.0579 (M⁺)148, 119, 91, 77
Mandelic Acid 152.0473 (M⁺)107, 79, 77

Note: Mass spectrometry data is for the underivatized compounds. Derivatization can alter the fragmentation pattern.

Experimental Protocols

The data presented in this guide is typically acquired using the following standard methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the analyte (e.g., this compound) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples like this compound, the most common methods are:

    • KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, a small amount of the sample is dissolved in a suitable solvent.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds like this compound, softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Data (Functional Groups) IR->Process_IR Process_MS Process MS Data (Molecular Weight, Fragmentation) MS->Process_MS Structure Structure Elucidation & Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for Spectroscopic Analysis of a Compound.

A Comparative Analysis of Tropic Acid Synthesis Routes for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of tropic acid is a critical step in the production of essential anticholinergic drugs like atropine and hyoscyamine. This guide provides a comparative analysis of the most common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical pathways to aid in the selection of the most suitable method for specific research and development needs.

This compound, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a key chiral building block whose stereochemistry is crucial for the biological activity of the final pharmaceutical product. The synthesis of this compound has been approached through various methods, each with its own set of advantages and disadvantages in terms of yield, scalability, cost, and environmental impact. This guide focuses on a detailed comparison of three primary chemical synthesis routes: the Ivanov reaction, synthesis from acetophenone, and the catalytic hydrogenation of phenyl-α-hydroxymethylene acetic acid esters.

Comparative Data of this compound Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthesis routes to provide a clear and concise comparison.

Parameter Ivanov Reaction Synthesis from Acetophenone Catalytic Hydrogenation
Starting Materials Phenylacetic acid, Isopropylmagnesium chloride, FormaldehydeAcetophenone, Diethyl carbonate, Sodium ethoxide, Hydrogen cyanide, Hydrochloric acidEthyl phenyl-α-hydroxymethyleneacetate, Raney Nickel, Hydrogen
Key Intermediates Dianion of phenylacetic acidAthis compoundEthyl tropate
Reported Yield 59.5% - 71%Overall yield is low due to multiple stepsQuantitative
Reaction Conditions Grignard conditions, low temperatureMulti-step, strong base, cyanide, harsh acidic hydrolysisHigh pressure hydrogenation, room temperature
Scalability Moderate to highLowHigh
Key Advantages Good yield in a single step from readily available starting materialUtilizes a common starting materialHigh yield, potentially greener with catalyst recycling
Key Disadvantages Requires careful handling of Grignard reagentsLong and multi-step synthesis, use of highly toxic cyanideRequires specialized high-pressure equipment, handling of pyrophoric catalyst

Synthesis Route Overviews and Diagrams

Ivanov Reaction Route

This route involves the formation of a dianion from phenylacetic acid using a Grignard reagent, which then reacts with formaldehyde. It is a relatively direct method for synthesizing this compound.

Ivanov_Reaction cluster_0 Ivanov Reagent Formation cluster_1 Hydroxymethylation and Workup Phenylacetic_acid Phenylacetic Acid Grignard 2 eq. i-PrMgCl in THF Phenylacetic_acid->Grignard Dianion Dianion Intermediate Grignard->Dianion Formaldehyde Formaldehyde (HCHO) Dianion->Formaldehyde Reaction Intermediate_salt Magnesium Salt Intermediate Formaldehyde->Intermediate_salt Acid_workup Acidic Workup (e.g., H2SO4) Intermediate_salt->Acid_workup Tropic_acid This compound Acid_workup->Tropic_acid

Caption: Ivanov reaction pathway for this compound synthesis.

Synthesis from Acetophenone

This classical, multi-step synthesis was historically important in confirming the structure of this compound. It proceeds via athis compound as a key intermediate.

Acetophenone_Route Acetophenone Acetophenone Step1 1. Diethyl carbonate, NaOEt 2. H2O Acetophenone->Step1 Intermediate1 Ethyl benzoylacetate Step1->Intermediate1 Step2 KCN, H2SO4 Intermediate1->Step2 Intermediate2 Athis compound nitrile Step2->Intermediate2 Step3 HCl, H2O, heat Intermediate2->Step3 Atropic_acid Athis compound Step3->Atropic_acid Step4 HCl Atropic_acid->Step4 Tropic_acid This compound Step4->Tropic_acid

Caption: Multi-step synthesis of this compound from acetophenone.

Catalytic Hydrogenation Route

This route involves the reduction of an ester of phenyl-α-hydroxymethyleneacetic acid. It is a potentially high-yielding and scalable method.

Catalytic_Hydrogenation Starting_Ester Ethyl phenyl-α- hydroxymethyleneacetate Hydrogenation H2, Raney Ni Ethanol Starting_Ester->Hydrogenation Intermediate_Ester Ethyl tropate Hydrogenation->Intermediate_Ester Hydrolysis Hydrolysis (e.g., Ba(OH)2, then acid) Intermediate_Ester->Hydrolysis Tropic_acid This compound Hydrolysis->Tropic_acid

Determining the Enantiomeric Purity of Tropic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance in the pharmaceutical industry. Tropic acid, a chiral building block for several anticholinergic drugs like atropine and scopolamine, exists as (R)- and (S)-enantiomers, with the pharmacological activity often residing in a single enantiomer.[1] This guide provides a comparative overview of various analytical techniques for determining the enantiomeric purity of this compound, complete with experimental data and detailed protocols.

Comparison of Analytical Methods

Several techniques are available for the enantioseparation of this compound. The choice of method often depends on factors such as required resolution, sample throughput, and available instrumentation. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose.[1] Other notable methods include Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes the quantitative performance of different chiral HPLC methods for the separation of this compound enantiomers.

MethodChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temp (°C)Detection (nm)Retention Time (t_R1, min)Retention Time (t_R2, min)Separation Factor (α)Resolution (R_s)Reference
HPLC Method 1 Polysaccharide-Based (Chiralpak® AD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)1.0252206.88.21.211.9[1]
HPLC Method 2 Polysaccharide-Based (Chiralpak® AD-H)n-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v)0.8302207.59.31.242.1[1]
HPLC Method 3 Macrocyclic Glycopeptide-Based (Chirobiotic® T)Methanol/Water/Formic Acid (details not specified)-------[1]
HPLC Method 4 Pirkle-Type ((R)-N-(3,5-Dinitrobenzoyl)-Phenylglycine)n-Hexane/Isopropanol/Acetic Acid (95:5:0.2, v/v/v)1.225254----[1]

Experimental Protocols

Detailed methodologies for the key HPLC experiments are provided below.

Protocol 1: Chiral HPLC with Polysaccharide-Based CSP

Objective: To resolve the enantiomers of this compound using a Chiralpak® AD-H column in normal phase mode.[1]

Materials and Instrumentation:

  • HPLC System with UV detector

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size[1]

  • Solvents: HPLC grade n-Hexane, Isopropanol, Ethanol, and Trifluoroacetic Acid (TFA)[1]

  • Sample: Racemic this compound standard

Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.[1]

  • Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.[1]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.[1]

Chromatographic Conditions:

  • Method 1:

    • Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 25 °C[1]

    • Detection Wavelength: 220 nm[1]

  • Method 2:

    • Mobile Phase: n-Hexane/Ethanol/TFA (85:15:0.1, v/v/v)[1]

    • Flow Rate: 0.8 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Detection Wavelength: 220 nm[1]

Protocol 2: Chiral HPLC with Macrocyclic Glycopeptide-Based CSP

Objective: To achieve enantioseparation of this compound using a Chirobiotic® T column in reversed-phase mode.[1]

Materials and Instrumentation:

  • HPLC System with UV detector

  • Chiral Column: Chirobiotic® T, 250 x 4.6 mm, 5 µm particle size[1]

  • Solvents: HPLC grade Methanol, Acetonitrile, Water, and Formic Acid[1]

  • Sample: Racemic this compound standard

Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1 mg/mL in methanol.[1]

  • Dilute with the mobile phase to a final concentration of 50 µg/mL.[1]

  • Filter the sample through a 0.45 µm syringe filter.[1]

Chromatographic Conditions:

  • (Specific mobile phase composition and other conditions would need to be optimized based on preliminary experiments.)

Protocol 3: Chiral HPLC with Pirkle-Type CSP

Objective: To separate the enantiomers of this compound using a Pirkle-type CSP.

Materials and Instrumentation:

  • HPLC System with UV detector

  • Chiral Column: (R)-N-(3,5-Dinitrobenzoyl)-Phenylglycine CSP

  • Solvents: HPLC grade n-Hexane, Isopropanol, and Acetic Acid[1]

  • Sample: Racemic this compound standard

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of racemic this compound in methanol.[1]

  • Dilute to 100 µg/mL with the mobile phase.[1]

  • Filter through a 0.45 µm syringe filter.[1]

Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol/Acetic Acid (95:5:0.2, v/v/v)[1]

  • Flow Rate: 1.2 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: 254 nm[1]

Alternative Methodologies

Capillary Electrophoresis (CE)

Capillary electrophoresis is a versatile and efficient technique for enantiomeric separations.[2] The separation is based on the differential migration of enantiomers in an electric field, which is achieved by adding a chiral selector to the background electrolyte.[2] For acidic compounds like this compound, various chiral selectors can be employed, including cyclodextrins and certain antibiotics like vancomycin.[3][4] The method can be optimized by adjusting parameters such as the concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful tool for determining enantiomeric purity, typically by using chiral derivatizing agents or chiral solvating agents.[5] These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.[5] The relative integration of these signals allows for the quantification of each enantiomer. For this compound, chiral auxiliaries can be used to create a diastereomeric environment, leading to the separation of proton or carbon signals for the (R)- and (S)-enantiomers.

Visualized Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Racemic This compound dissolve Dissolve in Methanol (1 mg/mL) start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject column Chiral Column (e.g., Chiralpak AD-H) inject->column detect UV Detection (e.g., 220 nm) column->detect data Data Acquisition & Processing detect->data

Caption: Workflow for Chiral HPLC Analysis of this compound.

CE_Workflow cluster_prep Sample & Capillary Preparation cluster_analysis CE Analysis sample This compound Sample inject Inject Sample sample->inject bge Prepare Background Electrolyte with Chiral Selector fill_cap Fill Capillary with BGE bge->fill_cap capillary Condition Capillary capillary->fill_cap fill_cap->inject separate Apply Voltage & Separate Enantiomers inject->separate detect Detection (e.g., UV) separate->detect analyze Electropherogram Analysis detect->analyze

Caption: General Workflow for Chiral Capillary Electrophoresis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis sample This compound Sample reagent Add Chiral Derivatizing or Solvating Agent sample->reagent dissolve Dissolve in NMR Solvent reagent->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire NMR Spectrum transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Diastereotopic Signals process->integrate calculate Calculate Enantiomeric Purity integrate->calculate

References

Unveiling the Stereospecificity of Tropic Acid Enantiomers: A Comparative Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of (R)- and (S)-tropic acid derivatives reveals a stark contrast in their biological activity, primarily governed by their stereochemistry. This guide provides a comprehensive comparison of the enantiomers, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Tropic acid, in its esterified form as part of tropane alkaloids like atropine and (-)-hyoscyamine, is a cornerstone of anticholinergic pharmacology. These compounds exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating the actions of the parasympathetic nervous system. While this compound itself demonstrates limited direct biological effects, the spatial arrangement of its enantiomers dictates the potency of its derivatives, with the (S)-enantiomer being the significantly more active form.[1]

Quantitative Comparison of Binding Affinities

The differential activity of the enantiomers is most evident in their binding affinities for the five subtypes of muscarinic receptors (M1-M5). The affinity, represented by the pKi value (the negative logarithm of the inhibition constant, Ki), indicates how strongly a compound binds to a receptor. A higher pKi value signifies a stronger binding affinity.

Experimental data from radioligand binding assays on cloned human muscarinic receptors clearly demonstrates the superior affinity of the (S)-enantiomer, (-)-hyoscyamine, across all receptor subtypes compared to its (R)-counterpart, (+)-hyoscyamine.

Receptor Subtype(S)-(-)-Hyoscyamine (pKi)(R)-(+)-Hyoscyamine (pKi)Eudismic Ratio (Ki R/S)
m1 9.48 ± 0.188.21 ± 0.07~18.6
m2 9.45 ± 0.317.89 ± 0.06~36.3
m3 9.30 ± 0.198.06 ± 0.18~17.4
m4 9.55 ± 0.138.35 ± 0.11~15.8
m5 9.24 ± 0.308.17 ± 0.08~11.7
Data sourced from a study on human muscarinic receptor subtypes expressed in Chinese hamster oocytes (CHO-K1).[1]

The "Eudismic Ratio" represents the ratio of the binding affinity of the more potent enantiomer (eutomer) to that of the less potent one (distomer). The consistently high eudismic ratios underscore the profound impact of stereochemistry on receptor binding.

Functional assays further corroborate these findings. The antagonist potency, expressed as the pA2 value, also shows a significant difference between the enantiomers.

Receptor SubtypeTissue/Preparation(S)-(-)-Hyoscyamine (pA2)(R)-(+)-Hyoscyamine (pA2)
M1 Rabbit Vas Deferens9.33 ± 0.037.05 ± 0.05
M2 Rat Atrium8.95 ± 0.017.25 ± 0.04
M3 Rat Ileum9.04 ± 0.036.88 ± 0.05
Data from functional assays measuring the antagonism of agonist-induced responses.[1]

Mechanism of Action: Competitive Antagonism

The primary mechanism by which this compound derivatives exert their biological activity is through competitive antagonism at muscarinic receptors. In this process, the antagonist molecule binds to the same site on the receptor as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. This binding event physically blocks ACh from binding and initiating the downstream signaling cascade.

Competitive Antagonism at Muscarinic Receptor cluster_receptor Muscarinic Receptor cluster_ligands Ligands cluster_response Cellular Response Receptor Muscarinic Receptor Activation Receptor Activation & Signal Transduction Receptor->Activation Initiates NoResponse No Cellular Response Receptor->NoResponse No Activation ACh Acetylcholine (Agonist) ACh->Receptor Binds Antagonist (S)-Tropic Acid Derivative (Antagonist) Antagonist->Receptor Binds & Blocks

Caption: Competitive antagonism at the muscarinic receptor.

Experimental Protocols

The quantitative data presented in this guide is derived from established in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches:

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor. It is used to determine the affinity (Ki) of unlabeled compounds, such as the enantiomers of this compound derivatives, by measuring their ability to displace the radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the target muscarinic receptor subtype are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

  • The pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., (R)- or (S)-hyoscyamine) are added to compete for binding with the radiolabeled ligand.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.

3. Incubation and Filtration:

  • The mixture is incubated at a specific temperature for a set time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound ligand to pass through.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Quantification and Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start prep Membrane Preparation start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 & Ki Determination) count->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Functional Assay (Schild Analysis)

Functional assays measure the biological response elicited by a ligand. For antagonists, a Schild analysis is commonly used to determine their potency (pA2) and to confirm competitive antagonism.

1. Tissue Preparation:

  • An isolated tissue preparation containing the muscarinic receptor of interest (e.g., guinea pig ileum for M3) is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • The tissue is connected to a force transducer to measure muscle contraction.

2. Agonist Concentration-Response Curve:

  • A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline response.

3. Antagonist Incubation:

  • The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., (R)- or (S)-hyoscyamine) for a specific period to allow for equilibrium to be reached.

4. Second Agonist Concentration-Response Curve:

  • In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. A competitive antagonist will cause a parallel rightward shift of this curve without depressing the maximum response.

5. Repetition and Data Analysis:

  • Steps 3 and 4 are repeated with several different concentrations of the antagonist.

  • The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value.

References

The Crucial Role of Tropic Acid in Tropane Alkaloid Biosynthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of tropane alkaloids is paramount for harnessing their medicinal properties. This guide provides a comprehensive comparison of the established role of tropic acid in the formation of hyoscyamine and scopolamine, supported by experimental data and detailed methodologies.

Tropane alkaloids, a class of secondary metabolites primarily found in the Solanaceae family, are renowned for their pharmacological activities.[1] Key among these are hyoscyamine and its epoxide, scopolamine, both of which are esters formed from a tropane alcohol and this compound.[2][3] The biosynthesis of the this compound moiety is a critical branch of the pathway, diverging from primary metabolism and involving a unique intramolecular rearrangement.

The Biosynthetic Pathway of this compound and its Incorporation

The journey to hyoscyamine and scopolamine begins with the amino acid L-ornithine, which is converted to putrescine.[1] Following a series of enzymatic reactions including N-methylation by putrescine N-methyltransferase (PMT), the characteristic tropane ring of tropinone is formed.[1][4] Tropinone then stands at a crucial branch point, where it can be reduced by two different enzymes: tropinone reductase I (TRI) or tropinone reductase II (TRII).[5][6] The action of TRI produces tropine, the precursor for hyoscyamine and scopolamine, while TRII leads to the formation of pseudotropine, a precursor for calystegines.[6]

The this compound portion of the alkaloids originates from the primary metabolite L-phenylalanine.[7][8] Through the action of a root-specific phenylalanine aminotransferase, phenylalanine is converted to phenyllactic acid.[8] It is now well-established through isotopic labeling studies that phenyllactic acid, not free this compound, is the direct precursor that esterifies with tropine to form littorine.[9][10]

A key and fascinating step in the biosynthesis is the intramolecular rearrangement of the phenyllactoyl moiety of littorine to form the tropoyl moiety of hyoscyamine.[9][11] This conversion is catalyzed by a cytochrome P450 enzyme, littorine mutase/monooxygenase (CYP80F1).[3] Finally, hyoscyamine is converted to the more medicinally valuable scopolamine by a bifunctional enzyme, hyoscyamine 6β-hydroxylase (H6H), which first hydroxylates hyoscyamine and then catalyzes an epoxidation.[3][4]

The complete elucidation of the hyoscyamine and scopolamine biosynthetic pathway was a centennial effort, culminating in its full clarification in 2020.[12]

Alternative Perspectives: Independent Evolution of Pathways

Interestingly, the biosynthesis of tropane alkaloids appears to have evolved independently in different plant families. For instance, the tropane alkaloids found in the Erythroxylaceae family, such as cocaine, possess a carbomethoxy group on the tropane ring that is absent in the Solanaceae alkaloids.[6] Furthermore, the enzymes responsible for the reduction of the tropinone intermediate differ between these families, suggesting a convergent evolutionary path to similar core structures.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes involved in the latter stages of tropane alkaloid biosynthesis, focusing on the incorporation of the this compound precursor.

EnzymeSubstrate(s)Km (µM)Product(s)Source OrganismReference
Tropinone Reductase I (TRI)Tropinone, NADPH-TropineDatura stramonium[9]
Tropinone Reductase II (TRII)Tropinone, NADPH-PseudotropineDatura stramonium[9]
Littorine Mutase (CYP80F1)Littorine-Hyoscyamine aldehyde-[3]
Hyoscyamine 6β-hydroxylase (H6H)L-hyoscyamine, α-ketoglutarate, O235 (for L-hyoscyamine)6β-hydroxyhyoscyamine, ScopolamineHyoscyamus niger[3]
Hyoscyamine 6β-hydroxylase (H6H)6,7-dehydrohyoscyamine10ScopolamineHyoscyamus niger[3]

Experimental Protocols

Isotopic Labeling Studies to Trace this compound Biosynthesis

Objective: To determine the precursor of the this compound moiety in hyoscyamine.

Methodology:

  • Hairy root cultures of Datura stramonium are established and maintained in a suitable growth medium.

  • Labeled precursors, such as 3-phenyl[2-¹³C, 2-²H]-lactate, phenyl[1,3-¹³C₂]-lactic acid, or [1',3'-¹³C, methyl-²H₃]-littorine, are synthesized.[11]

  • The labeled compounds are fed to the hairy root cultures and incubated for a specific period.

  • Alkaloids are extracted from the root tissues using standard solvent extraction procedures.

  • The extracted alkaloids are purified and separated using techniques like High-Performance Liquid Chromatography (HPLC).

  • The incorporation and rearrangement of the labeled isotopes in the resulting hyoscyamine are analyzed using ¹H-, ²H-, ¹³C-, and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

  • The observed labeling patterns provide conclusive evidence for the biosynthetic pathway. For instance, the conversion of [1',3'-¹³C]littorine to [1',2'-¹³C]hyoscyamine demonstrates the intramolecular rearrangement.[11]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression levels of genes involved in tropane alkaloid biosynthesis in different tissues or under various conditions (e.g., elicitor treatment).

Methodology:

  • RNA Extraction: Total RNA is extracted from plant tissues (e.g., roots, leaves) using a commercial plant RNA extraction kit or a CTAB-based protocol. A DNase treatment is included to eliminate genomic DNA contamination.[1]

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer. An A260/A280 ratio of approximately 2.0 indicates pure RNA.[1]

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation: Gene-specific primers for the target genes (e.g., PMT, TRI, H6H) and a reference gene (e.g., actin, ubiquitin) are designed. Primer efficiency is validated by constructing a standard curve using a serial dilution of cDNA.[1]

  • qPCR Reaction: The qPCR reaction is prepared with cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).[1]

  • Thermal Cycling: The reaction is performed in a real-time PCR cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]

  • Melt Curve Analysis: A melt curve analysis is performed at the end of the run to verify the specificity of the amplified product.[1]

  • Data Analysis: The cycle threshold (Ct) values are determined for each reaction. The relative expression of the target genes is calculated using the 2-ΔΔCt method, which involves normalizing the Ct value of the target gene to the reference gene and a control sample.[1]

Visualizations

Biosynthetic_Pathway L_Phenylalanine L-Phenylalanine Phenyllactic_acid Phenyllactic acid L_Phenylalanine->Phenyllactic_acid Phenylalanine aminotransferase Littorine Littorine Phenyllactic_acid->Littorine Esterification L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine N_methylputrescine N-methylputrescine Putrescine->N_methylputrescine PMT Tropinone Tropinone N_methylputrescine->Tropinone ... Tropine Tropine Tropinone->Tropine TRI Pseudotropine Pseudotropine Tropinone->Pseudotropine TRII Tropine->Littorine Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 (Rearrangement) Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H Calystegines Calystegines Pseudotropine->Calystegines

Caption: Biosynthetic pathway of hyoscyamine and scopolamine.

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., Roots) RNA_Extraction Total RNA Extraction & DNase Treatment Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt Method) qPCR->Data_Analysis Gene_Expression Relative Gene Expression Levels Data_Analysis->Gene_Expression

Caption: Workflow for gene expression analysis by qRT-PCR.

References

A Comparative Guide to Catalytic Synthesis of Enantiomerically Enriched Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tropic acid is a valuable chiral building block, notably for the synthesis of anticholinergic drugs like hyoscyamine and scopolamine. The therapeutic efficacy of these pharmaceuticals is critically dependent on the stereochemistry of the tropic acid moiety. This guide provides a comparative analysis of three prominent catalytic methods for the enantioselective synthesis of this compound: enzymatic kinetic resolution, dynamic kinetic resolution with a phase-transfer catalyst, and asymmetric hydrogenation.

Comparison of Catalyst Performance

The selection of an optimal catalyst for this compound synthesis is a multifaceted decision, balancing enantioselectivity, yield, reaction conditions, and catalyst accessibility. The following table summarizes the performance of representative catalysts from each of the three discussed methodologies.

Catalytic MethodCatalystSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Key Advantages
Enzymatic Kinetic Resolution Candida antarctica Lipase B (CAL-B)Racemic this compound butyl ester(R)-Tropic acid~50 (theoretical max for KR)90High enantioselectivity, mild reaction conditions, environmentally benign.[1]
Enzymatic Kinetic Resolution Lipase PS from Pseudomonas cepaciaRacemic this compound ethyl ester(R)-Tropic acid ethyl ester4294High enantioselectivity for the remaining ester.
Dynamic Kinetic Resolution Chiral Quaternary Ammonium Phase-Transfer CatalystRacemic 3-phenyl-2-oxetanone(S)-Tropic acidGood81Overcomes the 50% yield limitation of KR, good enantioselectivity.[2][3][4]
Asymmetric Hydrogenation [Rh((-)-DIOP)Cl]₂Athis compound(S)-Tropic acidQuantitative63Direct asymmetric synthesis, potentially high yield.

Experimental Protocols

Enzymatic Kinetic Resolution with Candida antarctica Lipase B (CAL-B)

This method relies on the enantioselective hydrolysis of a racemic ester of this compound.

Materials:

  • Racemic this compound butyl ester

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • A solution of racemic this compound butyl ester is prepared in a phosphate buffer (pH 7.0).

  • Immobilized CAL-B is added to the solution.

  • The reaction mixture is incubated at 25°C with continuous stirring.

  • The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

  • Upon reaching the desired conversion, the enzyme is removed by filtration.

  • The aqueous phase, containing the salt of (R)-tropic acid, is separated and acidified to pH 2 with 1 M HCl.

  • The (R)-tropic acid is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the product.

  • The unreacted (S)-tropic acid butyl ester can be recovered from the organic phase after the initial separation.

Dynamic Kinetic Resolution with a Chiral Phase-Transfer Catalyst

This approach utilizes the in-situ racemization of the starting material, allowing for a theoretical yield of up to 100% of the desired enantiomer.

Materials:

  • Racemic 3-phenyl-2-oxetanone (this compound β-lactone)

  • Chiral quaternary ammonium phase-transfer catalyst (e.g., a derivative of cinchonidine)

  • Strongly basic anion exchange resin (hydroxide form)

  • Dichloromethane

Procedure:

  • Racemic 3-phenyl-2-oxetanone is dissolved in dichloromethane.

  • The chiral phase-transfer catalyst is added to the solution.

  • A strongly basic anion exchange resin is added as the hydroxide source.

  • The reaction mixture is stirred at room temperature.

  • The reaction is monitored by a suitable analytical technique (e.g., HPLC) until completion.

  • Upon completion, the resin is filtered off.

  • The organic solution is washed with a suitable aqueous solution to remove the catalyst.

  • The organic layer is dried and the solvent is evaporated to yield (S)-tropic acid.

Asymmetric Hydrogenation of Athis compound

This method involves the direct asymmetric hydrogenation of a prochiral precursor.

Materials:

  • Athis compound

  • Rhodium(I) complex with a chiral diphosphine ligand, such as [Rh((-)-DIOP)Cl]₂

  • Benzene-ethanol (1:2 v/v) solvent mixture

  • Triethylamine

  • Hydrogen gas

Procedure:

  • The rhodium-DIOP catalyst is prepared in situ by dissolving the rhodium precursor and the DIOP ligand in the benzene-ethanol solvent under an inert atmosphere.

  • Athis compound and a small amount of triethylamine are added to the catalyst solution.

  • The reaction mixture is subjected to hydrogenation at room temperature and atmospheric pressure of hydrogen gas.

  • The reaction is monitored until the uptake of hydrogen ceases.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is worked up to isolate the (S)-tropic acid.

Visualizing the Catalytic Pathways

The following diagrams illustrate the conceptual workflows for the described catalytic methods.

Tropic_Acid_Synthesis_Pathways cluster_0 Enzymatic Kinetic Resolution cluster_1 Dynamic Kinetic Resolution cluster_2 Asymmetric Hydrogenation rac_ester Racemic this compound Ester enzyme Lipase (e.g., CAL-B) rac_ester->enzyme Selective Hydrolysis R_acid (R)-Tropic Acid enzyme->R_acid S_ester Unreacted (S)-Ester enzyme->S_ester rac_lactone Racemic this compound β-Lactone racemization In-situ Racemization rac_lactone->racemization ptc Chiral PTC S_acid (S)-Tropic Acid ptc->S_acid racemization->ptc Enantioselective Hydrolysis atropic_acid Athis compound rh_catalyst Rh/DIOP Catalyst atropic_acid->rh_catalyst H₂ S_tropic_acid (S)-Tropic Acid rh_catalyst->S_tropic_acid

Caption: Catalytic pathways to enantiomerically enriched this compound.

Experimental_Workflow_Comparison start Racemic Precursor Selection catalyst_selection Catalyst Selection (Enzyme, PTC, Metal Complex) start->catalyst_selection reaction_setup Reaction Setup (Solvent, Temp, Time) catalyst_selection->reaction_setup monitoring Reaction Monitoring (e.g., HPLC, GC) reaction_setup->monitoring workup Product Isolation & Purification monitoring->workup analysis Chiral Analysis (e.e. Determination) workup->analysis comparison Data Comparison (Yield, e.e., TON) analysis->comparison

Caption: General workflow for comparing this compound synthesis catalysts.

References

Safety Operating Guide

Navigating the Disposal of Tropic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of tropic acid, ensuring a secure laboratory environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate that it can cause skin and eye irritation[1]. Therefore, exercising caution is essential.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves to prevent skin contact[2][3][4].

  • Eye Protection: Safety glasses or goggles are necessary to protect against dust particles[2][3].

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

In the event of a spill, sweep up the solid material and collect it in a suitable, closed container for disposal[2][3][4][5][6]. Avoid generating dust.

General Disposal Principles

The disposal of any chemical waste, including this compound, must adhere to federal, state, and local regulations. A core principle is that chemical waste should never be disposed of down the drain or in regular trash[7][8].

Key Disposal Guidelines:

  • Waste Classification: All chemical waste must be properly classified. While this compound is not always listed as hazardous, it should be treated as a chemical waste product[7].

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions. It is incompatible with strong oxidizing agents[2][5].

  • Labeling: Clearly label the waste container with "this compound" and any other relevant hazard information[7].

  • Containment: Use a designated, leak-proof container that is compatible with the chemical[7][9][10]. Ensure the container is kept closed except when adding waste[2][8][9][11].

Step-by-Step Disposal Procedure for this compound

The recommended method for disposing of this compound is to engage a licensed professional waste disposal service[3][4].

Operational Plan:

  • Collection: Collect waste this compound, including any contaminated materials from spills, in a designated and properly labeled container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory[9][11]. This area should be away from general lab traffic and incompatible materials.

  • Professional Disposal: Arrange for a certified chemical waste disposal company to collect the this compound waste.

The following table summarizes the key logistical information for the disposal of this compound:

ParameterGuidelineSource
Disposal Method Engage a licensed professional waste disposal service.[3][4]
Container Type Compatible, leak-proof, and clearly labeled.[7][9][10]
Storage Location Designated satellite accumulation area.[9][11]
Restrictions Do not dispose of down the drain or in regular trash.[7][8]

Experimental Protocol for Neutralization (If Permitted)

In some jurisdictions and under specific institutional guidelines, the neutralization of acidic waste may be permitted before disposal. However, this should only be performed if explicitly allowed by your institution's environmental health and safety (EHS) office. The following is a general protocol and should be adapted to your specific laboratory conditions and regulations.

Methodology:

  • Consult EHS: Before proceeding, consult your institution's EHS guidelines to ensure this procedure is permitted.

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda), in a suitable container.

  • Slow Addition: Slowly and carefully add the this compound waste to the basic solution while stirring. This should be done in a fume hood.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH should be within the neutral range (typically 6-8), as specified by your local wastewater regulations.

  • Final Disposal: Once neutralized, the solution may be eligible for drain disposal, but only if permitted by your institution and local regulations . Otherwise, it must be collected and disposed of as chemical waste.

Visualizing the Disposal Workflow

To clarify the decision-making process for this compound disposal, the following workflow diagram is provided.

TropicAcidDisposal cluster_prep Preparation & Handling cluster_disposal Disposal Path start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe spill Spill Occurs start->spill collect Collect in a labeled, sealed container ppe->collect cleanup Clean up with absorbent material spill->cleanup cleanup->collect storage Store in Satellite Accumulation Area collect->storage is_neutralization_allowed Is Neutralization Permitted by EHS? storage->is_neutralization_allowed neutralize Neutralize with weak base is_neutralization_allowed->neutralize Yes professional_disposal Arrange for Professional Waste Disposal is_neutralization_allowed->professional_disposal No drain_disposal Dispose down drain (If permitted) neutralize->drain_disposal

Figure 1: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Tropic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Tropic acid, reinforcing our commitment to being your preferred partner in laboratory safety and chemical management.

This compound, a solid, off-white powder, is utilized in various laboratory applications.[1] While it is not always classified as a hazardous substance, some safety data sheets (SDS) indicate that it can cause skin and eye irritation.[2] Therefore, adherence to proper safety protocols is crucial to minimize risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to always wear the appropriate PPE to prevent direct contact with the chemical.[2][3]

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields or chemical safety goggles are required.[1][2] A face shield may be necessary for operations with a higher risk of splashing or dust generation.[3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing should be worn to prevent skin contact.[1][2][3][6]
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] If dust is generated, a NIOSH/MSHA-approved respirator should be used.[7][8]

Operational Plan: Step-by-Step Handling Procedures

Following a structured operational plan is critical for the safe handling of this compound. This section provides a procedural guide from preparation to post-handling cleanup.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling quantities that may generate dust.[9]

  • Assemble all necessary equipment and reagents before starting the experiment.

  • Confirm that a spill kit appropriate for solid chemicals is available.

2. Handling:

  • Don the appropriate personal protective equipment as outlined in the table above.

  • Avoid creating dust when handling the solid powder.[1]

  • Carefully weigh and transfer the this compound in a designated area.

  • If dissolving the solid, slowly add the this compound to the solvent to avoid splashing.

  • Keep containers of this compound tightly closed when not in use.[1]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.[7]

  • Clean the work area and any equipment used.

  • Properly label and store any remaining this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as chemical waste through a licensed disposal company.[7] Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and disposable labware, should be collected in a designated, labeled waste container for chemical waste disposal.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste before the container is discarded or recycled according to your institution's guidelines.

Visualizing Safe Handling and Emergency Response

To further clarify the procedural workflows, the following diagrams illustrate the key steps for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Don Appropriate PPE prep2 Ensure Proper Ventilation prep1->prep2 prep3 Prepare Work Area & Equipment prep2->prep3 handle1 Weigh & Transfer Carefully prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Clean Work Area & Equipment handle3->post1 post2 Wash Hands Thoroughly post1->post2 post3 Store or Dispose Properly post2->post3 EmergencyResponse cluster_spill In Case of a Spill cluster_exposure In Case of Exposure spill Spill or Exposure Occurs spill1 Evacuate Area (if necessary) spill->spill1 expo1 Skin Contact: Wash with soap and water for 15 min expo2 Eye Contact: Rinse with water for 15 min expo3 Inhalation: Move to fresh air spill2 Notify Supervisor/Safety Officer spill1->spill2 spill3 Contain Spill spill2->spill3 spill4 Clean Up with Appropriate Kit spill3->spill4 expo4 Seek Medical Attention expo1->expo4 expo2->expo4 expo3->expo4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tropic acid
Reactant of Route 2
Tropic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。